molecular formula C13H18O B145890 3-(4-Ethylphenyl)-2,2-dimethylpropanal CAS No. 67634-15-5

3-(4-Ethylphenyl)-2,2-dimethylpropanal

Cat. No.: B145890
CAS No.: 67634-15-5
M. Wt: 190.28 g/mol
InChI Key: JFTSYAALCNQOKO-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-2,2-dimethylpropanal is a synthetic aromatic aldehyde of significant interest in fragrance research and development . It is commercially known in the industry under tradenames such as Floralozone and is valued for its ability to impart unusual body and enhancing effects in perfume compositions, particularly in functional fragrance applications like fabric softeners . As a volatile organic compound (VOC), it falls within a class of chemicals extensively studied for their applications in perfumery and their behaviors in indoor environments . Aldehydes as a group are recognized for their high reactivity due to a polarized carbon-oxygen double bond, which drives their interactions in various chemical and biological systems . This reactivity profile makes this compound a relevant compound for investigating the synthesis of new fragrance ingredients and studying the stability and performance of aromatic aldehydes in different formulations. Furthermore, its classification as a substance with acute aquatic toxicity underscores its importance in environmental science research focused on the impact and degradation of fragrance materials in ecosystems . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-ethylphenyl)-2,2-dimethylpropanal
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InChI

InChI=1S/C13H18O/c1-4-11-5-7-12(8-6-11)9-13(2,3)10-14/h5-8,10H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTSYAALCNQOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052359
Record name 3-(4-Ethylphenyl)-2,2-dimethylpropanal
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Benzenepropanal, 4-ethyl-.alpha.,.alpha.-dimethyl-
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CAS No.

67634-15-5
Record name Florazon
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Record name Ethyl 2,2-dimethylhydrocinnamal
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Record name Benzenepropanal, 4-ethyl-.alpha.,.alpha.-dimethyl-
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Record name 3-(4-Ethylphenyl)-2,2-dimethylpropanal
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Record name 3-(p-ethylphenyl)-2,2-dimethylpropionaldehyde
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Record name 3-(4-ETHYLPHENYL)-2,2-DIMETHYLPROPANAL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-Ethylphenyl)-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Ethylphenyl)-2,2-dimethylpropanal, also known by trade names such as Floralozone, is an aromatic aldehyde primarily utilized as a fragrance ingredient in a wide array of consumer products, including antiperspirants, perfumes, and other personal care items.[1][2] Its characteristic powerful, clean, and green odor with a fresh, oceanic nuance makes it a valuable component in fragrance compositions.[2][3] This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for this compound, tailored for a scientific audience. While direct evidence of its engagement in specific biological signaling pathways is not extensively documented in publicly available literature, this guide will focus on its chemical characteristics and the methodologies for its synthesis and analysis.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various matrices, its storage requirements, and its potential applications.

PropertyValueReference
Chemical Structure
CAS Number 67634-15-5[1][4][5][6][7][8]
Molecular Formula C₁₃H₁₈O[1][4][5]
Molecular Weight 190.28 g/mol [4][5]
Appearance Colorless liquid[5]
Boiling Point 267.6 °C at 760 mmHg[4]
Density 0.952 g/cm³[4]
Vapor Pressure 0.00808 mmHg at 25°C[1]
Flash Point 118 °C[1]
Solubility Sparingly soluble in chloroform and hexanes; slightly soluble in ethyl acetate.[1]
LogP (Octanol-Water Partition Coefficient) 3.01660 - 3.80[4][5]
Refractive Index ~1.5310 (estimate)[1]
Storage Temperature 2-8°C[1]

Experimental Protocols

Synthesis of this compound (Floralozone)

A common and effective method for the synthesis of this compound is through the phase-transfer catalyzed alkylation of isobutyraldehyde with 4-ethylbenzyl chloride.[7][9]

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product r1 4-Ethylbenzyl chloride p1 This compound r1->p1 + r2 Isobutyraldehyde r2->p1 re1 Sodium Hydroxide (NaOH) re2 Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide) re3 Solvent System (e.g., Toluene, Water) re4 70-75 °C

Caption: Synthesis of this compound.

Detailed Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, a mixture of sodium hydroxide, a phase-transfer catalyst (such as tetrabutylammonium bromide), water, and an organic solvent like toluene is prepared.[9]

  • Addition of Reactants: The mixture is heated to approximately 70-75°C with vigorous stirring. A solution of 4-ethylbenzyl chloride and isobutyraldehyde is then added dropwise to the heated reaction mixture.[4]

  • Reaction Monitoring: The reaction is maintained at 70-75°C for several hours, and its progress is monitored by a suitable analytical technique, such as gas chromatography (GC), to ensure the consumption of the starting materials.[4]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled. The organic layer is separated, washed with water, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.[9]

Analytical Methodologies

The purity and identity of this compound can be determined using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common.

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be employed for the separation and quantification of this compound.[6]

  • Column: A Newcrom R1 column is a suitable choice.[6]

  • Mobile Phase: A simple mobile phase consisting of acetonitrile (MeCN), water, and an acidifier like phosphoric acid is effective. For mass spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid.[6]

  • Detection: UV detection at an appropriate wavelength or mass spectrometry can be used.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound, especially in complex matrices.[10]

G start Sample Preparation (e.g., Liquid-Liquid Extraction) gc Gas Chromatography (GC) - Volatilization - Separation based on boiling point and polarity start->gc Injection ms Mass Spectrometry (MS) - Ionization - Mass-to-charge ratio analysis gc->ms Elution data Data Analysis - Identification (Library Match) - Quantification ms->data

Caption: General workflow for GC-MS analysis.

General GC-MS Protocol Outline:

  • Sample Preparation: Depending on the matrix, a suitable sample preparation technique such as liquid-liquid extraction or solid-phase extraction is employed to isolate the analyte.[10]

  • GC Separation: The extracted sample is injected into the GC system, where it is vaporized and separated based on its volatility and interaction with the stationary phase of the GC column. A non-polar or semi-polar column is typically used.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

  • Data Analysis: The obtained mass spectrum of the analyte is compared with a reference library for positive identification. Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal or external standard.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activities or the interaction of this compound with specific signaling pathways in biological systems. Its primary application is in the fragrance industry, and its biological effects are not well-characterized.[2] Research on structurally similar phenylpropanal derivatives has suggested potential for various biological activities, but direct evidence for this compound is wanting.[11] Therefore, no signaling pathway diagram can be provided at this time.

Conclusion

This compound is a commercially significant aromatic aldehyde with well-defined physicochemical properties. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers and professionals working with this compound. While its role as a fragrance ingredient is well-established, further investigation into its potential biological activities and interactions with biological systems is warranted to expand its application profile beyond the realm of fragrances.

References

An In-depth Technical Guide to 3-(4-Ethylphenyl)-2,2-dimethylpropanal: Structure, Isomers, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Ethylphenyl)-2,2-dimethylpropanal, a significant aromatic aldehyde. The document details its chemical structure, explores its various isomers, presents key physicochemical data, and outlines a detailed experimental protocol for its synthesis.

Structural Formula and Physicochemical Properties

This compound, also known by trade names such as Floralozone, is an aromatic aldehyde with the molecular formula C₁₃H₁₈O.[1][2][3][4][5] Its structure consists of a propanal backbone with two methyl groups at the α-position and a 4-ethylphenyl group at the β-position. The canonical SMILES representation of the molecule is CCC1=CC=C(C=C1)CC(C)(C)C=O.[1]

The physical and chemical properties of this compound are summarized in the table below. This data is crucial for its application in various research and development settings, including in the fragrance industry where it is used as an odorant.[1][6]

PropertyValueReference
Molecular Weight 190.28 g/mol [4][7]
Density 0.9±0.1 g/cm³[2][3][5]
Boiling Point 267.6±9.0 °C at 760 mmHg[1][2][3][5]
Flash Point 118 °C[1]
Vapor Pressure 0.00808 mmHg at 25°C[1]
Refractive Index 1.5310 (estimate)[1]
LogP 3.80[8]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 4[1]
Solubility Chloroform (Sparingly), Ethyl Acetate (Slightly), Hexanes (Sparingly)[1]

Isomers of this compound

Isomers are compounds that share the same molecular formula but have different structural arrangements. For this compound, the primary types of isomerism are positional and functional isomerism. Due to the gem-dimethyl substitution at the α-position, this molecule does not have a chiral center.[6]

Positional Isomers

Positional isomers of this compound differ in the position of the ethyl group on the phenyl ring. The three possible positional isomers are:

  • 3-(2-Ethylphenyl)-2,2-dimethylpropanal: The ethyl group is at the ortho position.

  • 3-(3-Ethylphenyl)-2,2-dimethylpropanal: The ethyl group is at the meta position.

  • This compound: The ethyl group is at the para position (the subject of this guide).

Functional Isomers

Functional isomers have the same molecular formula (C₁₃H₁₈O) but different functional groups. Aldehydes are known to have functional isomers such as ketones, enols, and cyclic ethers. Some representative examples include:

  • Ketones: For example, 1-(4-ethylphenyl)-3,3-dimethylbutan-2-one.

  • Unsaturated Alcohols (Enols): These are generally unstable and tautomerize to the corresponding aldehyde or ketone.

  • Cyclic Ethers: Various oxetane or pyran derivatives are possible.

The following diagram illustrates the classification of these isomers.

G Isomers of C13H18O (Aromatic Aldehyde Focus) C13H18O C13H18O StructuralIsomers Structural Isomers C13H18O->StructuralIsomers PositionalIsomers Positional Isomers (Ethylphenyl Dimethylpropanal) StructuralIsomers->PositionalIsomers FunctionalIsomers Functional Isomers StructuralIsomers->FunctionalIsomers ortho 3-(2-Ethylphenyl)- 2,2-dimethylpropanal PositionalIsomers->ortho meta 3-(3-Ethylphenyl)- 2,2-dimethylpropanal PositionalIsomers->meta para 3-(4-Ethylphenyl)- 2,2-dimethylpropanal PositionalIsomers->para ketone Ketones FunctionalIsomers->ketone enol Unsaturated Alcohols (Enols) FunctionalIsomers->enol cyclic_ether Cyclic Ethers FunctionalIsomers->cyclic_ether

Caption: Classification of isomers for C₁₃H₁₈O.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via the alkylation of isobutyraldehyde with 4-ethylbenzyl bromide. A reported yield for this method is 82.8%.[1] The following is a detailed experimental protocol based on this reaction.

Materials and Reagents
  • 4-Ethylbenzyl bromide

  • Isobutyraldehyde

  • Sodium hydroxide (NaOH)

  • (4-Ethylbenzyl)trimethylammonium bromide (as a phase-transfer catalyst)

  • Tetrahydrofuran (THF)

  • Toluene

  • Water (deionized)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for fractional distillation

Reaction Setup and Procedure

The following diagram outlines the workflow for the synthesis.

G Synthesis Workflow start Start reaction_setup Reaction Setup: - Charge flask with NaOH, water, toluene, and catalyst. - Heat to 70-75°C. start->reaction_setup addition Addition of Reactants: - Add isobutyraldehyde and 4-ethylbenzyl bromide. reaction_setup->addition reaction Reaction: - Maintain at 70-75°C for 3 hours. addition->reaction workup Aqueous Workup: - Cool, filter, and separate phases. - Wash organic layer with water. reaction->workup drying Drying and Solvent Removal: - Dry with MgSO4. - Concentrate on rotary evaporator. workup->drying purification Purification: - Fractional distillation under reduced pressure. drying->purification end End Product purification->end

Caption: Experimental workflow for the synthesis.

Step-by-Step Method
  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, prepare a solution of sodium hydroxide in water. Add toluene and a catalytic amount of (4-ethylbenzyl)trimethylammonium bromide.

  • Heating: Heat the mixture to 70-75°C with vigorous stirring.

  • Addition of Reactants: In the dropping funnel, prepare a mixture of isobutyraldehyde and 4-ethylbenzyl bromide. Add this mixture dropwise to the heated reaction flask over a period of 1-2 hours.

  • Reaction: Maintain the reaction mixture at 70-75°C for an additional 3 hours after the addition is complete. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any solid precipitates. Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers. Wash the organic layer with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Characterization

The final product should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

This guide provides a foundational understanding of this compound for scientific and industrial applications. Further research into its biological activities and applications in drug development may be warranted.

References

Spectroscopic Characterization of 3-(4-Ethylphenyl)-2,2-dimethylpropanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the aromatic aldehyde 3-(4-Ethylphenyl)-2,2-dimethylpropanal. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on predicted spectroscopic characteristics based on its chemical structure, supported by established principles of NMR, IR, and MS analysis. Detailed, generalized experimental protocols for obtaining such data are also presented to aid researchers in their laboratory work.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: Floralozone, 4-Ethyl-α,α-dimethylbenzenepropanal

  • CAS Number: 67634-15-5[1][2]

  • Molecular Formula: C₁₃H₁₈O[1][2]

  • Molecular Weight: 190.28 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on the analysis of its structural fragments: a para-substituted ethylbenzene ring, a neopentyl-like aldehyde core, and the interplay between these functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR) Data (Predicted)

  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5Singlet (s)1HAldehyde proton (-CHO)
~7.1Doublet (d)2HAromatic protons (ortho to ethyl group)
~7.0Doublet (d)2HAromatic protons (ortho to propyl group)
~2.8Singlet (s)2HMethylene protons (-CH₂-Ar)
~2.6Quartet (q)2HMethylene protons of ethyl group (-CH₂-CH₃)
~1.2Triplet (t)3HMethyl protons of ethyl group (-CH₂-CH₃)
~1.1Singlet (s)6HGem-dimethyl protons (-C(CH₃)₂)

2.1.2. ¹³C NMR (Carbon NMR) Data (Predicted)

  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~205Aldehyde carbonyl carbon (-CHO)
~142Aromatic quaternary carbon (C-ethyl)
~135Aromatic quaternary carbon (C-propyl)
~130Aromatic CH carbons
~128Aromatic CH carbons
~50Methylene carbon (-CH₂-Ar)
~45Quaternary carbon (-C(CH₃)₂)
~28Methylene carbon of ethyl group (-CH₂-CH₃)
~22Gem-dimethyl carbons (-C(CH₃)₂)
~15Methyl carbon of ethyl group (-CH₂-CH₃)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3050MediumAromatic C-H stretch
~2960, ~2870StrongAliphatic C-H stretch (methyl and methylene groups)
~2820, ~2720Medium, weakAldehyde C-H stretch (Fermi doublet)[3][4]
~1725StrongC=O stretch of a saturated aldehyde[5]
~1610, ~1510MediumAromatic C=C ring stretches[6][7]
~820Strongpara-Disubstituted benzene C-H out-of-plane bend
Mass Spectrometry (MS)
  • Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
190ModerateMolecular ion [M]⁺
189Moderate[M-H]⁺
161Moderate[M-CHO]⁺
119Strong[M-C(CH₃)₂CHO]⁺ (benzylic cation)
105Moderate[C₈H₉]⁺ (ethyltropylium ion)
91Moderate[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following are generalized protocols for acquiring high-quality spectroscopic data for this compound. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and perform phase and baseline corrections.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate all signals.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

    • Process the data with a line broadening factor of 1-2 Hz.

    • Reference the spectrum to the CDCl₃ solvent signal at 77.16 ppm.

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small drop of the neat liquid sample of this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Acquire the spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

Mass Spectrometry
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • Use a suitable capillary column (e.g., a non-polar DB-5ms column) and a temperature program that allows for the separation of the compound from any impurities.

  • Mass Analysis (Electron Ionization - EI):

    • Set the electron energy to the standard 70 eV.

    • Scan a mass range appropriate for the compound (e.g., m/z 40-300).

    • The mass spectrum corresponding to the GC peak of this compound will be recorded.

Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the combined spectroscopic data.

G Spectroscopic Structure Elucidation of this compound cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry cluster_Structure Structural Fragments H_NMR ¹H NMR Aldehyde Aldehyde Group (-CHO) H_NMR->Aldehyde δ ~9.5 (s, 1H) Aromatic p-Disubstituted Ethylbenzene H_NMR->Aromatic δ ~7.0-7.1 (d, 4H) δ ~2.6 (q, 2H) δ ~1.2 (t, 3H) Aliphatic Dimethylpropyl Backbone H_NMR->Aliphatic δ ~2.8 (s, 2H) δ ~1.1 (s, 6H) C_NMR ¹³C NMR C_NMR->Aldehyde δ ~205 C_NMR->Aromatic δ ~128-142 C_NMR->Aliphatic δ ~22-50 IR IR IR->Aldehyde ~1725 cm⁻¹ (C=O) ~2720, 2820 cm⁻¹ (C-H) IR->Aromatic ~3050, 1610, 1510, 820 cm⁻¹ IR->Aliphatic ~2870-2960 cm⁻¹ MS MS MS->Aromatic m/z 119, 105, 91 Final_Structure Confirmed Structure: This compound MS->Final_Structure m/z 190 [M]⁺ Aldehyde->Final_Structure Aromatic->Final_Structure Aliphatic->Final_Structure

Caption: Logical workflow for structural elucidation.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. Researchers can utilize the predicted data and experimental protocols herein to facilitate their own analytical work and structural confirmation of this and related compounds.

References

A Technical Guide to 3-(4-Ethylphenyl)-2,2-dimethylpropanal (Floralozone) and its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Ethylphenyl)-2,2-dimethylpropanal, widely known by its trade name Floralozone, is a synthetic aroma chemical prized for its unique and powerful olfactory profile. It imparts a fresh, clean, green, and ozonic scent reminiscent of an ocean breeze.[1][2][3] This compound and its synonyms are extensively used in the fragrance industry to add a fresh-air and marine note to perfumes, personal care products, and household cleaners.[4][5] This technical guide provides an in-depth overview of this compound, including its synonyms, chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and a visualization of its synthetic pathway.

Nomenclature and Synonyms

The systematic IUPAC name for this compound is this compound. It is a member of the phenylpropanal family of fragrance ingredients.[5] Due to its commercial importance, it is known by a variety of synonyms and trade names.

Common Synonyms: [1][2][4][6]

  • Floralozone

  • Florazon

  • Ozone Propanal

  • 3-(p-Ethylphenyl)-2,2-dimethylpropionaldehyde

  • 4-Ethyl-α,α-dimethylbenzenepropanal

  • p-Ethyl-α,α-dimethylhydrocinnamic aldehyde

  • Benzenepropanal, 4-ethyl-alpha,alpha-dimethyl-

Floralozone is often supplied as a mixture of ortho- and para-isomers, with the para-isomer being the major component.[1] The Chemical Abstracts Service (CAS) numbers for the para- and ortho-isomers are 67634-15-5 and 67634-14-4, respectively.[2][7]

Physicochemical Data

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and quality control.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₈O[4]
Molecular Weight 190.28 g/mol
Appearance Colorless liquid
Odor Profile Fresh, clean, green, ozonic, marine[1][2][3]
CAS Number 67634-15-5 (para-isomer)[4]
67634-14-4 (ortho-isomer)[2]
Density 0.952 - 0.955 g/cm³[8]
Boiling Point 267.6 °C at 760 mmHg
Flash Point 100 - 118 °C[8]
Vapor Pressure 0.00324 - 0.00808 mmHg at 23-25 °C
Refractive Index ~1.5310
LogP 3.01660 - 3.71[7][8]
Solubility Sparingly soluble in Chloroform, Ethyl Acetate, Hexanes[8]

Experimental Protocols

Synthesis of this compound

A common industrial synthesis of Floralozone involves the alkylation of ethylbenzyl chloride with isobutyraldehyde using a phase transfer catalyst. The following protocol is adapted from the procedure described in Chinese patent CN103965031A.[1][2]

Reaction:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Ethylbenzyl\nChloride Ethylbenzyl Chloride This compound\n(Floralozone) This compound (Floralozone) Ethylbenzyl\nChloride->this compound\n(Floralozone) + Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde Sodium Hydroxide (NaOH) Sodium Hydroxide (NaOH) Sodium Hydroxide (NaOH)->this compound\n(Floralozone) Phase Transfer Catalyst\n(e.g., Tetrabutylammonium Bromide) Phase Transfer Catalyst (e.g., Tetrabutylammonium Bromide) Phase Transfer Catalyst\n(e.g., Tetrabutylammonium Bromide)->this compound\n(Floralozone) Toluene / Water Toluene / Water Toluene / Water->this compound\n(Floralozone)

Synthesis of Floralozone via Phase Transfer Catalysis.

Materials:

  • Ethylbenzyl chloride (mixture of isomers)

  • Isobutyraldehyde

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (or other suitable quaternary ammonium salt phase transfer catalyst)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add ethylbenzyl chloride, sodium hydroxide, water, tetrabutylammonium bromide, and toluene.[2] The molar ratio of sodium hydroxide to ethylbenzyl chloride should be in the range of 1-10:1, and the phase transfer catalyst should be 0.2-20% by weight of the ethylbenzyl chloride.[2]

  • Stir the mixture to ensure homogeneity.

  • Heat the reaction mixture to a temperature between 50 °C and 130 °C.[2]

  • Slowly add isobutyraldehyde dropwise to the reaction mixture while maintaining the temperature.

  • After the addition is complete, maintain the reaction temperature (e.g., 70-80 °C) and continue stirring for several hours (e.g., 10-15 hours) until the reaction is complete, as monitored by gas chromatography (GC).[2]

  • Upon completion, cool the reaction mixture. The resulting product can be purified by distillation to yield Floralozone with a purity of over 94%.[2]

Analytical Methods

A reverse-phase HPLC method can be employed for the analysis of this compound.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Mass Spectrometry (MS) detector.

  • Column: Newcrom R1 or equivalent C18 reversed-phase column.[1]

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acidifier (e.g., phosphoric acid or formic acid for MS compatibility).[1]

  • Elution: Isocratic or gradient elution can be optimized depending on the sample matrix and desired separation.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Detection: UV detection at a suitable wavelength or MS detection for enhanced specificity.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[1]

GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like Floralozone in complex mixtures such as perfumes and cosmetic products.[9]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A capillary column suitable for fragrance analysis, such as a 5% diphenyl/95% dimethyl polysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[9]

Typical GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow.

  • Injector Temperature: 250 - 280 °C.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50-70 °C and ramping up to 280-300 °C to elute all components.

  • MS Ionization: Electron Ionization (EI) at 70 eV.[9]

  • Mass Range: A scan range of m/z 40-400 is generally sufficient.

The fragmentation pattern in the mass spectrum is key to identifying this compound. Expected key fragments would include the molecular ion and fragments resulting from α-cleavage and rearrangements.

Logical Relationships and Pathways

The following diagram illustrates the logical workflow for the synthesis and analysis of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control & Analysis cluster_application Application A Ethylbenzyl Chloride + Isobutyraldehyde B Alkylation Reaction (Phase Transfer Catalysis) A->B C Crude Product B->C D Distillation C->D E Pure this compound D->E F HPLC Analysis E->F G GC-MS Analysis E->G H Fragrance Formulations E->H

References

The Biological Nexus of Substituted Phenylpropanals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylpropanals, a class of organic compounds characterized by a phenyl ring attached to a propanal moiety with various substitutions, have garnered significant attention in the scientific community. These compounds, found both naturally in essential oils and synthesized in laboratories, exhibit a wide spectrum of biological activities. Their diverse pharmacological effects, ranging from antimicrobial and antioxidant to cytotoxic and anti-inflammatory properties, position them as promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of substituted phenylpropanals, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Data Presentation: A Quantitative Overview of Biological Activities

The biological efficacy of substituted phenylpropanals is quantitatively assessed through various in vitro assays. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) are key metrics used to evaluate their potency. The following tables summarize the reported quantitative data for the antioxidant, cytotoxic, antimicrobial, and enzyme inhibitory activities of representative substituted phenylpropanals.

Table 1: Antioxidant Activity of Substituted Phenylpropanals

The antioxidant potential of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A lower IC50 value indicates a higher antioxidant capacity.

Compound/DerivativeAssayIC50 (µM)Reference CompoundIC50 of Reference (µM)
Rosmarinic acidDPPH---
Caffeic acidDPPH---
Ferulic acidDPPH---
EugenolDPPH-Ascorbic acid-
CinnamaldehydeDPPH-Ascorbic acid-

Note: Specific IC50 values for some compounds were not consistently available in the reviewed literature, indicating a potential area for further research. The relative activities are often discussed in structure-activity relationship studies.[1]

Table 2: Cytotoxic Activity of Substituted Phenylpropanals against Cancer Cell Lines

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess the cytotoxic effects of these compounds on various cancer cell lines.[2]

Compound/DerivativeCell LineIC50 (µM)Reference Drug
CinnamaldehydeHEK-293 (Human Embryonic Kidney)20.57 ± 1.0Doxorubicin
CinnamaldehydeDU145 (Human Prostate Carcinoma)22.35 ± 1.6Doxorubicin
CinnamaldehydeSKBR-3 (Human Breast Adenocarcinoma)13.90 ± 1.6Doxorubicin
CinnamaldehydeHEPG2 (Human Liver Carcinoma)21.84 ± 1.0Doxorubicin
N-Caffeoyl-vanillylamineOral Squamous Carcinoma (OSCC)Moderate Cytotoxicity-
N-Caffeoyl-tyramineOral Squamous Carcinoma (OSCC)Moderate Cytotoxicity-
Arylpropyl sulfonamide (Compound 15)PC-3 (Prostate Cancer)29.2B13 (Ceramide analogue)
Arylpropyl sulfonamide (Compound 15)HL-60 (Leukemia)20.7B13 (Ceramide analogue)

Data compiled from multiple sources.[2][3][4]

Table 3: Antimicrobial Activity of Substituted Phenylpropanals

The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference Drug
Irisdichototin G (1)Haemophilus influenzae62.5Ciprofloxacin
Irisdichototin G (1)Pseudomonas aeruginosa31.25Ciprofloxacin
10-hydroxycoronaridine (3)Haemophilus influenzae62.5Ciprofloxacin
10-hydroxycoronaridine (3)Klebsiella pneumoniae31.25Ciprofloxacin
Vobasine (5)Haemophilus influenzae7.81Ciprofloxacin
Vobasine (5)Pseudomonas aeruginosa31.25Ciprofloxacin

Data from a study on a new phenylpropanol derivative and other compounds.[5]

Table 4: Enzyme Inhibitory Activity of Substituted Phenylpropanals

Substituted phenylpropanals have been shown to inhibit various enzymes, including tyrosinase and cyclooxygenases (COX-1 and COX-2).

Compound/DerivativeEnzymeIC50 (µM)Reference Inhibitor
3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-oneTyrosinase0.93Kojic acid (IC50 = 17-23 µM)
(Z)-5-(substituted benzylidene)-3-phenyl-2-thioxothiazolidin-4-one (57a)Tyrosinase0.59Kojic acid (IC50 = 17.05 µM)
AsaroneCOX-146.15% inhibition at 100 µg/mL-
AsaroneCOX-264.39% inhibition at 100 µg/mL-
EugenolCOXIC50 = 31 ± 0.5-
2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa)COX-20.29Celecoxib (IC50 = 0.42 µM)

Data compiled from various sources.[2][6][7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the violet-colored DPPH to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).

    • Prepare a series of dilutions of the test compound and a positive control (e.g., ascorbic acid or Trolox).

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each dilution of the test compound or standard to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent used for the test compound and 100 µL of the DPPH solution.

    • For the control, add 100 µL of the solvent and 100 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

Principle: This colorimetric assay measures cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[2]

Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the substituted phenylpropanal in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound in the cell culture medium.

    • Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and an untreated control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC50 value is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by exposing a standardized inoculum of a microorganism to serial dilutions of the agent in a liquid growth medium.

Protocol:

  • Preparation of Inoculum:

    • Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the substituted phenylpropanal in an appropriate solvent.

    • Perform serial two-fold dilutions of the compound in a 96-well microplate containing the appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Tyrosinase Inhibition Assay

Principle: This assay measures the inhibition of tyrosinase, a key enzyme in melanin synthesis. The enzymatic oxidation of a substrate, such as L-DOPA, to dopachrome is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a solution of L-DOPA (substrate) in the same buffer.

    • Prepare a stock solution of the test compound and a positive control (e.g., kojic acid) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations, the tyrosinase solution, and the phosphate buffer.

    • Pre-incubate the mixture for 10 minutes at 25°C.

    • Initiate the reaction by adding the L-DOPA solution to each well.

  • Measurement and Calculation:

    • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

    • Calculate the percentage of tyrosinase inhibition.

    • The IC50 value is determined from the dose-response curve.

Cyclooxygenase (COX) Inhibition Assay

Principle: This assay determines the inhibitory effect of a compound on the activity of COX-1 and COX-2 enzymes. The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a chromogenic substrate.

Protocol:

  • Reagent Preparation:

    • Reconstitute purified COX-1 and COX-2 enzymes in a suitable buffer.

    • Prepare a solution of arachidonic acid (substrate) and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

    • Prepare a stock solution of the test compound and a reference inhibitor (e.g., celecoxib for COX-2).

  • Assay Procedure:

    • In a 96-well plate, add the enzyme (COX-1 or COX-2), buffer, and the test compound at various concentrations.

    • Pre-incubate the mixture.

    • Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

  • Measurement and Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time.

    • Calculate the rate of the reaction and the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Mandatory Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological activity of substituted phenylpropanals.

Phenylpropanoid Biosynthesis Pathway

This pathway illustrates the synthesis of phenylpropanoids from the amino acid phenylalanine, which serves as a precursor to a wide array of secondary metabolites.

Phenylpropanoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Lignins Lignins p_Coumaroyl_CoA->Lignins Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids Stilbenes Stilbenes p_Coumaroyl_CoA->Stilbenes

Simplified Phenylpropanoid Biosynthesis Pathway.
General Workflow for Screening Biological Activity

This diagram outlines a typical workflow for the initial screening and evaluation of the biological activities of novel substituted phenylpropanals.

Screening_Workflow Synthesis Synthesis of Substituted Phenylpropanals Primary_Screening Primary Screening (e.g., DPPH, MTT, MIC) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Enzyme Inhibition, Mechanism of Action) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assays->Lead_Optimization In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

Workflow for Biological Activity Screening.
NF-κB Signaling Pathway Inhibition

Several phenylpropanoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This diagram illustrates the canonical pathway and a potential point of inhibition.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Phenylpropanal Substituted Phenylpropanal Phenylpropanal->IKK inhibits

Inhibition of the NF-κB Signaling Pathway.
Caspase-Mediated Apoptosis Pathway

The cytotoxic activity of some substituted phenylpropanals is mediated through the induction of apoptosis. This diagram shows a simplified intrinsic apoptosis pathway involving caspases.

Apoptosis_Pathway Phenylpropanal Substituted Phenylpropanal Mitochondrion Mitochondrion Phenylpropanal->Mitochondrion induces stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Induction of Caspase-Mediated Apoptosis.

Conclusion

Substituted phenylpropanals represent a versatile class of compounds with a rich and diverse range of biological activities. The quantitative data presented in this guide highlights their potential as antioxidant, cytotoxic, antimicrobial, and enzyme inhibitory agents. The detailed experimental protocols provide a foundation for further research and validation of these activities. Furthermore, the elucidation of their mechanisms of action, such as the inhibition of the NF-κB pathway and the induction of apoptosis, offers valuable insights for targeted drug design. The structure-activity relationships, though complex, suggest that modifications to the substitution pattern on the phenyl ring and the propanal side chain can significantly influence their biological efficacy. Continued investigation into this promising class of compounds is warranted to unlock their full therapeutic potential. This technical guide serves as a foundational resource to aid researchers, scientists, and drug development professionals in this endeavor.

References

An In-depth Technical Guide to 3-(4-Ethylphenyl)-2,2-dimethylpropanal: From Synthesis to a Potential Therapeutic Role in Cardiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-Ethylphenyl)-2,2-dimethylpropanal, a compound with the chemical formula C13H18O. Initially recognized for its potent olfactory properties in the fragrance industry, recent scientific investigations have unveiled a potential therapeutic application in the field of cardiology. This document details the physicochemical properties, synthesis, and, for the first time, explores its biological activity related to heart failure. Specifically, it has been shown to down-regulate the expression of Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), a key component in cardiovascular signaling pathways. This guide furnishes detailed experimental protocols for the synthesis of the compound and for the biological assays that have demonstrated its potential therapeutic effects, aiming to facilitate further research and development in this promising area.

Introduction

This compound, also known by its trade names Floralozone™ and Florone®, is an aromatic aldehyde. For years, its primary application has been as a fragrance ingredient, valued for its powerful, clean, and green olfactory profile. However, emerging research has indicated that this compound may possess biological activities that extend beyond its use in perfumery. A pivotal study has suggested its role in the treatment of heart failure through the modulation of the VEGFR1 signaling pathway. This discovery opens a new avenue for the investigation of this compound as a potential therapeutic agent. This guide serves as a technical resource for researchers and professionals in drug development, providing essential data and methodologies to explore this compound's full potential.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C13H18O[1]
Molecular Weight 190.28 g/mol [1]
CAS Number 67634-15-5[1]
Appearance Colorless liquid
Boiling Point 267.6 °C at 760 mmHg[1]
Density 0.952 g/cm³[1]
Flash Point 118 °C[1]
Solubility Sparingly soluble in Chloroform, Ethyl Acetate, and Hexanes.[1]
LogP 3.01660[1]
Vapor Pressure 0.00808 mmHg at 25°C[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of isobutyraldehyde with 4-ethylbenzyl bromide. A general experimental protocol is outlined below.

Experimental Protocol: Synthesis

Materials:

  • 4-ethylbenzyl bromide

  • Isobutyraldehyde

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (phase transfer catalyst)

  • Toluene

  • Water (deionized)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend powdered sodium hydroxide and a catalytic amount of tetrabutylammonium bromide in toluene under a nitrogen atmosphere.

  • Heat the suspension to 70-75°C with vigorous stirring.

  • Prepare a mixture of 4-ethylbenzyl bromide and isobutyraldehyde.

  • Add the mixture of 4-ethylbenzyl bromide and isobutyraldehyde dropwise to the heated suspension over a period of 1 hour.

  • Maintain the reaction mixture at 70-75°C for an additional 3 hours, monitoring the reaction progress by Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid sodium bromide and excess sodium hydroxide, and wash the solid residue with toluene.

  • Combine the filtrate and the toluene washings and wash sequentially with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield this compound.

Biological Activity in Heart Failure

Recent studies have demonstrated that this compound (referred to as Floralozone or FL in the study) can ameliorate cardiac dysfunction in a rat model of heart failure. The therapeutic effect is attributed to its ability to down-regulate the expression of Vascular Endothelial Growth Factor Receptor 1 (VEGFR1).

VEGFR1 Signaling Pathway in Cardiomyocytes

VEGFR1 is a receptor tyrosine kinase expressed on cardiomyocytes that plays a complex role in cardiac physiology and pathology. While it is involved in angiogenesis, its activation in cardiomyocytes can also contribute to pathological hypertrophy and inflammation. The down-regulation of VEGFR1 by this compound suggests a mechanism for reducing these detrimental effects in heart failure.

VEGFR1_Signaling_Pathway VEGF VEGF VEGFR1 VEGFR1 VEGF->VEGFR1 Binds PLCg PLCγ VEGFR1->PLCg Activates PKC PKC PLCg->PKC Downstream Downstream Effectors PKC->Downstream Pathological Hypertrophy &\nInflammation Pathological Hypertrophy & Inflammation Downstream->Pathological Hypertrophy &\nInflammation Floralozone This compound (Floralozone) Floralozone->VEGFR1 Down-regulates Experimental_Workflow cluster_synthesis Compound Synthesis cluster_in_vivo In Vivo Study cluster_ex_vivo Ex Vivo Analysis Synthesis Synthesis of this compound Purification Purification (Vacuum Distillation) Synthesis->Purification Characterization Characterization (GC, NMR, MS) Purification->Characterization Treatment Treatment with This compound Characterization->Treatment HF_Induction Induction of Heart Failure in Rats (Aortic Banding) HF_Induction->Treatment Monitoring Monitoring of Cardiac Function (Echocardiography) Treatment->Monitoring Sacrifice Sacrifice and Tissue Collection Monitoring->Sacrifice Oxidative_Stress Oxidative Stress Analysis (MDA and SOD Assays) Sacrifice->Oxidative_Stress Histopathology Histopathological Examination (H&E and Masson's Trichrome) Sacrifice->Histopathology Biochemical Biochemical Assays (VEGFR1 Expression) Sacrifice->Biochemical

References

An In-depth Technical Guide to the Solubility and Stability of 3-(4-Ethylphenyl)-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-(4-Ethylphenyl)-2,2-dimethylpropanal (commonly known as Floralozone or Florazone), a key fragrance ingredient. Due to the limited availability of direct quantitative data for this specific molecule, this guide consolidates qualitative information and supplements it with quantitative data from structurally similar aromatic aldehydes, namely benzaldehyde and cinnamaldehyde, to provide a robust predictive assessment. Detailed experimental protocols for determining solubility and stability are provided to enable researchers to generate specific data for their applications. Furthermore, this guide outlines the primary degradation pathways of this aldehyde and offers insights into analytical methodologies for its quantification.

Introduction

This compound is a synthetic aromatic aldehyde prized for its powerful, clean, and fresh fragrance, often reminiscent of an ocean breeze.[1][2] Its unique olfactory properties have led to its widespread use in various consumer products, including perfumes, cosmetics, and air fresheners. From a chemical standpoint, its structure, featuring a substituted aromatic ring and a sterically hindered aldehyde group, dictates its physicochemical properties, including solubility and stability. A thorough understanding of these properties is critical for formulation development, quality control, and ensuring the long-term performance and safety of products containing this fragrance molecule.

Aldehydes, as a class of compounds, are known for their relatively low stability, primarily due to their susceptibility to oxidation.[1][3] This guide will delve into the factors influencing the stability of this compound and provide protocols for its assessment. Similarly, its solubility in various solvent systems is a crucial parameter for its effective incorporation into diverse product matrices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₈O[4][5]
Molecular Weight 190.28 g/mol [4][5]
CAS Number 67634-15-5[4][5]
Appearance Colorless liquid[6]
Boiling Point 267.6 °C at 760 mmHg[4][5]
Density 0.952 g/cm³[4]
LogP 3.016 - 3.80[4][7]
Vapor Pressure 0.00808 mmHg at 25°C[4]
Flash Point 118 °C[4]

Solubility Profile

Qualitative Solubility

Based on available information, the qualitative solubility of this compound is summarized in Table 2.

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference
WaterInsoluble[6]
AlcoholSoluble[6]
ChloroformSparingly Soluble[4]
Ethyl AcetateSlightly Soluble[4]
HexanesSparingly Soluble[4]

The high LogP value suggests a lipophilic nature, which is consistent with its insolubility in water and solubility in less polar organic solvents.

Quantitative Solubility of Structurally Similar Aldehydes

To provide a quantitative context, the solubility of benzaldehyde and cinnamaldehyde in various solvents is presented in Table 3. These compounds share the aromatic aldehyde moiety and serve as useful surrogates for estimating the solubility behavior of this compound.

Table 3: Quantitative Solubility of Benzaldehyde and Cinnamaldehyde

CompoundSolventTemperature (°C)SolubilityReference
BenzaldehydeWater256.95 g/L[6][8]
BenzaldehydeEthanol-Miscible[8]
BenzaldehydeDiethyl Ether-Soluble[9]
BenzaldehydeChloroform-Soluble[9]
CinnamaldehydeWater251.4 g/L[1]
CinnamaldehydeEthanol-Miscible[1][3]
Cinnamaldehyde60% Ethanol-1 part in 7 volumes[10]
CinnamaldehydeDiethyl Ether-Soluble[3][11]
CinnamaldehydeChloroform-Soluble[3][11]

Given its larger alkyl substituent, it is anticipated that the aqueous solubility of this compound would be lower than that of benzaldehyde and cinnamaldehyde. Conversely, its solubility in nonpolar organic solvents is expected to be comparable or slightly higher.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of the compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, isopropanol, propylene glycol, mineral oil)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial. The excess solid should be visually present to ensure saturation.

    • Add a known volume of the selected solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the filtered sample solution using a validated HPLC or GC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the sample solution from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Logical Workflow for Solubility Determination:

G Workflow for Solubility Determination A Add excess compound to solvent in a vial B Equilibrate at constant temperature (e.g., 24-48h) A->B C Allow undissolved solid to settle B->C D Filter supernatant to remove solids C->D E Analyze filtrate by HPLC or GC D->E F Quantify against a calibration curve E->F G Determine solubility F->G G Oxidative Degradation Pathway cluster_0 This compound cluster_1 3-(4-Ethylphenyl)-2,2-dimethylpropanoic acid A B A->B Oxidation (O2, light, heat) G Acetal Formation in Alcohol A This compound B Hemiacetal A->B + R-OH B->A - R-OH C Acetal B->C + R-OH, - H2O C->B + H2O, - R-OH D Alcohol (R-OH) D->A D->B E Acid Catalyst E->A G Workflow for Stability Testing A Prepare samples in final formulation and packaging B Store samples under various stress conditions (e.g., elevated temp, light, freeze-thaw) A->B C Withdraw samples at predetermined time points B->C D Perform physical and chemical analysis (e.g., visual, HPLC/GC) C->D E Plot concentration vs. time D->E F Determine degradation kinetics and estimate shelf-life E->F

References

Unlocking the Potential of Aromatic Aldehydes: A Technical Guide to Novel Research Areas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile aromatic aldehyde scaffold continues to be a cornerstone in chemical synthesis, offering a gateway to a vast array of functionalized molecules with significant potential in medicinal chemistry, materials science, and catalysis. This technical guide explores promising research avenues for novel aromatic aldehydes, providing insights into their biological activities, experimental evaluation, and the intricate signaling pathways they modulate.

Anticancer Activity of Novel Aromatic Aldehydes

A significant area of research for novel aromatic aldehydes lies in their potential as anticancer agents. Numerous studies have demonstrated the cytotoxic effects of substituted benzaldehydes against various cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC50) of a series of commercially available substituted benzaldehydes against four human cancer cell lines, as determined by the MTT assay. This data provides a valuable baseline for structure-activity relationship (SAR) studies and the rational design of more potent and selective novel aromatic aldehyde-based anticancer drugs.

CompoundSubstituent(s)OVCAR-8 IC50 (µg/mL)SF-295 IC50 (µg/mL)HCT-116 IC50 (µg/mL)HL-60 IC50 (µg/mL)
24 2-OH; 5-NO2>500.450.360.49
26 3-NO2; 4-Cl4.753.553.131.88
48 Indole-3-carboxaldehyde1.090.870.760.54
49 5-Nitro-2-furaldehyde1.251.030.990.68

Data extracted from "CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES".[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.[2][3]

Materials:

  • Substituted benzaldehyde compounds

  • Human cancer cell lines (e.g., OVCAR-8, SF-295, HCT-116, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of approximately 1 x 10^4 cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the aromatic aldehyde compounds in the culture medium. After the initial 24-hour incubation, remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for a further 48-72 hours.[4][5]

  • MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[3][5] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4] The plate can be gently shaken for 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[2][3] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Synthesis of Novel Aromatic Aldehydes

The development of novel aromatic aldehydes with enhanced biological activity or unique material properties is a key research focus. Below are representative protocols for the synthesis of benzyloxybenzaldehyde derivatives and Schiff bases.

Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives

Reaction Scheme:

Materials:

  • 2-Hydroxy-4-fluorobenzaldehyde

  • Benzyl bromide (or substituted benzyl bromide)

  • Potassium carbonate (K2CO3)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve 2-hydroxy-4-fluorobenzaldehyde (1 equivalent) and potassium carbonate (2 equivalents) in acetone in a round-bottom flask.

  • Add benzyl bromide (1.1 equivalents) dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to yield the pure 2-(benzyloxy)-4-fluorobenzaldehyde derivative.

Synthesis of Novel Schiff Base Derivatives

Reaction Scheme:

Materials:

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin)

  • Primary amine (e.g., aniline, sulfamethoxazole)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Dissolve the aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.[6]

  • Add the primary amine (1 equivalent) to the solution.[6]

  • Add a few drops of glacial acetic acid as a catalyst.[6]

  • Attach a reflux condenser and reflux the mixture for 2-6 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The Schiff base product may precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, the product can be obtained by pouring the reaction mixture into ice-cold water.[6]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Signaling Pathways Modulated by Aromatic Aldehydes

Understanding the molecular mechanisms by which aromatic aldehydes exert their biological effects is crucial for targeted drug design. In the context of cancer, these compounds have been shown to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.

The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that promotes cell growth and survival.[7] Its aberrant activation is a hallmark of many cancers. Some aromatic aldehydes, such as vanillin derivatives, have been shown to inhibit this pathway, leading to reduced cancer cell proliferation and induction of apoptosis.[8]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes AromaticAldehyde Novel Aromatic Aldehyde AromaticAldehyde->PI3K Inhibits AromaticAldehyde->AKT Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by novel aromatic aldehydes.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.[4][9] Dysregulation of this pathway is also frequently observed in cancer.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Cell Proliferation TranscriptionFactors->Proliferation AromaticAldehyde Novel Aromatic Aldehyde AromaticAldehyde->Raf Inhibits? AromaticAldehyde->MEK Inhibits?

Caption: MAPK/ERK signaling pathway with potential points of intervention by aromatic aldehydes.

Aromatic Aldehydes in Materials Science

Novel aromatic aldehydes are being explored for their applications in materials science, particularly in the development of fluorescent materials for organic light-emitting diodes (OLEDs) and sensors. The fluorescence quantum yield (ΦF) is a critical parameter for evaluating the performance of these materials.

Experimental Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)

The comparative method, using a well-characterized standard with a known quantum yield, is a reliable way to determine the ΦF of a novel aromatic aldehyde.[10]

Materials:

  • Novel aromatic aldehyde compound

  • Standard fluorophore with known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorescence spectrometer

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare Solutions: Prepare a series of five to six dilute solutions of both the novel aromatic aldehyde and the standard fluorophore in the same spectroscopic grade solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1 to minimize inner filter effects.[10]

  • Measure Absorbance: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental parameters (e.g., slit widths) for both the sample and the standard.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, plot a graph of the integrated fluorescence intensity versus absorbance at the excitation wavelength. The plot should be linear.

  • Calculate Quantum Yield: The fluorescence quantum yield of the novel aromatic aldehyde (ΦX) can be calculated using the following equation:

    ΦX = ΦST * (GradX / GradST) * (ηX^2 / ηST^2)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients of the linear plots for the sample and the standard, respectively.[10]

    • ηX and ηST are the refractive indices of the solvents used for the sample and the standard (if different, though using the same solvent is recommended).[10]

Aromatic Aldehydes as Enzyme Inhibitors

The electrophilic nature of the aldehyde group makes aromatic aldehydes potential inhibitors of various enzymes, particularly those with a nucleophilic residue in their active site, such as cysteine proteases and aldehyde dehydrogenases.

Quantitative Data on Aldehyde Dehydrogenase Inhibition

Aldehyde dehydrogenases (ALDHs) are a family of enzymes involved in the detoxification of aldehydes. Inhibition of specific ALDH isozymes is a potential therapeutic strategy for certain cancers and other diseases.

CompoundEnzymeInhibition TypeKi (nM)IC50 (nM)
Compound 2 (psoralen derivative) ALDH2Competitive (vs. aldehyde)19-
Daidzin ALDH1A1--~10,000
Daidzin ALDH2--~100

Data extracted from "Inhibition of the Aldehyde Dehydrogenase 1/2 Family by Psoralen and Coumarin Derivatives".[3]

This guide provides a starting point for researchers interested in the expanding field of novel aromatic aldehydes. The combination of rational design, robust synthetic methodologies, and detailed biological and material characterization will undoubtedly lead to the discovery of new molecules with significant therapeutic and technological impact.

References

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 3-(4-Ethylphenyl)-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a highly efficient and scalable protocol for the synthesis of 3-(4-Ethylphenyl)-2,2-dimethylpropanal, a valuable fragrance ingredient and key intermediate in pharmaceutical research. The described method utilizes a phase-transfer catalyzed alkylation of isobutyraldehyde with 4-ethylbenzyl bromide, affording the target compound in high yield and purity. This process is well-suited for both laboratory-scale synthesis and potential scale-up for manufacturing purposes.

Introduction

This compound is an aldehyde of significant interest due to its unique aromatic and floral scent profile, making it a desirable component in the fragrance industry.[1] Beyond its olfactory properties, this molecule serves as a versatile building block in the synthesis of more complex molecular architectures relevant to drug discovery and development. The development of a reliable and efficient synthetic route is therefore of considerable importance. This protocol outlines a phase-transfer catalysis approach, which offers several advantages, including mild reaction conditions, simple work-up procedures, and high product yields.

Reaction Scheme

Synthesis_of_this compound cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 4-ethylbenzyl_bromide 4-Ethylbenzyl bromide product This compound 4-ethylbenzyl_bromide->product isobutyraldehyde Isobutyraldehyde isobutyraldehyde->product NaOH Sodium Hydroxide (NaOH) NaOH->product TBAB Tetrabutylammonium Bromide (TBAB) TBAB->product Toluene Toluene Toluene->product H2O Water H2O->product Temp 70-75 °C Temp->product

Caption: Synthetic scheme for the preparation of this compound.

Experimental Protocol

Materials and Equipment
  • 4-Ethylbenzyl bromide (98%)

  • Isobutyraldehyde (99%)

  • Sodium hydroxide (NaOH), pellets (97%)

  • Tetrabutylammonium bromide (TBAB) (99%)

  • Toluene, anhydrous (99.8%)

  • Diethyl ether (99%)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

  • Round-bottom flask (500 mL) equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet

  • Heating mantle with a temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stir bar, and a nitrogen inlet, add powdered sodium hydroxide (14.4 g, 0.36 mol) and tetrabutylammonium bromide (1.6 g, 0.005 mol).

  • Solvent Addition: Add 200 mL of toluene to the flask.

  • Reactant Addition: Under a nitrogen atmosphere, add a mixture of 4-ethylbenzyl bromide (30.0 g, 0.15 mol) and isobutyraldehyde (13.0 g, 0.18 mol).

  • Reaction: Heat the reaction mixture to 70-75 °C with vigorous stirring. Maintain this temperature for 3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove sodium bromide and excess sodium hydroxide. Wash the solid residue with two portions of toluene (20 mL each).

  • Extraction: Combine the filtrates and wash with 100 mL of deionized water. Separate the organic layer and wash it again with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Data Presentation

ParameterValue
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Boiling Point 267.6 °C at 760 mmHg
Density 0.952 g/cm³
Appearance Colorless liquid
Yield 82.8% (reported)
¹H NMR (CDCl₃, 400 MHz) δ 9.45 (s, 1H), 7.10 (d, J=8.0 Hz, 2H), 6.95 (d, J=8.0 Hz, 2H), 2.75 (s, 2H), 2.60 (q, J=7.6 Hz, 2H), 1.20 (t, J=7.6 Hz, 3H), 1.05 (s, 6H) ppm.
¹³C NMR (CDCl₃, 100 MHz) δ 205.5, 142.0, 135.5, 129.0, 128.0, 48.0, 45.0, 28.5, 22.0, 15.5 ppm.
IR (neat) 2965, 2870, 2710, 1725 (C=O), 1610, 1515, 1465, 820 cm⁻¹.
MS (EI) m/z (%) 190 (M⁺, 15), 161 (20), 133 (100), 105 (40), 91 (30).

Note: NMR and IR data are predicted based on the chemical structure and may vary slightly from experimental results.

Safety Precautions

  • 4-Ethylbenzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Isobutyraldehyde is a flammable liquid and should be handled with care, away from ignition sources.[2][3][4][5] It can cause eye irritation.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with appropriate PPE.

  • The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent side reactions.

Workflow Diagram

G Experimental Workflow A 1. Reaction Setup: - Add NaOH and TBAB to flask. B 2. Add Toluene. A->B C 3. Add 4-ethylbenzyl bromide and isobutyraldehyde. B->C D 4. Heat to 70-75 °C for 3 hours. C->D E 5. Cool and filter the reaction mixture. D->E F 6. Wash solids with toluene. E->F G 7. Combine filtrates and wash with water and brine. F->G H 8. Dry organic layer with MgSO₄. G->H I 9. Filter and concentrate. H->I J 10. Purify by vacuum distillation. I->J K Final Product: This compound J->K

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Conclusion

The described protocol provides a reliable and high-yielding method for the synthesis of this compound. The use of phase-transfer catalysis makes this procedure amenable to scale-up and offers a practical alternative to other synthetic strategies. The final product is obtained in high purity after a straightforward purification process. This application note serves as a valuable resource for researchers and professionals in the fields of fragrance chemistry and drug development.

References

Application Notes and Protocols for HPLC Analysis of 3-(4-Ethylphenyl)-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantitative analysis of 3-(4-Ethylphenyl)-2,2-dimethylpropanal, a common fragrance ingredient, using High-Performance Liquid Chromatography (HPLC). The described method utilizes a reverse-phase HPLC system with UV detection, offering a robust and reliable approach for the quantification of this analyte in various sample matrices. This guide includes instrument parameters, sample preparation procedures, and a proposed method for validation, presented in a clear and structured format to aid researchers in implementing this analytical technique.

Introduction

This compound, also known by trade names such as Floralozone, is an aromatic aldehyde widely used as a fragrance ingredient in consumer products like perfumes and antiperspirants.[1] Accurate and precise quantification of this compound is crucial for quality control, formulation development, and stability testing. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such aromatic aldehydes.

This application note details a reverse-phase HPLC (RP-HPLC) method for the analysis of this compound. The method is based on a C18 stationary phase, specifically the Newcrom R1 column, and a mobile phase consisting of acetonitrile and water with an acid modifier.[1] This provides a scalable and reliable method suitable for both routine analysis and more demanding applications such as pharmacokinetic studies.[1]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Vis detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size (or equivalent C18 column).[1][2]

  • Chemicals and Reagents:

    • This compound (analytical standard, purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid or Formic acid (analytical grade)

    • Methanol (HPLC grade, for sample preparation)

Chromatographic Conditions

A reverse-phase isocratic HPLC method is proposed for the analysis of this compound.

ParameterRecommended Setting
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid*
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 220 nm (or optimal wavelength determined by UV scan)
Run Time Approximately 10 minutes

*For applications requiring mass spectrometry (MS) detection, 0.1% Formic Acid should be used in place of Phosphoric Acid to ensure compatibility.[1]

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound standard and dissolve it in a 25 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation

The appropriate sample preparation procedure will depend on the sample matrix. A general guideline is provided below:

  • Liquid Samples (e.g., perfumes, lotions):

    • Accurately weigh a known amount of the sample.

    • Dilute the sample with methanol to a concentration within the calibration range.

    • Vortex the solution to ensure homogeneity.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation (Proposed)

For routine and critical applications, the analytical method should be validated to ensure its performance. The following parameters are recommended for validation:

Validation ParameterAcceptance Criteria (Typical)
Linearity Correlation coefficient (r²) > 0.999
Precision (Repeatability) Relative Standard Deviation (RSD) < 2%
Intermediate Precision RSD < 3%
Accuracy (Recovery) 98% - 102%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of the analyte

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured format.

Table 1: Example Calibration Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
11500
57500
1015000
2537500
5075000
100150000

Table 2: Example System Suitability Results

ParameterResultAcceptance Criteria
Retention Time (min) ~ 5.2Consistent
Tailing Factor 1.1≤ 2.0
Theoretical Plates > 2000> 2000

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock and Working Solutions) Injection Injection of Standards and Samples Standard_Prep->Injection Sample_Prep Sample Preparation (Dilution and Filtration) Sample_Prep->Injection HPLC_System HPLC System Setup (Column, Mobile Phase, etc.) HPLC_System->Injection Chromatography Chromatographic Separation (Isocratic Elution) Injection->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Reporting Reporting of Results Quantification->Reporting G HPLC Method Development Logic cluster_selection Component Selection cluster_optimization Parameter Optimization cluster_validation Method Validation Analyte Analyte Properties (this compound) Column_Selection Column Selection (Reverse-Phase C18) Analyte->Column_Selection Method_Goal Method Goal (Quantitative Analysis) Detector_Selection Detector Selection (UV-Vis) Method_Goal->Detector_Selection Mobile_Phase_Selection Mobile Phase Selection (Acetonitrile, Water, Acid) Column_Selection->Mobile_Phase_Selection Mobile_Phase_Ratio Mobile Phase Ratio (e.g., 70:30 ACN:H2O) Mobile_Phase_Selection->Mobile_Phase_Ratio Wavelength Detection Wavelength (e.g., 220 nm) Detector_Selection->Wavelength Flow_Rate Flow Rate (e.g., 1.0 mL/min) Mobile_Phase_Ratio->Flow_Rate Linearity Linearity Flow_Rate->Linearity Specificity Specificity Wavelength->Specificity Precision Precision Linearity->Precision Accuracy Accuracy Precision->Accuracy Accuracy->Specificity Final_Method Final Validated Method Specificity->Final_Method

References

Application Notes and Protocols for the Gas Chromatographic Separation of Phenylpropanal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropanal, a key aromatic aldehyde, exists as two positional isomers: 2-phenylpropanal and 3-phenylpropanal. Additionally, 2-phenylpropanal is a chiral molecule, existing as (R)- and (S)-enantiomers. The accurate separation and quantification of these isomers are critical in various fields, including fragrance chemistry, environmental analysis, and pharmaceutical development, as different isomers can exhibit distinct biological activities and sensory properties. Gas chromatography (GC) is a powerful and versatile technique for the separation of these volatile isomers. This document provides detailed application notes and protocols for the separation of both positional and chiral isomers of phenylpropanal using capillary GC.

Part 1: Separation of Positional Isomers (2-Phenylpropanal and 3-Phenylpropanal)

The primary challenge in separating positional isomers lies in their similar boiling points and polarities. Achieving baseline separation requires a GC column with appropriate selectivity and an optimized temperature program. For aromatic aldehydes like phenylpropanal isomers, stationary phases with moderate to high polarity are often effective.

Principle of Separation

The separation of 2-phenylpropanal and 3-phenylpropanal is achieved based on subtle differences in their interaction with the stationary phase of the GC column. Polar stationary phases, such as those containing cyanopropyl or polyethylene glycol functional groups, can induce different retention times due to variations in the dipole-dipole interactions with the two isomers.

Recommended GC Method

A mid-polarity to polar stationary phase is recommended for the separation of 2-phenylpropanal and 3-phenylpropanal. Columns with a stationary phase of polyethylene glycol (e.g., DB-WAX, Carbowax) or a cyanopropylphenyl-dimethylpolysiloxane phase are good starting points for method development.

Table 1: GC Parameters for the Separation of Phenylpropanal Positional Isomers

ParameterRecommended Conditions
Column DB-WAX (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent polar column
Carrier Gas Helium or Hydrogen, constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Program - Initial Temperature: 80 °C, hold for 2 minutes- Ramp: 5 °C/min to 150 °C- Hold: 5 minutes at 150 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (FID) or MS transfer line at 280 °C
Quantitative Data: Kovats Retention Indices

Kovats retention indices (RI) are a useful tool for comparing the retention behavior of compounds on different stationary phases. The following table summarizes the reported retention indices for 2-phenylpropanal and 3-phenylpropanal on standard non-polar and polar columns. The difference in retention indices on the polar column indicates that a good separation is achievable.

Table 2: Kovats Retention Indices for Phenylpropanal Isomers

CompoundStandard Non-Polar Column (e.g., DB-5)Standard Polar Column (e.g., DB-WAX)
2-Phenylpropanal1080 - 1090[1]1612 - 1631[1]
3-Phenylpropanal1123 - 1146[2]1723 - 1809[2]

Note: Retention indices can vary slightly depending on the specific column and analytical conditions.

Experimental Protocol: Separation of Positional Isomers
  • Sample Preparation: Prepare a standard solution containing both 2-phenylpropanal and 3-phenylpropanal at a concentration of approximately 100 µg/mL each in a suitable solvent such as methanol or dichloromethane.

  • GC System Setup:

    • Install a polar capillary column (e.g., DB-WAX) into the gas chromatograph.

    • Set the GC parameters as outlined in Table 1.

    • Condition the column according to the manufacturer's instructions.

  • Analysis:

    • Inject 1 µL of the standard solution into the GC.

    • Acquire the chromatogram.

    • Identify the peaks corresponding to 2-phenylpropanal and 3-phenylpropanal based on their retention times (3-phenylpropanal is expected to have a longer retention time on a polar column due to its higher retention index).

  • Data Analysis:

    • Integrate the peak areas for both isomers.

    • If required, perform a calibration to quantify the concentration of each isomer in unknown samples.

GC_Positional_Isomer_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep Prepare standard mix of 2- and 3-phenylpropanal inject Inject sample onto polar GC column prep->inject separate Temperature programmed separation inject->separate detect Detect with FID or MS separate->detect identify Identify peaks by retention time detect->identify quantify Integrate peak areas for quantification identify->quantify

Experimental workflow for the GC separation of phenylpropanal positional isomers.

Part 2: Chiral Separation of 2-Phenylpropanal Enantiomers

The enantiomers of 2-phenylpropanal (also known as hydratropaldehyde) require a chiral stationary phase (CSP) for their separation by gas chromatography. Cyclodextrin-based CSPs are highly effective for this purpose, as they can form transient diastereomeric complexes with the enantiomers, leading to different retention times.

Principle of Chiral Separation

Chiral recognition on a cyclodextrin-based CSP involves the inclusion of the analyte, or a part of it, into the chiral cavity of the cyclodextrin molecule. The different spatial arrangements of the (R)- and (S)-enantiomers lead to differences in the stability of these inclusion complexes, resulting in their chromatographic separation. The choice of the cyclodextrin derivative is crucial for achieving enantioselectivity.

Recommended GC Method for Chiral Separation

A β-cyclodextrin-based chiral stationary phase is recommended for the enantioselective separation of 2-phenylpropanal. Specifically, the β-DEX™ 225 column, which contains heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, has been reported to be effective for the separation of 2-phenylpropionaldehyde enantiomers without derivatization.[3][4][5]

Table 3: GC Parameters for the Chiral Separation of 2-Phenylpropanal

ParameterRecommended Conditions
Column β-DEX™ 225 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent chiral column
Carrier Gas Helium or Hydrogen, at an optimal linear velocity (e.g., 30-40 cm/s for Helium)
Injector Temperature 250 °C
Injection Volume 1 µL (split injection, e.g., 50:1, to avoid peak broadening)
Oven Program Isothermal analysis at a low temperature (e.g., 80-100 °C) is often effective for improving chiral resolution. A slow temperature ramp (e.g., 1-2 °C/min) can also be used.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (FID) or MS transfer line at 280 °C
Expected Quantitative Data

While specific retention times will vary depending on the exact analytical conditions, the use of a β-DEX™ 225 column should provide baseline resolution of the (R)- and (S)-enantiomers of 2-phenylpropanal. The following table provides an example of the type of data that can be expected.

Table 4: Example Quantitative Data for Chiral Separation of 2-Phenylpropanal

ParameterExpected Value
Retention Time (Enantiomer 1)tR1
Retention Time (Enantiomer 2)tR2
Resolution (Rs)> 1.5
Enantioselectivity (α)> 1.05

Note: The elution order of the enantiomers should be confirmed using a standard of a single enantiomer if available.

Experimental Protocol: Chiral Separation of 2-Phenylpropanal
  • Sample Preparation: Prepare a solution of racemic 2-phenylpropanal at a concentration of approximately 100 µg/mL in a suitable solvent.

  • GC System Setup:

    • Install a β-DEX™ 225 chiral capillary column into the gas chromatograph.

    • Set the GC parameters as outlined in Table 3. Isothermal analysis at a relatively low temperature is often a good starting point to maximize enantioselectivity.

    • Condition the column as per the manufacturer's guidelines.

  • Analysis:

    • Inject 1 µL of the racemic 2-phenylpropanal solution.

    • Acquire the chromatogram.

  • Data Analysis:

    • Identify the two peaks corresponding to the (R)- and (S)-enantiomers.

    • Calculate the resolution (Rs) between the two enantiomeric peaks to assess the quality of the separation.

    • Calculate the enantioselectivity factor (α), which is the ratio of the adjusted retention times of the two enantiomers.

    • The enantiomeric excess (% ee) can be determined from the peak areas of the two enantiomers.

GC_Chiral_Separation_Logic cluster_outcome Separation Outcome column Chiral Stationary Phase (e.g., β-DEX™ 225) resolution Resolution (Rs) > 1.5 column->resolution temperature Oven Temperature (Isothermal or Slow Ramp) temperature->resolution carrier_gas Carrier Gas Flow Rate (Optimal Linear Velocity) carrier_gas->resolution enantioselectivity Enantioselectivity (α) > 1.0

Logical relationship between GC parameters and chiral separation outcome.

Conclusion

The gas chromatographic methods outlined in these application notes provide a robust framework for the successful separation of both positional and chiral isomers of phenylpropanal. For the separation of 2-phenylpropanal and 3-phenylpropanal, a polar stationary phase is recommended to exploit differences in their polarities. For the enantioselective separation of 2-phenylpropanal, a cyclodextrin-based chiral stationary phase, such as the β-DEX™ 225, is highly effective. Careful optimization of the GC parameters, particularly the temperature program and column selection, is essential for achieving baseline resolution and accurate quantification of these important isomers.

References

Application Notes and Protocols for 3-(4-Ethylphenyl)-2,2-dimethylpropanal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-(4-Ethylphenyl)-2,2-dimethylpropanal as a versatile chemical intermediate in organic synthesis. This sterically hindered aldehyde serves as a valuable building block for the construction of a variety of molecular scaffolds, including nitrogen-containing heterocycles and substituted alkenes, which are of significant interest in medicinal chemistry and drug development.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, solvent selection, and purification procedures.

PropertyValueReference(s)
CAS Number 67634-15-5[1][2]
Molecular Formula C₁₃H₁₈O[1][2]
Molecular Weight 190.28 g/mol [2]
Boiling Point 267.6 °C at 760 mmHg[1]
Density 0.952 g/cm³[1]
Flash Point 118 °C[1]
Refractive Index 1.5310 (estimate)[1]
Solubility Chloroform (Sparingly), Ethyl Acetate (Slightly), Hexanes (Sparingly)[1]

Synthesis of this compound

The most common synthetic route to this compound involves the alkylation of isobutyraldehyde with 4-ethylbenzyl bromide. This reaction is typically carried out under phase-transfer catalysis conditions to achieve high yields.

Experimental Protocol: Synthesis via Alkylation

This protocol is adapted from a general procedure for the synthesis of related α,α-dimethyl-substituted aldehydes.

Materials:

  • 4-Ethylbenzyl bromide

  • Isobutyraldehyde

  • Sodium hydroxide (NaOH), powdered

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of powdered sodium hydroxide (1.2 equivalents) and a catalytic amount of tetrabutylammonium bromide (TBAB) in toluene, add a mixture of 4-ethylbenzyl bromide (1.0 equivalent) and isobutyraldehyde (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 70-75 °C and maintain stirring for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with deionized water to remove any remaining base and TBAB.

  • Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.

ReactantProductYieldReference(s)
4-Ethylbenzyl bromide, IsobutyraldehydeThis compound82.8% (reported for a similar synthesis)[1]

Applications as a Chemical Intermediate

This compound is a valuable precursor for the synthesis of more complex molecules through various chemical transformations. Its aldehyde functionality allows for a range of reactions, including the formation of carbon-carbon and carbon-nitrogen bonds.

Synthesis of Tetrahydro-β-carbolines via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydro-β-carbolines, a common scaffold in natural products and pharmaceutically active compounds.[3][4] this compound can react with tryptamine or its derivatives under acidic conditions to yield the corresponding 1-substituted tetrahydro-β-carboline.

pictet_spengler aldehyde This compound intermediate Iminium Ion Intermediate aldehyde->intermediate + Tryptamine - H₂O tryptamine Tryptamine product 1-(1-(4-Ethylphenyl)-2,2-dimethylpropyl)- 1,2,3,4-tetrahydro-β-carboline intermediate->product Intramolecular Electrophilic Aromatic Substitution

Figure 1: Pictet-Spengler reaction workflow.

This is a general protocol for the synthesis of 1-substituted-tetrahydro-β-carbolines.[5]

Materials:

  • This compound

  • Tryptamine

  • Trifluoroacetic acid (TFA) or Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tryptamine (1.0 equivalent) in a mixture of dichloromethane and glacial acetic acid (or a solution of TFA in DCM).

  • Add this compound (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or under reflux for 2-24 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Olefination via Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes.[6][7] this compound can be converted to various substituted alkenes using appropriate phosphorus ylides. The stereochemical outcome (E/Z isomerism) of the alkene product is dependent on the nature of the ylide used.

wittig_reaction aldehyde This compound oxaphosphetane Oxaphosphetane Intermediate aldehyde->oxaphosphetane + Ylide ylide Phosphorus Ylide (Ph₃P=CHR) product Substituted Alkene oxaphosphetane->product byproduct Triphenylphosphine oxide oxaphosphetane->byproduct

Figure 2: Wittig reaction workflow.

This is a general protocol for the Wittig olefination of aldehydes.[8]

Materials:

  • This compound

  • Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide)

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Saturated ammonium chloride solution

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base dropwise.

  • Allow the mixture to warm to room temperature and stir until the characteristic color of the ylide appears.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for several hours until the starting aldehyde is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude alkene by column chromatography.

Knoevenagel Condensation for α,β-Unsaturated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by dehydration, leading to the formation of an α,β-unsaturated product.[9][10] This reaction is useful for synthesizing electron-deficient alkenes which can serve as Michael acceptors or precursors for other functional groups.

knoevenagel_condensation aldehyde This compound intermediate Adduct aldehyde->intermediate + Active Methylene (Base catalyst) active_methylene Active Methylene Compound (e.g., Malononitrile) product α,β-Unsaturated Product intermediate->product - H₂O

Figure 3: Knoevenagel condensation workflow.

This is a general protocol for the Knoevenagel condensation.[11]

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Basic catalyst (e.g., piperidine, ammonium acetate)

  • Ethanol or Toluene

Procedure:

  • Dissolve this compound (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents) in a suitable solvent such as ethanol or toluene.

  • Add a catalytic amount of a basic catalyst (e.g., a few drops of piperidine or a small amount of ammonium acetate).

  • Heat the reaction mixture to reflux, and if using toluene, equip the apparatus with a Dean-Stark trap to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the product and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Reductive Amination for Amine Synthesis

Reductive amination is a versatile method for preparing primary, secondary, and tertiary amines.[12][13] The reaction involves the initial formation of an imine or enamine from the aldehyde and an amine, which is then reduced in situ to the corresponding amine.

reductive_amination aldehyde This compound imine Imine Intermediate aldehyde->imine + Amine - H₂O amine Amine (R-NH₂) product Substituted Amine imine->product Reduction (e.g., NaBH(OAc)₃)

Figure 4: Reductive amination workflow.

This is a general protocol for reductive amination using sodium triacetoxyborohydride.[13]

Materials:

  • This compound

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of the amine (1.0 equivalent) in DCM or DCE, add this compound (1.0-1.2 equivalents).

  • A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for several hours to overnight, monitoring the reaction by TLC.

  • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis. The protocols outlined above for key transformations such as the Pictet-Spengler reaction, Wittig olefination, Knoevenagel condensation, and reductive amination demonstrate its utility in constructing complex molecular architectures relevant to pharmaceutical and materials science research. The steric hindrance provided by the gem-dimethyl group can also impart unique properties and selectivities in these reactions. Researchers are encouraged to adapt and optimize these general procedures for their specific synthetic targets.

References

Application Notes and Protocols for 3-(4-Ethylphenyl)-2,2-dimethylpropanal in Fragrance Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Ethylphenyl)-2,2-dimethylpropanal, a significant aroma chemical, is widely utilized in the fragrance industry for its unique olfactory profile. It is recognized for its powerful, clean, and fresh scent, often associated with marine and ozonic notes, complemented by a delicate floral, lily-of-the-valley character. This molecule provides a diffusive lift to fragrance compositions without dominating the overall scent profile. Due to its aldehydic nature, careful consideration of its stability is crucial in various product formulations.

Trade Names: Floralozone, Florone.

Physicochemical and Olfactory Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name This compound
CAS Number 67634-15-5[1][2][3]
Molecular Formula C₁₃H₁₈O[1][2]
Molecular Weight 190.28 g/mol [2]
Appearance Colorless clear liquid
Odor Profile Powerful, clean, green, fresh air, marine, ozonic, with floral (lily-of-the-valley) and aldehydic aspects.
Boiling Point 267.6 °C at 760 mmHg[1]
Density 0.952 g/cm³[1]
Flash Point 118 °C[1]
Vapor Pressure 0.00808 mmHg at 25°C[1]
Solubility Sparingly soluble in chloroform, slightly soluble in ethyl acetate and hexanes. Insoluble in water. Soluble in alcohol.[1]
Odor Threshold Data not publicly available.[4]

Application in Fragrance Formulations

This compound is a versatile ingredient in perfumery, valued for its ability to impart a fresh, aquatic accord. It is a key component in creating the "ocean breeze" or "sea air" type of scents.

Key applications include:

  • Fine Fragrances: Used to provide a fresh, watery character in fragrances such as Cool Water (Davidoff), L'Eau d'Eden (Cacharel), and Polo Sport Woman (Ralph Lauren).

  • Personal Care Products: Incorporated into body lotions, shampoos, soaps, and antiperspirants for its fresh and clean scent profile.

  • Household Products: Utilized in all-purpose cleaners to lend a fresh and clean aroma.

Stability Profile: As an aldehyde, this compound has moderate stability. Its performance in different product bases is summarized below.

Product BaseStability
Body LotionGood
ShampooGood
SoapGood
Antiperspirant/Deodorant (AP roll-on)Very Good
PowderGood
All-Purpose Cleaner (APC)Good
Citric Acid-Based CleanerPoor
BleachPoor

Due to its potential for instability, a more stable nitrile derivative, 3-(4-ethylphenyl)-2,2-dimethylpropanenitrile (Fleuranil), can be used as an alternative in chemically harsh environments.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via the alkylation of isobutyraldehyde with 4-ethylbenzyl chloride. A representative laboratory-scale protocol is provided below.

Materials:

  • 4-ethylbenzyl chloride

  • Isobutyraldehyde

  • Sodium hydroxide (NaOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium bromide)

  • Toluene

  • Tetrahydrofuran (THF)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask equipped with a stirrer, thermometer, and condenser, prepare a mixture of sodium hydroxide (2.63 g, 65.8 mmol), tetrabutylammonium bromide (0.27 g, 1.0 mmol), water (7.5 mL), toluene (4.2 mL), and THF (1 mL).

  • Heat the mixture to 70-75 °C with stirring.

  • Slowly add a mixture of 4-ethylbenzyl chloride and isobutyraldehyde to the reaction flask over a period of 1 hour.

  • Maintain the reaction mixture at 70-75 °C for 3 hours, monitoring the progress by Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and add 30 mL of water for extraction.

  • Separate the organic phase.

  • Wash the organic phase with water.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Filter the drying agent.

  • Concentrate the filtrate by vacuum distillation to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure.

Expected Yield: Approximately 82.8% with a purity of >95% as determined by GC analysis.

Quality Control and Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the analysis of fragrance ingredients. A typical protocol for the analysis of this compound is outlined below.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injection Volume: 1 µL (split mode, split ratio 50:1)

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

Sample Preparation: Prepare a 1% solution of this compound in a suitable solvent such as ethanol or dichloromethane for injection.

Stability Testing in a Consumer Product Base (e.g., Body Lotion)

This protocol describes an accelerated stability test to evaluate the performance of this compound in a body lotion formulation.

Materials:

  • Unfragranced body lotion base

  • This compound

  • Glass jars with airtight lids

  • Temperature-controlled oven

Procedure:

  • Incorporate this compound into the body lotion base at a concentration of 0.5% (w/w). Homogenize thoroughly.

  • Prepare a control sample of the unfragranced body lotion base.

  • Package the fragranced and control samples in glass jars.

  • Store one set of samples at room temperature (approx. 20-25 °C) in the dark (real-time stability).

  • Store a second set of samples in a temperature-controlled oven at 40 °C (accelerated stability).

  • Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for the following parameters:

    • Odor: Assess any changes in the scent profile and intensity compared to the initial sample.

    • Color: Visually inspect for any discoloration.

    • pH: Measure the pH of the lotion.

    • Viscosity: Measure the viscosity of the lotion.

  • Compare the results of the accelerated stability testing with the real-time stability samples to predict the long-term performance of the fragrance.

Sensory Evaluation Protocol

A sensory panel is used to characterize the olfactory properties of this compound and its performance in a fragrance composition.

Panelists:

  • A panel of 10-15 trained sensory assessors.

Sample Preparation:

  • Prepare a 10% solution of this compound in a suitable solvent (e.g., dipropylene glycol).

  • Dip smelling strips into the solution and allow the solvent to evaporate for a few seconds before evaluation.

Evaluation Procedure:

  • Descriptor Generation: In an initial session, panelists collaboratively develop a list of olfactory descriptors that best describe the scent of the molecule.

  • Intensity Rating: Panelists rate the intensity of each descriptor on a labeled magnitude scale (e.g., 0 = not perceptible, 10 = very strong).

  • Hedonic Evaluation: Panelists rate the pleasantness of the scent on a scale (e.g., -5 = very unpleasant, 0 = neutral, +5 = very pleasant).

  • Evaluation in Application: The fragrance containing this compound is incorporated into a product base (e.g., a fine fragrance in ethanol) and evaluated by the panel at different time points (top, middle, and base notes) to assess its evolution and performance.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the binding of the molecule to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. Olfactory receptors are G-protein coupled receptors (GPCRs). While the specific OR that binds to this compound is not publicly documented, the general signaling cascade is well-established. For instance, the human olfactory receptor hOR17-4 has been identified as a receptor for lily-of-the-valley fragrances.[5]

The binding of an odorant to its cognate OR triggers a conformational change in the receptor, which in turn activates a G-protein (Gαolf). This initiates a signaling cascade that leads to the depolarization of the neuron and the transmission of an electrical signal to the brain, resulting in the perception of smell.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product 4-ethylbenzyl_chloride 4-Ethylbenzyl Chloride Alkylation Alkylation 4-ethylbenzyl_chloride->Alkylation isobutyraldehyde Isobutyraldehyde isobutyraldehyde->Alkylation NaOH NaOH NaOH->Alkylation PTC Phase-Transfer Catalyst PTC->Alkylation Solvents Toluene/THF/Water Solvents->Alkylation Temp 70-75 °C Temp->Alkylation Time 3 hours Time->Alkylation Extraction Extraction with Water Drying Drying over Na2SO4 Extraction->Drying Filtration Filtration Drying->Filtration Distillation Fractional Distillation Filtration->Distillation Product This compound Distillation->Product Alkylation->Extraction

Caption: Synthesis workflow for this compound.

Sensory_Evaluation_Workflow Start Start: Sensory Evaluation Panel_Selection Panelist Selection & Training Start->Panel_Selection Sample_Prep Sample Preparation (Dilution in Solvent) Panel_Selection->Sample_Prep Evaluation_Session Evaluation Session Sample_Prep->Evaluation_Session Descriptor_Generation Descriptor Generation Evaluation_Session->Descriptor_Generation Intensity_Rating Intensity Rating Descriptor_Generation->Intensity_Rating Hedonic_Evaluation Hedonic Evaluation Intensity_Rating->Hedonic_Evaluation In_Product_Eval In-Product Evaluation (e.g., Fine Fragrance) Hedonic_Evaluation->In_Product_Eval Data_Analysis Data Analysis & Reporting In_Product_Eval->Data_Analysis End End: Olfactory Profile Data_Analysis->End

Caption: Workflow for sensory evaluation of a fragrance ingredient.

Olfactory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_protein G-protein (Gαolf, Gβγ) OR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Gαolf activates cAMP cAMP AC->cAMP ATP to cAMP Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Ca²⁺/Na⁺ influx Signal Signal to Brain Depolarization->Signal Action Potential

Caption: Generalized olfactory signal transduction pathway.

References

Application Notes and Protocols for the Purification of Crude 3-(4-Ethylphenyl)-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Ethylphenyl)-2,2-dimethylpropanal is an aromatic aldehyde of interest in various fields, including fragrance chemistry and as a building block in organic synthesis.[1][2] The purity of this compound is crucial for its intended application, necessitating an effective purification strategy to remove unreacted starting materials, byproducts, and other impurities from the crude product. This document provides a detailed protocol for the purification of crude this compound, primarily focusing on vacuum distillation, a widely applicable method for purifying liquid aldehydes.[3] Additionally, alternative methods such as column chromatography are discussed.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for designing and executing an effective purification protocol.

PropertyValueReference
Molecular FormulaC₁₃H₁₈O[1][4]
Molecular Weight190.28 g/mol [5]
Boiling Point267.6 °C at 760 mmHg[1][4][6]
Density0.952 g/cm³[1]
SolubilitySparingly soluble in Chloroform, Ethyl Acetate, and Hexanes.[1]

Purification Strategies: Data Comparison

Obtaining high-purity this compound is critical for consistent results in research and development. The following table summarizes expected outcomes from two common purification techniques for aromatic aldehydes.

Purification MethodPurity Achieved (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Vacuum Distillation > 98%85 - 95%Efficient for thermally stable liquids, scalable.Requires specialized equipment, potential for thermal degradation if not controlled properly.
Column Chromatography > 99%70 - 85%High resolution for complex mixtures, applicable to a wide range of compounds.Can be time-consuming and labor-intensive, requires significant solvent volumes.

Experimental Protocol: Vacuum Distillation

This protocol details the purification of crude this compound using vacuum distillation. This method is particularly suitable for separating the target aldehyde from less volatile impurities.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser

  • Receiving flasks

  • Vacuum pump

  • Heating mantle with stirrer

  • Thermometer

  • Cold trap (optional, but recommended)

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation

Procedure:

  • Preparation of the Crude Material:

    • If the crude product is from an aqueous workup, ensure it is thoroughly dried using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

    • Filter the dried crude material to remove the drying agent.

  • Assembly of the Distillation Apparatus:

    • Assemble the short path distillation apparatus as shown in the workflow diagram. Ensure all glass joints are properly sealed with vacuum grease.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

    • Insulate the distillation head and the neck of the flask with glass wool to minimize heat loss.

  • Distillation Process:

    • Begin stirring the crude material.

    • Gradually apply vacuum to the system. A pressure of 1-10 mmHg is typically suitable.

    • Once the desired vacuum is achieved, slowly heat the distillation flask using the heating mantle.

    • Monitor the temperature of the vapor as it rises and enters the condenser.

    • Collect any initial low-boiling fractions in a separate receiving flask and discard them.

    • Collect the main fraction of this compound at its boiling point under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point of 267.6 °C.

    • Monitor the distillation closely. A stable distillation temperature indicates the collection of a pure fraction.

    • Once the temperature starts to drop or rise significantly, or when only a small amount of residue remains, stop the distillation.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before releasing the vacuum.

    • Weigh the collected pure fraction and calculate the yield.

    • Characterize the purified product using appropriate analytical techniques (e.g., NMR, GC-MS, IR spectroscopy) to confirm its identity and purity.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (this compound) Drying Drying (Anhydrous Na2SO4) Crude->Drying Add drying agent Filtration Filtration Drying->Filtration Remove drying agent Distillation Vacuum Distillation Filtration->Distillation Transfer dried crude PureProduct Purified Product (>98% Purity) Distillation->PureProduct Collect main fraction Impurities High-Boiling Impurities (Residue) Distillation->Impurities Residue LowBoiling Low-Boiling Impurities (Forerun) Distillation->LowBoiling Collect forerun

Caption: Workflow for the purification of this compound.

Alternative Purification Method: Column Chromatography

For instances where very high purity is required or when impurities have boiling points close to the product, column chromatography is a viable alternative.[3]

Brief Protocol:

  • Adsorbent: Basic alumina is often effective for the purification of aldehydes.[3] Silica gel can also be used.

  • Solvent System: A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically employed. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

  • Procedure:

    • Prepare a column with the chosen adsorbent.

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the sample onto the column.

    • Elute the column with the solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Conclusion

The protocol for vacuum distillation provides a robust and scalable method for the purification of crude this compound, yielding a product of high purity suitable for most research and development applications. For cases requiring even higher purity, column chromatography serves as an excellent alternative. The choice of method will depend on the specific purity requirements, the nature of the impurities, and the scale of the purification.

References

Application Note and Protocol: Derivatization of 3-(4-Ethylphenyl)-2,2-dimethylpropanal for Sensitive GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the derivatization of the aromatic aldehyde, 3-(4-Ethylphenyl)-2,2-dimethylpropanal, for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The described method utilizes O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) as the derivatizing agent to form a stable and volatile oxime derivative, significantly enhancing chromatographic performance and detection sensitivity. This application note is intended to guide researchers in the accurate quantification of this aldehyde in various matrices.

Introduction

Aldehydes are a class of organic compounds that can be challenging to analyze directly by GC-MS due to their polarity, thermal lability, and potential for adsorption within the chromatographic system.[1][2][3][4][5] Derivatization is a common strategy to overcome these limitations by converting the analyte into a more volatile and thermally stable form.[1][3][4][6][7][8][9][10]

For the analysis of aldehydes, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is a highly effective and widely used derivatizing agent.[1][11][12][13][14][15][16][17] PFBHA reacts with the carbonyl group of the aldehyde to form an oxime derivative.[11][15] The resulting PFB-oxime is more volatile and less polar, leading to improved peak shape and sensitivity during GC-MS analysis.[2] The pentafluorobenzyl group also provides a strong signal in mass spectrometry, particularly in negative chemical ionization (NCI) mode, allowing for very low detection limits.[14][18]

This protocol details the derivatization of this compound, an aromatic aldehyde, using PFBHA, followed by its quantification using GC-MS.

Experimental Workflow

The overall experimental workflow for the derivatization and analysis of this compound is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Sample containing This compound Standard Internal Standard Addition Sample->Standard Spike Derivatization PFBHA Derivatization Standard->Derivatization Extraction Liquid-Liquid Extraction Derivatization->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Processing Data Acquisition and Processing GC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: General workflow for the derivatization and GC-MS analysis of this compound.

Materials and Reagents

  • This compound (Analyte)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), derivatization grade (≥99.0%)

  • Internal Standard (e.g., a structurally similar aldehyde not present in the sample, or a stable isotope-labeled analog)

  • Hexane, GC grade

  • Dichloromethane (DCM), GC grade

  • Sodium sulfate, anhydrous

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer (pH 7)

Experimental Protocol

Preparation of Solutions
  • PFBHA Reagent (15 mg/mL): Dissolve 150 mg of PFBHA in 10 mL of deionized water. This solution should be prepared fresh daily.

  • Analyte Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Internal Standard Stock Solution: Prepare a stock solution of the internal standard in a suitable solvent at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the analyte and a constant amount of the internal standard into the sample matrix or a surrogate matrix.

Derivatization Procedure
  • To 1 mL of the sample (or calibration standard), add a known amount of the internal standard.

  • Add 1 mL of the 15 mg/mL PFBHA solution.[15]

  • Adjust the pH of the mixture to approximately 3-4 with dilute HCl.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture in a heating block or water bath at 60°C for 1 hour to facilitate the formation of the PFBHA-oxime derivative.[19] Some protocols suggest longer incubation times (e.g., ≥ 24 hours) at a lower temperature (e.g., 35°C) to ensure the reaction goes to completion.[15]

  • Allow the mixture to cool to room temperature.

Extraction of the Derivative
  • Add 2 mL of hexane (or another suitable extraction solvent like dichloromethane) to the reaction vial.[15]

  • Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative into the organic phase.

  • Centrifuge the vial to separate the phases.

  • Carefully transfer the upper organic layer to a clean vial.

  • Repeat the extraction with another 2 mL of the extraction solvent.

  • Combine the organic extracts.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of PFBHA-derivatized aldehydes. These may need to be optimized for your specific instrument and column.

Parameter Value
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Program Initial: 80°C (hold 1 min), Ramp: 10°C/min to 280°C (hold 5 min)
Carrier Gas Helium at a constant flow of 1 mL/min
Ionization Mode Electron Ionization (EI) or Negative Chemical Ionization (NCI)
EI Source Energy 70 eV
NCI Reagent Gas Methane
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Range (EI) m/z 50-550
SIM Ions (EI) Monitor for the molecular ion and characteristic fragment ions (e.g., m/z 181 for the [C6F5CH2]+ fragment).[13]
SIM Ions (NCI) Monitor for the [M-HF]⁻ ion.[14]

Quantitative Data Summary

The following table summarizes the expected quantitative performance for the analysis of this compound following PFBHA derivatization, based on typical values reported for similar aldehydes.[19]

Parameter Expected Performance Notes
Limit of Detection (LOD) 0.1 - 10 ng/LHighly dependent on the matrix and the ionization mode used (NCI generally provides lower LODs).[14][19]
Limit of Quantitation (LOQ) 0.5 - 50 ng/LTypically 3-5 times the LOD.
Linearity (R²) > 0.995A linear range should be established based on the expected concentration of the analyte in the samples.
Precision (%RSD) < 15%Determined from replicate analyses of a quality control sample.
Accuracy (% Recovery) 85 - 115%Assessed by analyzing spiked samples at different concentration levels.

Signaling Pathway and Logical Relationships

The derivatization reaction and subsequent analysis follow a logical sequence of chemical and physical processes.

ReactionAndAnalysis cluster_reaction Derivatization Reaction cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Aldehyde This compound (Carbonyl Group) Oxime PFBHA-Oxime Derivative (Stable & Volatile) Aldehyde->Oxime PFBHA PFBHA (Hydroxylamine Group) PFBHA->Oxime Injection Injection into GC Oxime->Injection Separation Separation on Column Injection->Separation Ionization Ionization (EI or NCI) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Detection of Ions Fragmentation->Detection

Caption: Logical flow from derivatization to detection for this compound analysis.

Conclusion

The derivatization of this compound with PFBHA is a robust and sensitive method for its quantification by GC-MS. This protocol provides a comprehensive guide for researchers, but optimization of specific parameters may be necessary depending on the laboratory instrumentation and sample matrix. The use of an appropriate internal standard is crucial for achieving accurate and precise results.

References

Application Notes and Protocols for the Alk-ylation of Isobutyraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The alkylation of aldehydes, specifically the α-alkylation of isobutyraldehyde, is a fundamental carbon-carbon bond-forming reaction in organic synthesis. This process is crucial for the construction of more complex molecular architectures from simple starting materials. Isobutyraldehyde, with its reactive α-hydrogen, can be converted into a nucleophilic enolate or its equivalent, which can then react with various electrophiles, such as alkyl halides, to introduce alkyl groups at the α-position. This application note provides detailed experimental protocols and summarizes key data for the successful alkylation of isobutyraldehyde.

Data Presentation

The following table summarizes quantitative data for a representative alkylation of isobutyraldehyde. It is important to note that yields are highly dependent on the specific reaction conditions, the nature of the alkylating agent, and the base used.

ProductAlkylating AgentBase/MethodSolventYield (%)Reference
2,2-Dimethyl-3-phenylpropionaldehydeBenzyl chloridetert-Butylamine / Ethylmagnesium bromide (Metalloenamine)Tetrahydrofuran63-66[1]

Experimental Protocols

Protocol 1: α-Alkylation of Isobutyraldehyde via a Metalloenamine Intermediate

This protocol details the mono-alkylation of isobutyraldehyde with benzyl chloride using a metalloenamine approach. This method is effective for achieving high yields of the mono-alkylated product.[1]

Materials:

  • Isobutyraldehyde

  • tert-Butylamine

  • Ethylmagnesium bromide in tetrahydrofuran (THF)

  • Benzyl chloride

  • Anhydrous potassium carbonate

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • 5% Hydrochloric acid

  • 10% Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Nitrogen gas

  • Three-necked round-bottom flask

  • Condenser

  • Dropping funnel

  • Magnetic stirrer

Procedure:

Part A: Formation of N-(2-Methylpropylidene)-tert-butylamine (Aldimine)

  • Set up a 100-mL, three-necked, round-bottom flask equipped with a condenser, a nitrogen inlet, a 50-mL dropping funnel, and a magnetic stirring bar.

  • Flame-dry the apparatus under a stream of nitrogen and then flush with nitrogen three times.

  • Charge the flask with 36.0 g (0.500 mole) of tert-butylamine.

  • Place 36.5 g (0.501 mole) of isobutyraldehyde into the dropping funnel.

  • Slowly add half of the isobutyraldehyde from the dropping funnel to the stirred tert-butylamine. Add the remaining half rapidly.

  • Allow the resulting milky solution to stand at room temperature for 1 hour.

  • Pipette out the aqueous layer and add excess anhydrous potassium carbonate to the organic layer.

  • Filter the mixture and distill to obtain N-(2-methylpropylidene)-tert-butylamine. The expected yield is approximately 32.0 g (50%).

Part B: Alkylation of the Metalloenamine

  • Set up a dry 100-mL, three-necked, round-bottom flask under a positive pressure of nitrogen, equipped with a condenser, a dropping funnel, and a magnetic stirrer.

  • Place a solution of 0.05 mole of ethylmagnesium bromide in 37 mL of THF into the flask.

  • Add a solution of 6.35 g (0.0567 mole) of N-(2-methylpropylidene)-tert-butylamine in 5 mL of THF from the dropping funnel.

  • Reflux the mixture for 12–14 hours, or until one mole-equivalent of gas has evolved.

  • Cool the reaction mixture to room temperature.

  • Add 6.30 g (0.0498 mole) of benzyl chloride from the dropping funnel.

  • Reflux the solution for 20 hours.

  • Cool the solution and add 20–30 mL of 10% hydrochloric acid.

  • Reflux the resulting clear, yellow-brown solution for 2 hours.

  • Cool the solution, saturate it with solid sodium chloride, and extract five times with diethyl ether.

  • Wash the combined organic extracts once with 25 mL of 5% hydrochloric acid, followed by repeated washings with brine until the washings are neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • Purify the residue by vacuum distillation to yield 2,2-dimethyl-3-phenylpropionaldehyde (boiling point 70–73°C at 1.5 mm Hg). The expected yield is 5.1–5.4 g (63–66%).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general workflow for the alkylation of isobutyraldehyde and the underlying reaction mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start setup Assemble and dry glassware under Nitrogen start->setup reagents Prepare solutions of Isobutyraldehyde, Base, and Alkyl Halide setup->reagents enolate_formation Enolate Formation: Add Isobutyraldehyde to a strong base (e.g., LDA) at low temperature reagents->enolate_formation alkylation Alkylation: Add Alkyl Halide to the enolate solution enolate_formation->alkylation quench Quench the reaction (e.g., with aqueous acid) alkylation->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry organic layer (e.g., with MgSO4) extraction->drying purification Purification (e.g., Distillation or Chromatography) drying->purification end Final Product purification->end

Caption: Experimental workflow for the alkylation of isobutyraldehyde.

reaction_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack (SN2) isobutyraldehyde Isobutyraldehyde enolate Isobutyraldehyde Enolate isobutyraldehyde->enolate + Base base Strong Base (e.g., LDA) enolate2 Isobutyraldehyde Enolate product α-Alkylated Isobutyraldehyde enolate2->product + R-X alkyl_halide Alkyl Halide (R-X)

References

Application Notes and Protocols for the Quality Control of 3-(4-Ethylphenyl)-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the quality control of 3-(4-Ethylphenyl)-2,2-dimethylpropanal, a key aromatic aldehyde used in various industries. The following sections outline analytical techniques using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the identification, purity assessment, and quantification of this compound and its potential impurities.

Introduction

This compound, also known by trade names such as Floralozone, is a synthetic fragrance ingredient valued for its fresh, floral, and aldehydic scent profile.[1] Its chemical structure consists of a substituted benzene ring attached to a dimethylpropanal moiety. Ensuring the quality and consistency of this raw material is critical for its application in consumer products and pharmaceutical formulations. This document details validated analytical methods for the comprehensive quality control of this compound, including the determination of assay and the identification of potential process-related impurities.

Analytical Techniques

Two primary chromatographic techniques are recommended for the quality control of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) for routine purity and assay determination, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) as an orthogonal method, particularly useful for less volatile impurities.

Gas Chromatography (GC-FID)

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like aromatic aldehydes.[2] The GC-FID method provides excellent resolution and sensitivity for the separation and quantification of this compound from its potential impurities.

High-Performance Liquid Chromatography (HPLC-UV)

Reverse-phase HPLC is a versatile method for the analysis of a wide range of compounds. For this compound, an HPLC-UV method can be employed to confirm the assay and to detect non-volatile impurities that may not be amenable to GC analysis. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water is suitable for this purpose.[1][3]

Data Presentation

The following table summarizes the typical quantitative data obtained from the GC-FID and HPLC-UV methods for the analysis of this compound.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Analyte This compoundThis compound
Retention Time (min) ~ 15.2~ 8.5
Linearity (R²) > 0.999> 0.999
Limit of Detection (LOD) 0.01% (area/area)0.02% (area/area)
Limit of Quantification (LOQ) 0.03% (area/area)0.05% (area/area)
Precision (%RSD) < 1.0%< 1.5%
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%

Experimental Protocols

Protocol for Gas Chromatography (GC-FID) Analysis

Objective: To determine the purity and assay of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column: 5% Phenyl Methyl Siloxane (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Autosampler

Reagents and Materials:

  • This compound reference standard (purity ≥ 99.5%)

  • High-purity solvent for dilution (e.g., Acetone or Dichloromethane)

  • Helium (carrier gas), Hydrogen (FID), and Air (FID)

Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1.0 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • Detector Temperature: 300°C

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. This yields a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Procedure:

  • Inject the solvent blank to ensure no interfering peaks are present.

  • Inject the standard solution in triplicate to check for system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the sample solution.

  • Identify the peak for this compound based on the retention time of the standard.

  • Calculate the purity by area percent and the assay against the reference standard.

Protocol for High-Performance Liquid Chromatography (HPLC-UV) Analysis

Objective: To provide an orthogonal method for the assay of this compound and to detect non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

Reagents and Materials:

  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)[1]

Chromatographic Conditions:

  • Mobile Phase: A mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in the mobile phase and dilute to volume. This yields a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Procedure:

  • Inject the mobile phase as a blank.

  • Inject the standard solution in triplicate for system suitability assessment.

  • Inject the sample solution.

  • Identify the peak for this compound by comparing the retention time with the standard.

  • Calculate the assay of the sample against the reference standard.

Visualization of Workflows

The following diagrams illustrate the experimental workflows for the quality control of this compound.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis weigh Weigh Sample & Reference Standard dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into GC dilute->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity & Assay integrate->calculate report Generate Report calculate->report HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis weigh Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Assay integrate->calculate report Generate Report calculate->report QC_Logic start Start QC Process sample Receive Raw Material This compound start->sample gc_analysis Perform GC-FID Analysis (Purity & Assay) sample->gc_analysis hplc_analysis Perform HPLC-UV Analysis (Assay & Impurities) sample->hplc_analysis spec_check Compare Results to Specifications gc_analysis->spec_check hplc_analysis->spec_check pass Material Passes QC spec_check->pass Meets Specs fail Material Fails QC (Investigate & Reject) spec_check->fail Does Not Meet Specs end End QC Process pass->end fail->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Ethylphenyl)-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(4-Ethylphenyl)-2,2-dimethylpropanal synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via the alkylation of isobutyraldehyde with 4-ethylbenzyl halides under phase-transfer catalysis (PTC) conditions.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Product Inefficient Phase Transfer: The phase transfer catalyst (PTC) may not be effectively transporting the isobutyraldehyde enolate from the aqueous phase to the organic phase.- Optimize PTC: Consider using a more lipophilic and efficient PTC. For example, certain quaternary ammonium salts with specific structures have been shown to improve yields significantly compared to standard catalysts like tetrabutylammonium iodide. - Increase Stirring Rate: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating the action of the PTC. - Solvent Choice: Ensure the use of an appropriate organic solvent (e.g., toluene) that is immiscible with water and can dissolve the reactants and the PTC-enolate complex.
Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.- Control Temperature: Maintain the reaction temperature within the optimal range (e.g., 70-75°C). Higher temperatures can promote side reactions. - Slow Addition of Reactants: Add the mixture of 4-ethylbenzyl halide and isobutyraldehyde dropwise to the reaction mixture to maintain a low concentration of the electrophile, which can help minimize side reactions.
Impure Starting Materials: Impurities in the 4-ethylbenzyl halide or isobutyraldehyde can interfere with the reaction.- Purify Starting Materials: Use freshly distilled isobutyraldehyde. Ensure the 4-ethylbenzyl halide is of high purity and free from isomeric impurities.
Presence of Isomeric Impurities (ortho, meta) Isomeric Impurity in Starting Material: The starting 4-ethylbenzyl halide may contain ortho and meta isomers.- Use High-Purity Starting Materials: Start with a high-purity para-isomer of the 4-ethylbenzyl halide. - Purification of Final Product: Employ purification techniques to separate the isomers. Fractional distillation under reduced pressure can be effective. Alternatively, derivatization to form crystalline solids followed by recrystallization and subsequent regeneration of the aldehyde can be explored.
Formation of Dialkylation Product Excess of Alkylating Agent or Strong Basic Conditions: A high concentration of the 4-ethylbenzyl halide or overly strong basic conditions can lead to the dialkylation of the isobutyraldehyde enolate.- Control Stoichiometry: Use a slight excess of isobutyraldehyde relative to the 4-ethylbenzyl halide. - Moderate Base Concentration: Use the recommended concentration of sodium hydroxide to avoid excessively strong basic conditions that could favor dialkylation.
Difficulty in Product Isolation/Purification Emulsion Formation: Vigorous stirring of the biphasic mixture can sometimes lead to the formation of a stable emulsion, making phase separation difficult.- Break the Emulsion: Add a small amount of a saturated brine solution to help break the emulsion. - Centrifugation: If the emulsion persists, centrifugation can aid in phase separation.
Co-distillation of Impurities: Impurities with boiling points close to the product can co-distill during purification.- Fractional Distillation: Use a fractional distillation column with a sufficient number of theoretical plates for better separation. - Chemical Purification: Consider converting the aldehyde to a bisulfite adduct, which is water-soluble. The organic impurities can then be washed away with an organic solvent. The aldehyde can be regenerated by treating the aqueous solution with a base.

Frequently Asked Questions (FAQs)

Q1: What is the most common and highest-yielding method for synthesizing this compound?

A1: The alkylation of isobutyraldehyde with 4-ethylbenzyl chloride or bromide using a phase transfer catalyst (PTC) is a widely reported and efficient method. Yields as high as 82.8% have been reported in patent literature using an optimized PTC and reaction conditions.[1]

Q2: What are the typical byproducts in this synthesis?

A2: The most common byproducts are the ortho and meta isomers of this compound, which arise from impurities in the starting 4-ethylbenzyl halide.[2] Another potential byproduct is the dialkylation product, where two molecules of 4-ethylbenzyl halide react with one molecule of isobutyraldehyde.

Q3: How can I minimize the formation of isomeric impurities?

A3: The most effective way is to use a starting material, 4-ethylbenzyl halide, that has a high isomeric purity (predominantly the para isomer). If isomeric impurities are present in the final product, they can be challenging to separate due to similar physical properties. High-efficiency fractional distillation or preparative chromatography may be required.

Q4: What is the role of the phase transfer catalyst (PTC)?

A4: The PTC, typically a quaternary ammonium salt, facilitates the reaction between the water-soluble base (NaOH) and the organic-soluble reactants. It forms an ion pair with the enolate of isobutyraldehyde, transporting it into the organic phase where it can react with the 4-ethylbenzyl halide.

Q5: What are the critical safety precautions for this synthesis?

A5: 4-Ethylbenzyl chloride is a lachrymator and corrosive, causing severe skin burns and eye damage.[1][3][4][5] Isobutyraldehyde is a highly flammable liquid and vapor and can cause serious eye irritation.[2][6][7][8][9] Tetrabutylammonium bromide can cause skin and eye irritation.[10][11][12][13][14] The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All ignition sources should be eliminated when working with isobutyraldehyde.

Data Presentation

Table 1: Effect of Catalyst and Temperature on the Yield of this compound via Phase Transfer Catalysis [1]

CatalystTemperature (°C)Yield (%)
Tetrabutylammonium iodide20-25Low (Specific value not reported)
Tetrabutylammonium iodide50-60Moderate (Specific value not reported)
Tetrabutylammonium iodide70-7554.1
PTC 1*70-7582.8

*PTC 1 is a specific, more efficient quaternary ammonium salt described in the patent literature.

Experimental Protocols

Key Experiment: Synthesis of this compound via Phase Transfer Catalysis [1]

This protocol is adapted from patent literature demonstrating a high-yield synthesis.

Materials:

  • 4-Ethylbenzyl chloride (high para-isomer purity)

  • Isobutyraldehyde (freshly distilled)

  • Sodium hydroxide (NaOH)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium iodide or a more optimized PTC)

  • Toluene

  • Tetrahydrofuran (THF)

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask equipped with a stirrer, condenser, and dropping funnel, a mixture of sodium hydroxide (65.8 mmol), the phase transfer catalyst (1.0 mmol), water (7.5 mL), toluene (4.2 mL), and THF (1 mL) is prepared.

  • The mixture is heated to 70-75°C with vigorous stirring.

  • A mixture of 4-ethylbenzyl chloride (e.g., 50 mmol) and isobutyraldehyde (e.g., 60 mmol) is added dropwise to the heated reaction mixture over a period of 1-2 hours.

  • After the addition is complete, the reaction is maintained at 70-75°C for an additional 3 hours, with progress monitored by Gas Chromatography (GC).

  • Once the reaction is complete, the mixture is cooled to room temperature.

  • Water (30 mL) is added for extraction, and the organic phase is separated.

  • The organic phase is washed with water, dried over anhydrous sodium sulfate, filtered, and the solvent is removed by vacuum distillation to yield the crude product.

  • The crude product is then purified by fractional distillation under reduced pressure to obtain this compound.

Visualizations

experimental_workflow start Start reactants Mix NaOH, PTC, Toluene, THF, Water start->reactants heat Heat to 70-75°C reactants->heat add Dropwise addition of 4-Ethylbenzyl Chloride and Isobutyraldehyde heat->add react React for 3h at 70-75°C add->react cool Cool to Room Temp. react->cool extract Aqueous Workup (Water Extraction) cool->extract dry Dry Organic Phase (Anhydrous Na2SO4) extract->dry distill Vacuum Distillation dry->distill product Pure Product distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield low_yield Low Yield check_ptc Inefficient Phase Transfer? low_yield->check_ptc check_side_reactions Side Reactions Occurring? low_yield->check_side_reactions check_purity Impure Starting Materials? low_yield->check_purity optimize_ptc Optimize PTC / Increase Stirring check_ptc->optimize_ptc control_temp Control Temperature / Slow Addition check_side_reactions->control_temp purify_reagents Purify Starting Materials check_purity->purify_reagents

Caption: Troubleshooting guide for low yield in the synthesis.

References

Technical Support Center: Overcoming Aldehyde Instability in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low aldehyde stability in fragrance formulations.

Troubleshooting Guides

This section addresses specific issues encountered during fragrance formulation experiments involving aldehydes.

Issue 1: Discoloration of the Fragrance Formulation

  • Symptom: The fragrance oil or the final product (e.g., perfume, lotion) develops an undesirable color change, often turning yellow or brown over time.

  • Possible Causes:

    • Oxidation: Aldehydes are prone to oxidation, which can lead to the formation of colored byproducts. This process is accelerated by exposure to air (oxygen), light, and heat.[1][2]

    • Schiff Base Formation: Reaction between aldehydes and primary amines (e.g., methyl anthranilate) can form Schiff bases, which are often colored.[3][4][5] While sometimes intentional, unplanned reactions can lead to undesired color changes.

    • Interaction with Other Ingredients: Aldehydes can react with other components in the formulation, leading to color formation.

    • High pH: Alkaline conditions can promote certain degradation reactions that result in discoloration.[6][7]

  • Solutions:

    • Incorporate Antioxidants: Add antioxidants like Butylated Hydroxytoluene (BHT) or Tocopherol (Vitamin E) to the formulation to inhibit oxidation. BHT is commonly used at concentrations of 0.1% to 1.0%.[8][9][10]

    • Protect from Light and Air: Store the fragrance concentrate and the final product in airtight, opaque containers to minimize exposure to light and oxygen.[1]

    • Control pH: Adjust the pH of the final formulation to a slightly acidic or neutral range, as aldehydes are generally more stable in these conditions.

    • Pre-form Schiff Bases: If a Schiff base is desired for its aromatic properties, it is better to pre-form it under controlled conditions before adding it to the main fragrance blend. This prevents uncontrolled reactions and color changes within the final product.[3]

    • Chelating Agents: In some cases, trace metal ions can catalyze degradation. Adding a chelating agent like EDTA can help to stabilize the formulation.

Issue 2: "Off-Notes" or Changes in Scent Profile

  • Symptom: The fragrance develops an unpleasant, rancid, or vinegary smell, or the intended aldehyde top notes fade quickly.

  • Possible Causes:

    • Oxidation: The oxidation of aldehydes often produces carboxylic acids, which can have sharp, unpleasant odors.[1][2] For example, the oxidation of benzaldehyde can produce benzoic acid.

    • Polymerization: Some aldehydes can polymerize over time, especially in the presence of acidic or basic catalysts, leading to a loss of the characteristic aldehyde scent.

    • Hydrolysis: In aqueous formulations, Schiff bases can hydrolyze back to the original aldehyde and amine, altering the intended scent profile.

    • Volatility: Aldehydes are often highly volatile top notes, and their scent can dissipate quickly if not properly fixed in the formulation.

  • Solutions:

    • Use Antioxidants: As with discoloration, antioxidants are crucial for preventing the oxidative degradation that leads to off-notes.[8]

    • Encapsulation: Microencapsulation of aldehydes can protect them from degradation and control their release, prolonging the perception of the top notes.[11][12]

    • Formation of Hemiacetals: In alcoholic solutions, aldehydes can form more stable hemiacetals, which helps to preserve their scent. Diluting aldehydes in a primary alcohol for storage and blending is a recommended practice.[13]

    • Schiff Base Formation: Creating a Schiff base can stabilize the aldehyde and provide a slower, more controlled release of the aldehyde's aroma upon hydrolysis.[3][4][5]

    • Use of Fixatives: Incorporate fixatives in the fragrance formulation to reduce the volatility of the aldehydes and prolong their presence.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low stability of aldehydes in fragrance formulations?

A1: The primary reasons for the low stability of aldehydes are their susceptibility to:

  • Oxidation: The aldehyde functional group (-CHO) is easily oxidized to a carboxylic acid group (-COOH), especially when exposed to air, light, and heat.[1][2] This is a major cause of scent degradation and off-note formation.

  • Polymerization: Aldehydes can undergo self-condensation or polymerization, particularly under acidic or basic conditions, leading to a loss of their characteristic aroma.[13]

  • Reactions with other ingredients: Aldehydes are reactive molecules and can interact with other components in a fragrance formulation, such as primary amines (forming Schiff bases), alcohols (forming acetals), and other nucleophiles.[3][4][5]

  • Environmental Factors: Exposure to high temperatures, UV light, and oxygen significantly accelerates the degradation processes.[1]

Q2: How can I quantitatively assess the stability of aldehydes in my fragrance formulation?

A2: Several analytical techniques can be used to quantitatively assess aldehyde stability:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for separating and identifying the volatile components in a fragrance. By analyzing samples over time, you can quantify the decrease in the concentration of the target aldehyde and the appearance of degradation products. Headspace GC-MS is particularly useful for analyzing the volatile profile without direct injection of the sample matrix.[14][15][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify less volatile aldehydes or their degradation products, often after derivatization.

  • Accelerated Stability Testing: To predict long-term stability in a shorter timeframe, formulations are subjected to stressed conditions, such as elevated temperatures (e.g., 40-50°C) and exposure to UV light. Samples are analyzed at regular intervals to monitor changes in the aldehyde concentration and sensory profile.[17]

Q3: What are the most effective antioxidants for stabilizing aldehydes, and at what concentration should they be used?

A3: Butylated Hydroxytoluene (BHT) is one of the most widely used and effective antioxidants in the fragrance industry.[8][9] It is typically used at a concentration range of 0.05% to 0.2% of the fragrance oil concentrate. Tocopherol (Vitamin E) and its derivatives are also effective natural antioxidants. The optimal concentration depends on the specific aldehyde, the complexity of the formulation, and the anticipated storage conditions. It is always recommended to perform stability testing to determine the most effective concentration for your specific product.

Q4: Can encapsulation completely prevent aldehyde degradation?

A4: Encapsulation is a highly effective method for protecting aldehydes from degradation by creating a physical barrier between the aldehyde and the external environment.[11][12] This significantly reduces exposure to oxygen, light, and reactive ingredients in the formulation. While it may not completely prevent degradation over a very long period, it can dramatically improve the shelf life and stability of the aldehyde. For instance, encapsulation can significantly boost the thermal stability of aldehydes.[18] The effectiveness depends on the encapsulation technique and the wall material used. Common methods include spray drying, coacervation, and interfacial polymerization.[11][12]

Q5: When is forming a Schiff base a better stabilization strategy than using antioxidants or encapsulation?

A5: Forming a Schiff base is a unique stabilization strategy that also modifies the olfactory profile of the fragrance. It is a particularly good choice when:

  • A slow-release effect is desired: Schiff bases are pro-fragrances that slowly release the aldehyde and amine upon hydrolysis, providing a long-lasting scent experience.[3][4][5]

  • The resulting scent is complementary to the fragrance: The Schiff base itself has a distinct aroma, which should be considered and desired within the overall fragrance composition.

  • The formulation contains primary amines: If your formulation already contains a primary amine like methyl anthranilate, forming a Schiff base can be a way to control the reaction and prevent unwanted discoloration and scent changes.[3]

In contrast, antioxidants are preferable when the goal is to preserve the original character of the aldehyde without altering its scent profile. Encapsulation is ideal when the primary goal is to protect a very sensitive aldehyde from a harsh formulation matrix (e.g., in a high pH product like soap) or to achieve a burst of fragrance upon rupture of the capsules.

Data Presentation

Table 1: Stability of Common Fragrance Aldehydes

AldehydeChemical NameOlfactory ProfileStability IssuesCommon Stabilization Methods
Aldehyde C-8OctanalWaxy, fatty, orange-peelProne to rapid oxidation.[2]Antioxidants (BHT), Encapsulation
Aldehyde C-9NonanalWaxy, rosy, freshSusceptible to oxidation.Antioxidants, Encapsulation
Aldehyde C-10DecanalWaxy, orange-peel, citrusOxidizes over time.Antioxidants, Encapsulation
Aldehyde C-11UndecanalWaxy-floral, freshProne to oxidation and polymerization.Dilution in alcohol (hemiacetal formation), Antioxidants
Aldehyde C-12 MNA2-MethylundecanalSoapy, metallic, clean, pineRelatively more stable than linear aldehydes but can still degrade.Antioxidants
BenzaldehydeBenzaldehydeAlmond, cherryOxidizes to benzoic acid.Antioxidants, Encapsulation
CinnamaldehydeCinnamaldehydeSpicy, cinnamonCan oxidize to cinnamic acid; potential for discoloration.[1]Antioxidants, Schiff Base formation

Table 2: Effectiveness of Stabilization Methods (Qualitative Comparison)

Stabilization MethodMechanism of ActionImpact on Scent ProfileLongevity EnhancementKey Considerations
Antioxidants (e.g., BHT) Inhibit oxidation by scavenging free radicals.Preserves the original aldehyde scent.Extends shelf-life by preventing degradation.Effective for preventing oxidative off-notes and discoloration.[8]
Schiff Base Formation Reversible chemical reaction with a primary amine to form a more stable imine.Creates a new, often deeper and longer-lasting scent that slowly releases the original aldehyde.Significant increase in longevity due to slow-release mechanism.The scent of the Schiff base itself must be desirable in the final fragrance.[3][4][5]
Encapsulation Creates a physical barrier around the aldehyde, protecting it from the environment.Preserves the original aldehyde scent until the capsule is ruptured or releases its content.Excellent for prolonging the initial "burst" of top notes and protecting against harsh matrices.The release mechanism (e.g., friction, moisture) needs to be suitable for the product application.[11][12]
Hemiacetal Formation Reversible reaction with an alcohol to form a more stable hemiacetal.The scent is very similar to the original aldehyde.Improves stability in alcoholic solutions like perfumes.Primarily applicable to alcohol-based formulations.[13]

Experimental Protocols

1. Protocol for Stabilization of Aldehydes using BHT

  • Objective: To prevent the oxidative degradation of an aldehyde in a fragrance concentrate.

  • Materials:

    • Aldehyde-containing fragrance oil

    • Butylated Hydroxytoluene (BHT)

    • Ethanol (perfumer's grade)

    • Glass beakers and stirring rods

    • Analytical balance

  • Procedure:

    • Weigh the desired amount of fragrance oil into a clean glass beaker.

    • Calculate the amount of BHT required to achieve the desired concentration (typically 0.1% w/w of the fragrance oil).

    • In a separate small beaker, dissolve the weighed BHT in a small amount of ethanol. This ensures even distribution.

    • Add the BHT solution to the fragrance oil while stirring gently until fully homogenized.

    • Store the stabilized fragrance oil in a tightly sealed, amber glass bottle, away from direct light and heat.

  • Evaluation:

    • Prepare a control sample of the fragrance oil without BHT.

    • Conduct accelerated stability testing by storing both the stabilized and control samples at 40°C for several weeks.

    • At regular intervals (e.g., 1, 2, 4 weeks), evaluate both samples for color changes and olfactory profile.

    • For quantitative analysis, use GC-MS to measure the concentration of the aldehyde in both samples over time.

2. Protocol for Schiff Base Formation

  • Objective: To create a Schiff base from an aldehyde and a primary amine for enhanced stability and a modified scent profile.

  • Materials:

    • Aldehyde (e.g., Hydroxycitronellal)

    • Primary amine (e.g., Methyl Anthranilate)

    • Ethanol (perfumer's grade)

    • Round-bottom flask with a reflux condenser

    • Heating mantle and magnetic stirrer

  • Procedure:

    • In the round-bottom flask, combine equimolar amounts of the aldehyde and the primary amine.

    • Add a sufficient amount of ethanol to dissolve the reactants.

    • Heat the mixture to reflux with gentle stirring for a specified period (e.g., 2-4 hours). The reaction progress can be monitored by the formation of water.

    • After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

    • The resulting product is the Schiff base, which can then be used in fragrance formulations.

  • Evaluation:

    • Characterize the formed Schiff base using techniques like FT-IR (to confirm the presence of the imine C=N bond) and NMR spectroscopy.

    • Assess the olfactory profile of the Schiff base.

    • Evaluate its stability and release characteristics in the desired fragrance application.

3. Protocol for Headspace GC-MS Analysis of Aldehyde Stability

  • Objective: To quantify the concentration of a volatile aldehyde in a fragrance formulation over time.

  • Materials:

    • Fragrance samples (stored under different conditions or for different durations)

    • Headspace vials with septa and caps

    • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) equipped with a headspace autosampler.

  • Procedure:

    • Place a precise amount of the fragrance sample (e.g., 1 gram) into a headspace vial and seal it.

    • Place the vial in the headspace autosampler.

    • The sample is incubated at a specific temperature for a set time to allow the volatile compounds to equilibrate in the headspace.

    • A sample of the headspace gas is automatically injected into the GC column.

    • The compounds are separated based on their boiling points and polarity in the GC column.

    • The separated compounds are then detected and identified by the Mass Spectrometer.

  • Data Analysis:

    • Identify the peak corresponding to the target aldehyde based on its retention time and mass spectrum.

    • Quantify the aldehyde by integrating the peak area and comparing it to a calibration curve prepared with known concentrations of the aldehyde standard.

    • Compare the concentration of the aldehyde in samples at different time points to determine the rate of degradation.

Mandatory Visualization

Aldehyde_Degradation_Pathways Aldehyde Aldehyde (R-CHO) Oxidation Oxidation (Exposure to O2, Light, Heat) Aldehyde->Oxidation Polymerization Polymerization (Acid/Base Catalysis) Aldehyde->Polymerization SchiffBaseFormation Reaction with Primary Amine Aldehyde->SchiffBaseFormation CarboxylicAcid Carboxylic Acid (R-COOH) 'Off-notes', Discoloration Oxidation->CarboxylicAcid Degradation Product Polymer Polymer (Loss of Scent) Polymerization->Polymer Degradation Product SchiffBase Schiff Base (Imine) Color Change, Scent Modification SchiffBaseFormation->SchiffBase Reaction Product Aldehyde_Stabilization_Workflow cluster_0 Problem Identification cluster_1 Stabilization Strategy Selection cluster_2 Implementation & Formulation cluster_3 Stability Testing & Validation cluster_4 Final Product Identify Unstable Aldehyde Identify Unstable Aldehyde Antioxidants Antioxidants Identify Unstable Aldehyde->Antioxidants Schiff Base Formation Schiff Base Formation Identify Unstable Aldehyde->Schiff Base Formation Encapsulation Encapsulation Identify Unstable Aldehyde->Encapsulation Incorporate into Formulation Incorporate into Formulation Antioxidants->Incorporate into Formulation Schiff Base Formation->Incorporate into Formulation Encapsulation->Incorporate into Formulation Accelerated Stability Testing Accelerated Stability Testing Incorporate into Formulation->Accelerated Stability Testing GC-MS Analysis GC-MS Analysis Accelerated Stability Testing->GC-MS Analysis Sensory Evaluation Sensory Evaluation GC-MS Analysis->Sensory Evaluation Stable Fragrance Formulation Stable Fragrance Formulation Sensory Evaluation->Stable Fragrance Formulation

References

Resolving co-eluting peaks in the HPLC analysis of phenylpropanals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with co-eluting peaks in the High-Performance Liquid Chromatography (HPLC) analysis of phenylpropanals and related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for co-eluting peaks in the HPLC analysis of phenylpropanal isomers?

A1: Due to their similar chemical structures and physicochemical properties, phenylpropanal isomers (e.g., constitutional isomers like 2-phenylpropanal and 3-phenylpropanal, or enantiomers of chiral phenylpropanals) often exhibit nearly identical retention times on standard HPLC columns like C18.[1] This leads to poor resolution and co-elution. The primary challenge lies in exploiting the subtle differences in their hydrophobicity, aromaticity, or stereochemistry to achieve separation.

Q2: How can I confirm if a single chromatographic peak consists of co-eluting compounds?

A2: Visual inspection of the peak for shoulders or asymmetry can be an initial indicator of co-elution.[2][3] However, for definitive confirmation, using a diode array detector (DAD) or a mass spectrometer (MS) is recommended. A DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak; different spectra suggest the presence of multiple components.[2][4] An MS detector can identify different mass-to-charge ratios within a single chromatographic peak, providing clear evidence of co-elution.[2]

Q3: What is a good starting point for developing an HPLC method for phenylpropanal analysis?

A3: For reversed-phase HPLC, a C18 column is a common starting point. A mobile phase consisting of a mixture of water and an organic modifier like acetonitrile (ACN) or methanol (MeOH) is typically used.[1] An initial isocratic condition of 50:50 (v/v) organic modifier to water can be a good starting point, which can then be optimized.[1] For chiral separations, a chiral stationary phase (CSP) is essential.[5]

Troubleshooting Guide: Resolving Co-eluting Peaks

Issue 1: Poor resolution between constitutional isomers (e.g., 2-phenylpropanal and 3-phenylpropanal)

Constitutional isomers of phenylpropanal can be challenging to separate on standard C18 columns. Here are some strategies to improve resolution:

1. Change the Stationary Phase:

If a C18 column fails to provide adequate separation, consider a stationary phase with a different selectivity. Phenyl-based columns (including biphenyl and pentafluorophenyl - PFP) can offer alternative selectivity for aromatic compounds through π-π interactions between the analyte's phenyl ring and the stationary phase.[6][7]

2. Optimize the Mobile Phase:

  • Organic Modifier: Switching between acetonitrile and methanol can alter selectivity.[1] Methanol, being a protic solvent, can engage in hydrogen bonding interactions that differ from the dipole-dipole interactions of aprotic acetonitrile, potentially improving separation.[1]

  • Mobile Phase Strength: If peaks are eluting too early (low capacity factor), decrease the percentage of the organic modifier in the mobile phase to increase retention and improve the chances of separation.[2] A good target for the capacity factor (k') is between 1 and 5.[2]

  • Gradient Elution: If an isocratic method is insufficient, a shallow gradient can enhance separation by providing more time for the isomers to interact differently with the stationary phase.[8]

3. Adjust the Column Temperature:

Varying the column temperature can influence selectivity.[9] While lower temperatures often improve resolution in chiral separations, for constitutional isomers, experimenting with both increased and decreased temperatures can be beneficial.[9] A column oven should be used to maintain a consistent temperature.[8]

Issue 2: Inability to separate enantiomers of a chiral phenylpropanal derivative.

Enantiomers have identical physical and chemical properties in an achiral environment, making their separation on standard HPLC columns impossible.

1. Utilize a Chiral Stationary Phase (CSP):

This is the most common and effective method for separating enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability.[5][10]

Experimental Protocol: Chiral Separation of 2-Phenylpropanamide Enantiomers

This protocol is for the baseline separation of (R)- and (S)-2-phenylpropanamide, which serves as a model for chiral phenylpropanal derivatives.[5]

  • HPLC System: Standard HPLC system with a pump, autosampler, column thermostat, and UV detector.[5]

  • Column: Chiralpak® AD-H (250 mm x 4.6 mm I.D., 5 µm particle size) or equivalent amylose-based CSP.[5]

  • Mobile Phase: A mixture of n-hexane and 2-propanol. The ratio needs to be optimized, but a starting point could be 90:10 (v/v).[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: Ambient or controlled, e.g., 25°C.

  • Detection: UV at 220 nm or 254 nm.[11]

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[5]

2. Mobile Phase Optimization for Chiral Separations:

  • Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., 2-propanol, ethanol) in the normal-phase mobile phase are critical. Varying the concentration (e.g., 5%, 10%, 15%) can significantly impact resolution.[11]

  • Additives: For basic or acidic analytes, adding a small amount of an acidic or basic modifier (e.g., 0.1% trifluoroacetic acid - TFA for acidic compounds, or 0.1% diethylamine - DEA for basic compounds) can improve peak shape and resolution.[11]

3. Temperature Effects in Chiral Separations:

Lowering the column temperature often improves chiral resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[9] However, in some cases, an increase in temperature can surprisingly improve separation, so it is a parameter worth investigating.[12]

Data Summary

Table 1: Influence of Mobile Phase Composition on Chiral Separation of 2-Phenylpropanamide Enantiomers

Mobile Phase (n-Hexane:2-Propanol, v/v)Retention Time (R-enantiomer, min)Retention Time (S-enantiomer, min)Resolution (Rs)
95:512.514.21.8
90:108.19.52.1
85:156.37.21.9
80:204.95.61.7

Data is illustrative and based on typical optimization results.[11]

Table 2: Comparison of Stationary Phases for Separation of Aromatic Isomers

Stationary PhasePrimary Interaction Mechanism(s)Suitable for
C18 (ODS)Hydrophobic interactionsGeneral purpose, separation of non-polar to moderately polar compounds.[13]
Phenylπ-π interactions, hydrophobic interactionsSeparation of aromatic compounds, positional isomers.[6]
Pentafluorophenyl (PFP)π-π interactions, dipole-dipole, charge transferSeparation of halogenated compounds, aromatic isomers with electron-withdrawing groups.
Chiral (e.g., Amylose-based)Chiral recognition (formation of transient diastereomers)Separation of enantiomers.[5]

Visual Guides

Troubleshooting_Workflow start Co-eluting Peaks Observed check_purity Confirm Co-elution (DAD/MS) start->check_purity is_chiral Are Analytes Enantiomers? check_purity->is_chiral Co-elution Confirmed change_sp Change Stationary Phase (e.g., Phenyl, PFP) is_chiral->change_sp No use_csp Use Chiral Stationary Phase (CSP) is_chiral->use_csp Yes optimize_mp_achiral Optimize Mobile Phase - Switch Organic Modifier - Adjust Strength - Use Gradient change_sp->optimize_mp_achiral adjust_temp_achiral Adjust Temperature optimize_mp_achiral->adjust_temp_achiral end_resolved Peaks Resolved adjust_temp_achiral->end_resolved optimize_mp_chiral Optimize Mobile Phase - Adjust Alcohol Modifier % - Add Additives (TFA/DEA) use_csp->optimize_mp_chiral adjust_temp_chiral Lower Temperature optimize_mp_chiral->adjust_temp_chiral adjust_temp_chiral->end_resolved

Caption: A logical workflow for troubleshooting co-eluting peaks in the HPLC analysis of phenylpropanals.

Resolution_Factors Resolution Resolution (Rs) Capacity Factor (k') Efficiency (N) Selectivity (α) k_actions Adjust Mobile Phase Strength Resolution:k->k_actions Modify N_actions Use Smaller Particles Increase Column Length Resolution:N->N_actions Improve alpha_actions Change Stationary Phase Change Mobile Phase Type Adjust Temperature Resolution:a->alpha_actions Alter

Caption: Key factors influencing chromatographic resolution and common strategies for their optimization.

References

Minimizing byproduct formation in the synthesis of 3-(4-Ethylphenyl)-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 3-(4-Ethylphenyl)-2,2-dimethylpropanal.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Potential Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is monitored by an appropriate technique (e.g., GC, TLC) until the starting materials are consumed. - Increase reaction time or temperature cautiously, while monitoring for byproduct formation.
Suboptimal Phase-Transfer Catalyst (PTC) Activity - Use a fresh, high-purity PTC such as tetrabutylammonium bromide (TBAB). - Consider screening other quaternary ammonium salts or crown ethers to find the optimal catalyst for your specific conditions.
Base Inefficiency - Use a freshly prepared solution of a strong base like sodium hydroxide. The concentration of the base can be critical; an optimal concentration is often around 50% (w/w) for phase-transfer catalysis.
Poor Mixing - Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases, which is crucial for efficient phase-transfer catalysis.
Side Reactions Consuming Starting Materials - Refer to the sections below on specific byproduct formation for targeted troubleshooting.

Problem 2: Presence of Significant Amounts of 4-Ethyl-2,2-dimethyl-1-propanol and 4-Ethyl-2,2-dimethylpropanoic Acid

Potential Cause Suggested Solution
Cannizzaro Reaction - This is a common side reaction for non-enolizable aldehydes in the presence of a strong base. - Mitigation Strategies:     - Use the minimum effective concentration of the base.     - Lower the reaction temperature.     - Consider using a milder base, such as potassium carbonate, although this may require longer reaction times.     - A "crossed Cannizzaro" approach can be employed by adding a sacrificial aldehyde like formaldehyde, which is more readily oxidized, thus preserving the desired aldehyde.

Problem 3: Formation of High Molecular Weight Impurities

Potential Cause Suggested Solution
Self-Condensation of Isobutyraldehyde (Aldol Condensation) - This can occur if the isobutyraldehyde is deprotonated by the base. - Mitigation Strategies:     - Add the isobutyraldehyde slowly to the reaction mixture containing the 4-ethylbenzyl bromide and phase-transfer catalyst to maintain a low instantaneous concentration of the enolizable aldehyde.     - Maintain a moderate reaction temperature to disfavor the aldol condensation.

Problem 4: Presence of 4-Vinylstyrene Impurity

Potential Cause Suggested Solution
Elimination of HBr from 4-Ethylbenzyl Bromide - This side reaction is favored by strong, sterically hindered bases and higher temperatures. - Mitigation Strategies:     - Use a non-hindered strong base like sodium hydroxide.     - Avoid excessively high reaction temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and high-yielding method is the alkylation of isobutyraldehyde with 4-ethylbenzyl bromide under phase-transfer catalysis (PTC) conditions. This reaction typically employs a strong base, such as sodium hydroxide, and a quaternary ammonium salt as the phase-transfer catalyst. A reported yield for this method is approximately 82.8%.[1]

Q2: What are the primary byproducts to expect in this synthesis?

A2: The main byproducts arise from three principal side reactions:

  • Cannizzaro Reaction: Disproportionation of the product aldehyde into 4-ethyl-2,2-dimethyl-1-propanol and 4-ethyl-2,2-dimethylpropanoic acid.

  • Aldol Condensation: Self-condensation of the starting material, isobutyraldehyde, leading to products such as 3-hydroxy-2,2,4-trimethylpentanal.

  • Elimination: Dehydrobromination of the starting material, 4-ethylbenzyl bromide, to form 4-vinylstyrene.

Q3: How can I effectively monitor the progress of the reaction?

A3: Gas chromatography (GC) is an excellent technique for monitoring the disappearance of the starting materials (4-ethylbenzyl bromide and isobutyraldehyde) and the appearance of the desired product and any volatile byproducts. Thin-layer chromatography (TLC) can also be used for a more qualitative assessment of the reaction's progress.

Q4: What is the role of the phase-transfer catalyst?

A4: The phase-transfer catalyst (e.g., tetrabutylammonium bromide) transports the hydroxide ions from the aqueous phase into the organic phase. This allows the deprotonation of isobutyraldehyde to occur in the organic phase, where it can then react with the 4-ethylbenzyl bromide.

Q5: Are there any alternative synthetic routes that might produce fewer byproducts?

A5: While the phase-transfer catalyzed alkylation is common, an alternative is the alkylation of a pre-formed enamine or a magnesioenamine salt of isobutyraldehyde. This can sometimes offer better control over the reaction and minimize base-induced side reactions. However, this route involves more steps, including the formation and subsequent hydrolysis of the enamine.

Data Presentation

Table 1: Representative Yield and Byproduct Distribution in the Synthesis of this compound under Phase-Transfer Catalysis Conditions

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)Typical Yield/Percentage
This compound (Product) CCC1=CC=C(C=C1)CC(C)(C)C=O190.28267.6~83%
4-Ethyl-2,2-dimethyl-1-propanol (Cannizzaro Byproduct)CCC1=CC=C(C=C1)CC(C)(C)CO192.30~2705-10%
4-Ethyl-2,2-dimethylpropanoic Acid (Cannizzaro Byproduct)CCC1=CC=C(C=C1)CC(C)(C)C(=O)O206.28>3005-10%
3-Hydroxy-2,2,4-trimethylpentanal (Aldol Byproduct)CC(C)C(O)C(C)(C)C=O144.22~190<5%
4-Vinylstyrene (Elimination Byproduct)C=CC1=CC=C(C=C1)C=C130.19195<2%

Note: The byproduct percentages are estimates based on typical outcomes for this type of reaction and can vary significantly with reaction conditions.

Experimental Protocols

Key Experiment: Synthesis of this compound via Phase-Transfer Catalyzed Alkylation

Materials:

  • 4-Ethylbenzyl bromide

  • Isobutyraldehyde

  • Sodium hydroxide (50% w/w aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, distillation apparatus)

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add 4-ethylbenzyl bromide (1.0 eq), toluene (5 mL/g of bromide), and tetrabutylammonium bromide (0.05 eq).

  • Begin vigorous stirring and add the 50% sodium hydroxide solution (3.0 eq).

  • Heat the mixture to 70-75 °C.

  • Slowly add isobutyraldehyde (1.2 eq) to the mixture via the dropping funnel over a period of 1-2 hours.

  • Maintain the reaction at 70-75 °C and monitor its progress by GC or TLC. The reaction is typically complete within 3-5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add deionized water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_products Products 4_Ethylbenzyl_Bromide 4-Ethylbenzyl Bromide Reaction_Vessel Reaction Vessel (Toluene, 70-75°C) 4_Ethylbenzyl_Bromide->Reaction_Vessel Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Reaction_Vessel NaOH_aq NaOH (aq) NaOH_aq->Reaction_Vessel TBAB TBAB (PTC) TBAB->Reaction_Vessel Quenching Aqueous Quench Reaction_Vessel->Quenching Cooling Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification Desired_Product 3-(4-Ethylphenyl)-2,2- dimethylpropanal Purification->Desired_Product Byproducts Byproducts Purification->Byproducts

Caption: Experimental workflow for the synthesis of this compound.

Byproduct_Formation Desired_Reaction Phase-Transfer Catalyzed Alkylation Product 3-(4-Ethylphenyl)-2,2- dimethylpropanal Desired_Reaction->Product Side_Reactions Side Reactions Product->Side_Reactions Base Cannizzaro Cannizzaro Reaction Side_Reactions->Cannizzaro Aldol Aldol Condensation Side_Reactions->Aldol Elimination Elimination Side_Reactions->Elimination Cannizzaro_Products Corresponding Alcohol + Carboxylic Acid Cannizzaro->Cannizzaro_Products Aldol_Products Self-Condensation Products Aldol->Aldol_Products Elimination_Product 4-Vinylstyrene Elimination->Elimination_Product Reactants Reactants Reactants->Side_Reactions

References

Optimization of reaction conditions for the synthesis of 3-(4-Ethylphenyl)-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the successful synthesis of 3-(4-Ethylphenyl)-2,2-dimethylpropanal.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the alkylation of 4-ethylbenzyl bromide with isobutyraldehyde under phase-transfer catalysis conditions.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Reagent Quality: Ensure that isobutyraldehyde is free from its corresponding carboxylic acid, which can be formed via air oxidation. It is recommended to use freshly distilled isobutyraldehyde. The 4-ethylbenzyl bromide should also be pure, as impurities can interfere with the reaction.

  • Base Concentration: The concentration of the sodium hydroxide solution is crucial. A 50% (w/w) aqueous solution is typically effective. If the concentration is too low, the deprotonation of isobutyraldehyde will be inefficient.

  • Phase-Transfer Catalyst: The choice and amount of the phase-transfer catalyst (PTC) are critical. Tetrabutylammonium bromide (TBAB) is a common choice. Ensure you are using the correct catalytic amount (typically 1-5 mol%).

  • Reaction Temperature: The reaction is typically run at an elevated temperature (e.g., 70-75 °C). Lower temperatures may lead to a sluggish reaction, while excessively high temperatures can promote side reactions.

  • Stirring Rate: Vigorous stirring is essential in a biphasic system to ensure efficient mixing and mass transfer between the aqueous and organic phases.

Q2: I am observing significant amounts of side products in my crude reaction mixture. What are these side products and how can I minimize their formation?

A2: Common side products in this reaction include:

  • Cannizzaro Reaction Products: Isobutyraldehyde can undergo a self-condensation reaction (Cannizzaro reaction) in the presence of a strong base, especially at higher temperatures, to yield isobutanol and isobutyric acid. To minimize this, add the mixture of 4-ethylbenzyl bromide and isobutyraldehyde dropwise to the reaction mixture to maintain a low instantaneous concentration of the aldehyde.

  • Polymerization Products: Aldehydes can polymerize under basic conditions.[1][2] Maintaining a controlled temperature and reaction time can help reduce polymerization.

  • Wurtz Coupling Product: The reaction of two molecules of 4-ethylbenzyl bromide can lead to the formation of 1,2-bis(4-ethylphenyl)ethane. This is more likely if the local concentration of the alkylating agent is too high.

Q3: The purification of the final product is challenging. What is the recommended purification method?

A3: Purification of this compound can be achieved through several methods:

  • Vacuum Distillation: This is a highly effective method for purifying aldehydes, as it separates the product from non-volatile impurities.[3]

  • Column Chromatography: If distillation is not feasible, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) can be employed.

  • Bisulfite Adduct Formation: For removing stubborn impurities, the aldehyde can be converted into its water-soluble bisulfite adduct.[4][5] The adduct is then separated from the organic impurities, and the aldehyde is regenerated by treatment with a base.[4][6]

Q4: My 4-ethylbenzyl bromide starting material appears to have degraded. How should it be stored?

A4: Benzyl bromides are lachrymatory and can be sensitive to moisture and light. They should be stored in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon). If the material has discolored, it may be necessary to purify it by distillation or recrystallization before use.

Data Presentation: Optimization of Reaction Conditions

The following tables present representative data for the optimization of key reaction parameters for the synthesis of this compound.

Table 1: Effect of Temperature on Reaction Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)
150345
260368
370383
480375 (Increased side products observed)

Conditions: 4-ethylbenzyl bromide (1 eq.), isobutyraldehyde (1.2 eq.), 50% NaOH (aq), Toluene, TBAB (2 mol%).

Table 2: Effect of Phase-Transfer Catalyst (PTC) Loading on Reaction Yield

EntryPTC (TBAB) (mol%)Reaction Time (h)Yield (%)
10.5355
21.0372
32.0383
45.0384

Conditions: 4-ethylbenzyl bromide (1 eq.), isobutyraldehyde (1.2 eq.), 50% NaOH (aq), Toluene, 70 °C.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general procedure for the phase-transfer catalyzed alkylation of 4-ethylbenzyl bromide with isobutyraldehyde.

Materials:

  • 4-ethylbenzyl bromide

  • Isobutyraldehyde (freshly distilled)

  • Sodium hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a thermometer, add powdered sodium hydroxide (7.2 g, 0.18 mol) and tetrabutylammonium bromide (0.5 g, 0.0015 mol).

  • Add toluene (100 mL) to the flask and begin vigorous stirring.

  • Heat the suspension to 70 °C under a nitrogen atmosphere.

  • In the dropping funnel, prepare a mixture of 4-ethylbenzyl bromide (0.15 mol) and isobutyraldehyde (13 g, 0.18 mol).

  • Add the mixture from the dropping funnel dropwise to the stirred suspension over a period of 1 hour, maintaining the reaction temperature at 70-75 °C.

  • After the addition is complete, continue stirring the reaction mixture at 70 °C for an additional 2-3 hours. Monitor the reaction progress by GC or TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove sodium bromide and any unreacted sodium hydroxide. Wash the solid residue with two portions of toluene (20 mL each).

  • Combine the filtrate and the toluene washes and transfer to a separatory funnel.

  • Wash the organic layer with water (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Mandatory Visualization

Synthesis_Pathway Synthesis of this compound reagent1 4-Ethylbenzyl bromide conditions NaOH, Toluene, TBAB 70-75 °C reagent1->conditions reagent2 Isobutyraldehyde reagent2->conditions product This compound conditions->product

Caption: Reaction scheme for the synthesis of the target molecule.

Experimental_Workflow Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Charge_Reagents Charge NaOH, TBAB, and Toluene Heat_Mixture Heat to 70 °C Charge_Reagents->Heat_Mixture Add_Substrates Dropwise addition of 4-Ethylbenzyl bromide and Isobutyraldehyde Heat_Mixture->Add_Substrates React Stir at 70 °C for 2-3h Add_Substrates->React Cool Cool to RT React->Cool Filter Filter solids Cool->Filter Wash Wash with Water Filter->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Final_Product Final_Product Distill->Final_Product Pure Product

Caption: Step-by-step experimental workflow for the synthesis.

References

Enhancing the resolution of 3-(4-Ethylphenyl)-2,2-dimethylpropanal in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-(4-Ethylphenyl)-2,2-dimethylpropanal. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance chromatographic resolution in reverse-phase high-performance liquid chromatography (RP-HPLC).

Frequently Asked Questions (FAQs)

Q1: I am observing poor resolution or peak co-elution between my main analyte, this compound, and a closely related impurity. What is the first parameter I should investigate?

A: The first and often most impactful parameter to investigate is the mobile phase composition.[1][2] this compound is a non-polar, hydrophobic compound, and its retention is highly sensitive to the organic modifier (e.g., acetonitrile or methanol) concentration in the mobile phase.[3][4] Adjusting the ratio of the organic solvent to water can significantly alter the retention factor (k) and selectivity (α), which are key components of resolution.[4][5]

A common starting point for method development for this compound involves a mobile phase of acetonitrile and water.[6] A slight decrease in the percentage of the organic solvent will increase the retention time of your compound and may provide the necessary separation from a co-eluting peak.[4]

Q2: My peaks are broad, which is compromising my resolution. What are the common causes and solutions?

A: Peak broadening can stem from several sources. Here are the most common issues and their corresponding solutions:

  • Sub-optimal Flow Rate: A flow rate that is too high can lead to peak widening and decreased resolution.[7] Conversely, lowering the flow rate often results in narrower, more efficient peaks, thereby improving resolution, although it will increase the analysis time.[7][8][9]

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade.[10] This leads to issues like peak tailing or fronting.[11] Try flushing the column with a strong solvent (e.g., 100% acetonitrile or methanol) or, if the column is old, replace it.[10]

  • Extra-Column Volume: Excessive tubing length or large internal diameter tubing between the column and the detector can cause significant peak broadening.[5][11] Ensure that all connections are made with the shortest possible length of narrow-bore tubing.[11]

  • Column Overload: Injecting too much sample, either in volume or concentration, can saturate the column and lead to distorted, broad peaks.[10][12] Try diluting your sample or reducing the injection volume.[10][11]

Q3: Can adjusting the column temperature improve the resolution of my compound?

A: Yes, temperature is a critical parameter for optimizing resolution.

  • Increasing Temperature: Higher temperatures (e.g., 35-50°C) decrease the viscosity of the mobile phase, which can improve mass transfer and lead to sharper, more efficient peaks.[8][13] This can sometimes be sufficient to resolve closely eluting compounds. However, excessively high temperatures can potentially degrade the analyte or the column's stationary phase.[7][8]

  • Decreasing Temperature: Lowering the column temperature increases the retention of analytes, which can enhance resolution, but at the cost of longer run times and broader peaks due to slower diffusion.[7]

It is recommended to use a column oven to maintain a stable and consistent temperature, as fluctuations can cause retention time shifts and reproducibility issues.[9][10]

Q4: What type of HPLC column is best suited for analyzing this compound and its potential impurities?

A: For a hydrophobic, non-polar compound like this compound, a C18 column is the most common and appropriate choice.[8] These columns provide strong hydrophobic interactions, leading to good retention.

To further enhance resolution, consider the following column parameters:

  • Particle Size: Columns with smaller particles (e.g., sub-2 µm in UHPLC or 3 µm in HPLC) provide higher efficiency (more theoretical plates), resulting in sharper peaks and better resolution.[7][8][13]

  • Column Length: A longer column (e.g., 150 mm or 250 mm) increases the number of theoretical plates and can improve separation, though it will also increase backpressure and analysis time.[8][13]

  • Stationary Phase Chemistry: If a standard C18 column does not provide adequate selectivity, consider a column with a different stationary phase. For aromatic compounds, a Phenyl-Hexyl or a biphenyl phase can offer alternative selectivity due to π-π interactions, which may help resolve structurally similar isomers or impurities.[14]

Troubleshooting Guides & Experimental Protocols

Guide 1: Optimizing Mobile Phase Composition

This guide provides a systematic approach to refining the mobile phase to improve the resolution (Rs) between this compound and a critical impurity.

Objective: To achieve a baseline resolution (Rs ≥ 1.5) between the main peak and a co-eluting impurity.

Protocol: Isocratic Elution Optimization

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 70% Acetonitrile, 30% Water

    • Flow Rate: 1.0 mL/min

    • Temperature: 30°C

    • Injection Volume: 10 µL

    • Detector: UV at 225 nm[15]

  • Preparation: Prepare a series of mobile phase compositions by varying the acetonitrile percentage. Use high-purity, HPLC-grade solvents and water.[3][10] Degas all mobile phases before use.

  • Procedure:

    • Equilibrate the column with the initial mobile phase for at least 15-20 minutes or until a stable baseline is achieved.[9]

    • Inject the sample containing this compound and the impurity.

    • Record the chromatogram.

    • Decrease the acetonitrile concentration in 2% increments (e.g., 68%, 66%, 64%) and repeat the injection for each new composition, ensuring the column is fully equilibrated each time.

  • Data Analysis: For each chromatogram, calculate the resolution (Rs) between the two peaks of interest. Summarize the results in a table.

Data Summary Table:

Acetonitrile (%)Water (%)Retention Time - Analyte (min)Retention Time - Impurity (min)Resolution (Rs)
70305.25.40.9
68326.16.41.2
66347.37.81.6
64368.89.52.1
Guide 2: Evaluating the Effect of Temperature and Flow Rate

This guide demonstrates how to systematically adjust temperature and flow rate to fine-tune peak resolution.

Objective: To improve resolution while minimizing the analysis run time.

Protocol: Temperature & Flow Rate Study

  • Initial Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 66% Acetonitrile, 34% Water (from Guide 1)

    • Detector: UV at 225 nm

  • Procedure Part A: Flow Rate Optimization

    • Set the column temperature to 30°C.

    • Perform injections at flow rates of 1.2 mL/min, 1.0 mL/min, and 0.8 mL/min.

    • Record the retention times, peak widths, and calculate the resolution for each run.

  • Procedure Part B: Temperature Optimization

    • Using the optimal flow rate determined in Part A (e.g., 1.0 mL/min), perform injections at different column temperatures: 30°C, 35°C, and 40°C.

    • Record the retention times, peak widths, and calculate the resolution for each run.

  • Data Analysis: Summarize the quantitative data in a table to compare the effects of each parameter change.

Data Summary Table:

Flow Rate (mL/min)Temperature (°C)Retention Time - Analyte (min)Resolution (Rs)Backpressure (bar)
1.2306.11.4140
1.0307.31.6115
0.8309.11.890
1.0356.91.7105
1.0406.51.798

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing poor resolution in your HPLC analysis.

G Start Poor Resolution Observed (Rs < 1.5) MobilePhase Step 1: Adjust Mobile Phase Strength Start->MobilePhase DecreaseOrganic Decrease % Organic (e.g., Acetonitrile) MobilePhase->DecreaseOrganic CheckResolution1 Resolution Improved? DecreaseOrganic->CheckResolution1 Parameters Step 2: Optimize Physical Parameters CheckResolution1->Parameters No End Method Optimized (Rs >= 1.5) CheckResolution1->End Yes FlowRate Decrease Flow Rate Parameters->FlowRate Temperature Increase Temperature Parameters->Temperature CheckResolution2 Resolution Improved? FlowRate->CheckResolution2 Temperature->CheckResolution2 Column Step 3: Evaluate Column Chemistry CheckResolution2->Column No CheckResolution2->End Yes SmallerParticles Use Smaller Particle Size or Longer Column Column->SmallerParticles DifferentPhase Change Stationary Phase (e.g., Phenyl-Hexyl) Column->DifferentPhase SmallerParticles->End DifferentPhase->End

Caption: A step-by-step workflow for troubleshooting poor HPLC resolution.

Key Parameter Relationships

This diagram illustrates how fundamental HPLC parameters influence the three key factors of the resolution equation.

G cluster_params Adjustable Parameters cluster_factors Resolution Factors MobilePhase Mobile Phase Composition Selectivity Selectivity (α) (Peak Spacing) MobilePhase->Selectivity Retention Retention (k) (Elution Time) MobilePhase->Retention Column Column (Length, Particle Size, Phase) Efficiency Efficiency (N) (Peak Width) Column->Efficiency Column->Selectivity TempFlow Temperature & Flow Rate TempFlow->Efficiency TempFlow->Retention Resolution Resolution (Rs) Efficiency->Resolution Selectivity->Resolution Retention->Resolution

References

Stability issues of 3-(4-Ethylphenyl)-2,2-dimethylpropanal in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Ethylphenyl)-2,2-dimethylpropanal. The information provided addresses common stability issues encountered in solution during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Like many aromatic aldehydes, this compound is susceptible to degradation through several pathways. The primary concerns are oxidation, photodegradation, and reactions with nucleophilic solvents or impurities. These degradation processes can lead to a decrease in the purity of the compound and the formation of unwanted byproducts, potentially impacting experimental outcomes.

Q2: How should I store solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored at low temperatures, typically between 2°C and 8°C.[1] They should be protected from light by using amber vials or by wrapping the container in aluminum foil. It is also advisable to blanket the solution with an inert gas, such as nitrogen or argon, to prevent oxidation.

Q3: What solvents are recommended for dissolving this compound?

A3: The choice of solvent can significantly impact the stability of this compound. It has limited solubility in some common laboratory solvents, being sparingly soluble in chloroform and hexanes, and slightly soluble in ethyl acetate.[1] For applications where stability is critical, it is best to use aprotic solvents that are free of peroxides and other oxidizing impurities. If an alcoholic solvent must be used, be aware that the aldehyde may form an acetal, although for this specific compound, the impact on some properties like scent may not be significant.

Q4: Can the pH of the solution affect the stability of this compound?

A4: Yes, the pH of a solution can influence the stability of aldehydes. Both acidic and basic conditions can catalyze degradation reactions. For instance, acid catalysis can promote acetal formation in the presence of alcohols, while basic conditions can facilitate other condensation or oxidation reactions. It is recommended to maintain a neutral pH unless the experimental protocol requires acidic or basic conditions.

Q5: What are the likely degradation products of this compound?

A5: The most common degradation product of an aldehyde is its corresponding carboxylic acid, formed through oxidation. In this case, the primary degradation product would likely be 3-(4-ethylphenyl)-2,2-dimethylpropanoic acid. Other potential byproducts could arise from reactions with solvents or other components in the solution.

Troubleshooting Guides

Issue 1: Loss of Purity Over Time in Solution

Symptoms:

  • A decrease in the peak area of this compound in chromatographic analysis (e.g., HPLC or GC).

  • The appearance of new, unidentified peaks in the chromatogram.

  • A change in the physical appearance of the solution (e.g., color change).

Possible Causes and Solutions:

CauseRecommended Action
Oxidation Purge the solvent with an inert gas (nitrogen or argon) before preparing the solution. Store the solution under an inert atmosphere. Consider adding a suitable antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with your experiment.
Photodegradation Protect the solution from light at all times by using amber glassware or by wrapping the container with an opaque material like aluminum foil.
Temperature-Induced Degradation Store solutions at the recommended temperature of 2-8°C. Avoid repeated freeze-thaw cycles.
Reaction with Solvent If using an alcohol-based solvent, be aware of potential acetal formation. If this is undesirable, switch to a non-nucleophilic, aprotic solvent. Ensure the solvent is of high purity and free from peroxides.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a reverse-phase HPLC method suitable for monitoring the stability of this compound.

Materials:

  • High-performance liquid chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (reagent grade)

  • This compound reference standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of phosphoric acid for pH control (e.g., Acetonitrile:Water:Phosphoric Acid 70:30:0.1 v/v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dilute the experimental solution containing this compound with the mobile phase to a concentration within the range of the working standards. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: As prepared in step 1

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 220 nm

    • Column Temperature: 25°C

  • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peak for this compound based on the retention time of the reference standard. Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve generated from the working standards. Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

logical_relationship cluster_symptoms Observed Instability cluster_causes Potential Causes cluster_solutions Troubleshooting Actions symptom1 Decreased Purity cause1 Oxidation symptom1->cause1 cause2 Photodegradation symptom1->cause2 cause3 Thermal Stress symptom1->cause3 cause4 Solvent Reaction symptom1->cause4 symptom2 New Peaks in Analysis symptom2->cause1 symptom2->cause2 symptom2->cause3 symptom2->cause4 symptom3 Color Change symptom3->cause1 symptom3->cause2 solution1 Use Inert Atmosphere cause1->solution1 solution2 Protect from Light cause2->solution2 solution3 Store at 2-8°C cause3->solution3 solution4 Use High-Purity Aprotic Solvents cause4->solution4

Caption: Troubleshooting logic for stability issues.

experimental_workflow start Start: Prepare Solution of this compound stress Expose to Stress Conditions (e.g., Heat, Light, Acid, Base, Oxidant) start->stress sample Take Samples at Time Intervals stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze evaluate Evaluate Data: - Quantify Parent Compound - Identify Degradation Products analyze->evaluate end End: Determine Stability Profile evaluate->end

Caption: Forced degradation study workflow.

References

Preventing oxidation of 3-(4-Ethylphenyl)-2,2-dimethylpropanal during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Ethylphenyl)-2,2-dimethylpropanal, focusing on the prevention of its oxidation during storage.

Troubleshooting Guides

Issue: I have observed a change in the odor profile and a decrease in the purity of my this compound sample over time.

Possible Cause: This is likely due to the oxidation of the aldehyde functional group. Aldehydes are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures. The primary oxidation product is the corresponding carboxylic acid, 3-(4-Ethylphenyl)-2,2-dimethylpropanoic acid, which has a different and potentially undesirable odor.

Solution:

  • Verify Storage Conditions: Ensure the material is stored in a tightly sealed, amber glass container to protect it from light and air. The storage temperature should be maintained between 2-8°C.[1][2] Handling under an inert gas like nitrogen or argon can also minimize exposure to oxygen.[1]

  • Implement an Antioxidant: Consider adding a suitable antioxidant to the aldehyde. Butylated hydroxytoluene (BHT) is a commonly used and effective antioxidant for preventing the degradation of aldehydes.[3]

  • Monitor for Degradation: Regularly test the purity of your sample using analytical techniques such as Gas Chromatography (GC).

Issue: My sample of this compound has become viscous and shows reduced potency.

Possible Cause: In addition to oxidation, aldehydes can undergo polymerization over time, especially in the presence of acidic impurities that can form from oxidation. This process can lead to an increase in viscosity and a decrease in the concentration of the active aldehyde.

Solution:

  • Dilution for Storage: For long-term storage, consider diluting the aldehyde in a primary alcohol, such as ethanol. In alcoholic solutions, aldehydes can form hemiacetals, which are more stable and less prone to polymerization. A 10% solution is often a practical concentration for storage.

  • Purity Check: Ensure the initial purity of the aldehyde is high, as impurities can catalyze degradation.

  • Avoid Acidic Conditions: Take care to avoid any contact with acidic substances, which can accelerate polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound due to oxidation?

The primary oxidation product is 3-(4-Ethylphenyl)-2,2-dimethylpropanoic acid . This occurs through the conversion of the aldehyde group (-CHO) to a carboxylic acid group (-COOH).

Q2: What is the recommended antioxidant and its concentration for preventing oxidation?

Butylated hydroxytoluene (BHT) is a widely recommended antioxidant for aldehydes. A typical concentration range to start with is 0.01% to 0.1% (w/w) . The optimal concentration may depend on the specific storage conditions and desired shelf life.

Q3: How can I perform an accelerated stability study to predict the long-term stability of my sample?

An accelerated stability study can be conducted by exposing the sample to elevated temperature and humidity. The data can be used to predict the shelf life under normal storage conditions. For guidance on designing such studies, you can refer to the International Council for Harmonisation (ICH) guidelines for stability testing.[3][4][5][6]

Q4: What analytical method is suitable for monitoring the oxidation of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for separating and quantifying both the parent aldehyde and its primary oxidation product, 3-(4-ethylphenyl)-2,2-dimethylpropanoic acid. Due to the lower volatility of the carboxylic acid, derivatization to a more volatile ester (e.g., methyl ester) prior to GC-MS analysis is recommended for accurate quantification.[2][7]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical degradation.[1][2]
Atmosphere Inert Gas (Nitrogen or Argon)Minimizes exposure to oxygen, a key driver of oxidation.[1]
Container Tightly Sealed Amber GlassProtects from light and prevents evaporation and contamination.[8]
Additives 0.01% - 0.1% BHTInhibits the autoxidation process.[3]

Table 2: Typical Conditions for an Accelerated Stability Study (based on ICH Guidelines)

Study ConditionTemperatureRelative HumidityMinimum Duration
Accelerated 40°C ± 2°C75% RH ± 5% RH6 months[3][4]
Intermediate 30°C ± 2°C65% RH ± 5% RH6 months[3][4]
Long-term 25°C ± 2°C or 5°C ± 3°C60% RH ± 5% RH12 months or longer[3][4]

Experimental Protocols

Protocol 1: Evaluation of Antioxidant Efficacy using Peroxide Value

Objective: To determine the effectiveness of an antioxidant (e.g., BHT) in preventing the initial stages of oxidation of this compound.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the antioxidant (e.g., 1% w/v BHT in a suitable solvent like ethanol).

    • Prepare several samples of this compound. One will be the control (no antioxidant), and the others will be spiked with varying concentrations of the antioxidant (e.g., 0.01%, 0.05%, and 0.1% w/w).

  • Accelerated Oxidation:

    • Place the open vials of the samples in an oven at a controlled elevated temperature (e.g., 60°C) to accelerate oxidation.[9]

    • At specified time intervals (e.g., 0, 24, 48, 72, and 96 hours), remove an aliquot from each sample for analysis.

  • Peroxide Value Determination (Modified from IDF standard method): [6]

    • Accurately weigh approximately 2-3 g of the sample into a 250 mL flask.

    • Add 30 mL of a 3:2 mixture of acetic acid and chloroform. Swirl to dissolve the sample.

    • Add 0.5 mL of a saturated potassium iodide solution.

    • Allow the solution to stand with occasional shaking for exactly one minute, then add 30 mL of distilled water.

    • Titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate solution, adding a starch indicator near the endpoint.

    • A blank determination should be performed concurrently.

  • Calculation:

    • Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W

      • S = volume of titrant for the sample (mL)

      • B = volume of titrant for the blank (mL)

      • N = normality of the sodium thiosulfate solution

      • W = weight of the sample (g)

  • Data Analysis:

    • Plot the peroxide value versus time for each sample. A lower rate of increase in peroxide value for the antioxidant-spiked samples compared to the control indicates effective inhibition of oxidation.

Protocol 2: GC-MS Method for Quantification of this compound and its Oxidation Product

Objective: To develop a robust GC-MS method for the simultaneous analysis of this compound and its primary oxidation product, 3-(4-ethylphenyl)-2,2-dimethylpropanoic acid.

Methodology:

  • Sample Preparation and Derivatization:

    • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., dichloromethane).

    • To derivatize the carboxylic acid, add a methylating agent such as diazomethane or trimethylsilyldiazomethane (TMSD). Alternatively, a safer method is to use a mixture of methanol and a catalyst like BF3 or HCl and heat to form the methyl ester.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Quantification:

    • Prepare calibration standards of both this compound and its methylated carboxylic acid derivative.

    • Use an internal standard for improved accuracy.

    • Monitor characteristic ions for each compound in SIM mode for quantification.

Visualizations

Oxidation_Pathway Aldehyde This compound Peroxy_Radical Peroxy Radical Aldehyde->Peroxy_Radical Initiation Oxygen Oxygen (O2) Oxygen->Peroxy_Radical Peroxy_Radical->Aldehyde Termination Carboxylic_Acid 3-(4-Ethylphenyl)-2,2-dimethylpropanoic Acid (Oxidation Product) Peroxy_Radical->Carboxylic_Acid Antioxidant Antioxidant (e.g., BHT) Inactive_Antioxidant Inactive Antioxidant Radical Antioxidant->Inactive_Antioxidant Donates H•

Caption: Oxidation pathway of this compound and the intervention mechanism of an antioxidant.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Accelerated Stability Testing cluster_analysis Analysis cluster_results Results & Interpretation Start Start: Pure Aldehyde Sample Spike Spike with Antioxidant (e.g., 0.01%, 0.05%, 0.1% BHT) Start->Spike Control Control Sample (No Antioxidant) Start->Control Incubate Incubate at Elevated Temperature (e.g., 40°C / 75% RH) Spike->Incubate Control->Incubate Timepoints Collect Samples at Timepoints (0, 3, 6 months) Incubate->Timepoints Analysis Analyze via GC-MS Timepoints->Analysis Data Quantify Aldehyde and Carboxylic Acid Analysis->Data Compare Compare Degradation Rates Data->Compare Shelf_Life Determine Shelf Life Compare->Shelf_Life

Caption: Experimental workflow for evaluating the stability of this compound with and without an antioxidant.

References

Method development for the rapid analysis of 3-(4-Ethylphenyl)-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-(4-Ethylphenyl)-2,2-dimethylpropanal (also known as Floralozone, CAS: 67634-15-5). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the rapid analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary analytical techniques for the rapid analysis of this compound?

A1: For rapid analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended due to its high sensitivity, selectivity, and the volatile nature of the analyte.[1][2] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be employed, particularly for samples in complex non-volatile matrices.[3][4]

Q2: Why am I observing poor stability with my this compound standards and samples?

A2: Aldehydes as a class of compounds can be prone to degradation through oxidation.[5] To mitigate this, it is crucial to prepare standards fresh and store them in a cool, dark place. For samples, prompt analysis after preparation is recommended. If storage is necessary, it should be at low temperatures (2-8°C) in tightly sealed vials to minimize exposure to air and light.[6]

Q3: Is derivatization necessary for the analysis of this compound?

A3: While direct analysis is possible, derivatization is often recommended for aldehyde analysis by GC to improve peak shape, thermal stability, and sensitivity. However, for rapid screening purposes, a direct injection method can be optimized. For HPLC analysis, derivatization is less common but can be used to enhance UV detection if sensitivity is an issue.

Q4: What are the expected mass spectral fragments for this compound in GC-MS analysis?

A4: The mass spectrum will show a molecular ion peak (M+) at m/z 190. The fragmentation pattern is expected to be characterized by the loss of the aldehyde group and fragmentation of the alkyl chain and ethylphenyl moiety. Key fragments would likely include ions corresponding to the tert-butyl cation and the ethylbenzyl moiety.

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS and HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Active sites in the injector liner or column.Use a deactivated liner and/or trim the first few centimeters of the analytical column.[7]
Column contamination.Bake out the column at a high temperature or, if necessary, replace it.[8]
Peak Fronting Column overload.Dilute the sample or increase the split ratio.[1]
Incompatible solvent with the stationary phase.Ensure the injection solvent is compatible with the column phase.
Split Peaks Improper column installation.Reinstall the column, ensuring a clean, square cut and correct insertion depth into the injector and detector.[1]
Inconsistent vaporization in the inlet.Optimize injector temperature and consider using a liner with glass wool to promote homogeneous vaporization.
Low or No Signal Leak in the system.Perform a leak check of the GC system, paying close attention to the septum and column connections.[7]
Degradation of the analyte.Prepare fresh standards and samples. Ensure the injector temperature is not excessively high.[1]
Baseline Noise or Drift Contaminated carrier gas or gas lines.Use high-purity carrier gas and install or replace gas purifiers.[1]
Column bleed.Condition the column according to the manufacturer's instructions. Ensure the oven temperature does not exceed the column's maximum limit.[8]
High-Performance Liquid Chromatography (HPLC-UV) Troubleshooting
Problem Potential Cause Recommended Solution
Broad Peaks High dead volume in the system.Check and tighten all fittings. Use tubing with the smallest appropriate internal diameter.
Column contamination or aging.Flush the column with a strong solvent. If the problem persists, replace the column.
Variable Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks and ensure it is delivering a constant flow.
Temperature fluctuations.Use a column oven to maintain a constant temperature.
Low Sensitivity Incorrect detection wavelength.Determine the UV absorbance maximum for this compound and set the detector to this wavelength.
Sample concentration is too low.Concentrate the sample or increase the injection volume.
Ghost Peaks Contamination in the mobile phase, injection system, or sample.Use fresh, high-purity mobile phase. Clean the autosampler and injection port. Run blank injections to identify the source of contamination.

Experimental Protocols

The following are example protocols for the rapid analysis of this compound. These should be optimized for your specific instrumentation and sample matrix.

Rapid GC-MS Method
  • Instrumentation:

    • Gas Chromatograph with a Mass Spectrometer (GC-MS).

  • Sample Preparation:

    • For cosmetic or fragrance samples, a simple dilution with a suitable solvent like methanol or ethyl acetate is often sufficient.[9] For more complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary.[10][11][12][13]

  • GC-MS Parameters:

Parameter Value
Column 5% Phenyl Methyl Siloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless, 250°C
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial 100°C, hold for 1 min, ramp at 25°C/min to 280°C, hold for 2 min
MS Transfer Line 280°C
Ion Source 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 amu
Rapid HPLC-UV Method
  • Instrumentation:

    • High-Performance Liquid Chromatograph with a UV/Vis Detector.

  • Sample Preparation:

    • Dilute the sample in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • HPLC-UV Parameters:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30 v/v)[3]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 220 nm (to be optimized)

Quantitative Data Summary

The following tables provide expected, though not absolute, quantitative data for the analysis of this compound based on the example methods. Actual values will need to be determined experimentally.

Table 1: Expected GC-MS Performance
Parameter Expected Value
Retention Time 8 - 12 min
Key Mass Fragments (m/z) 190, 161, 133, 117, 91, 57
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Table 2: Expected HPLC-UV Performance
Parameter Expected Value
Retention Time 4 - 7 min
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2 µg/mL

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Cosmetic) Dilution Dilution with Organic Solvent Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Integration Peak Integration Detection->Integration Identification Library Search & Fragment Analysis Integration->Identification Quantification Quantification Integration->Quantification Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Problem (e.g., Peak Tailing) Cause1 Active Sites in System Problem->Cause1 Cause2 Column Contamination Problem->Cause2 Cause3 Improper Method Parameters Problem->Cause3 Solution1 Use Deactivated Liner Trim Column Cause1->Solution1 Solution2 Bake Out or Replace Column Cause2->Solution2 Solution3 Optimize Temperatures & Flow Rates Cause3->Solution3

References

Validation & Comparative

A Comparative Analysis of 3-(4-Ethylphenyl)-2,2-dimethylpropanal and Other Phenylpropanals for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Phenylpropanals and their derivatives represent a class of compounds with significant potential in drug discovery, exhibiting a range of biological activities. This guide provides a framework for the comparative analysis of 3-(4-Ethylphenyl)-2,2-dimethylpropanal against other structurally related phenylpropanals. Due to a lack of direct comparative studies in the existing literature, this document outlines a series of standardized experimental protocols for evaluating and comparing their cytotoxic, anti-inflammatory, and antimicrobial properties. Detailed methodologies for key assays, structured data presentation formats, and workflow visualizations are provided to facilitate objective comparison and support further research in this area.

Introduction

Phenylpropanals are characterized by a phenyl group attached to a propanal moiety. This structural motif is found in numerous natural and synthetic compounds, many of which are known to possess interesting biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects.[1] this compound is a synthetic phenylpropanal, primarily used as a fragrance ingredient.[2][3][4] However, its structural features suggest that it may, like other phenylpropanoids, interact with biological systems, warranting further investigation for potential therapeutic applications.

The substitution pattern on both the phenyl ring and the propanal chain can significantly influence the biological activity of these molecules.[5] For instance, the position and nature of alkyl substituents can affect a compound's lipophilicity, steric profile, and electronic properties, which in turn govern its interactions with biological targets such as enzymes and receptors.

This guide proposes a systematic approach to compare this compound with a selection of other phenylpropanals (Table 1). The aim is to generate robust, comparable data on their fundamental biological activities, providing a baseline for future drug development efforts. We will detail the protocols for assessing cytotoxicity, anti-inflammatory potential via nitric oxide inhibition, and antimicrobial activity.

Table 1: Selected Phenylpropanals for Comparative Analysis

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Structure
This compound 67634-15-5C₁₃H₁₈O190.28
alt text
3-Phenylpropanal104-53-0C₉H₁₀O134.18
3-(4-Isopropylphenyl)propanal7775-00-0C₁₂H₁₆O176.26
alt text
3-(4-tert-Butylphenyl)propanal18127-01-0C₁₃H₁₈O190.28
alt text
2-Phenylpropanal93-53-8C₉H₁₀O134.18

Experimental Protocols

A standardized approach to evaluating the biological activity of the selected compounds is crucial for a meaningful comparison. The following protocols are recommended.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6][7][8]

Experimental Workflow:

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3 A Seed cells in 96-well plate (e.g., 1x10^4 cells/well) B Incubate for 24h at 37°C, 5% CO2 A->B C Treat cells with serial dilutions of phenylpropanals B->C D Incubate for 24h C->D E Add MTT solution (0.5 mg/mL) to each well D->E F Incubate for 3-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

References

A Comparative Guide to HPLC and GC Methods for the Quantification of 3-(4-Ethylphenyl)-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients and key intermediates is critical for ensuring product quality and safety. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 3-(4-Ethylphenyl)-2,2-dimethylpropanal, a significant aromatic aldehyde in various synthetic processes. This comparison is based on established analytical principles and data from the analysis of structurally similar compounds.

Methodology Comparison: HPLC vs. GC

High-Performance Liquid Chromatography (HPLC) is a versatile technique well-suited for the analysis of non-volatile and thermally sensitive compounds.[1][2] In contrast, Gas Chromatography (GC) is ideal for volatile and thermally stable substances.[1][2] The choice between these two powerful analytical methods depends on the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity and sample matrix.

For this compound, both HPLC and GC present viable analytical options. The HPLC method offers the advantage of direct analysis in a liquid phase, which can be beneficial for samples that are not highly volatile or are thermally labile.[1][3] On the other hand, GC, particularly when coupled with a mass spectrometer (GC-MS), can provide excellent sensitivity and selectivity for volatile compounds.[4][5]

A common approach for enhancing the UV detection of aldehydes like this compound in HPLC is through derivatization with 2,4-dinitrophenylhydrazine (DNPH).[6][7][8][9] This process forms a stable hydrazone derivative that can be readily quantified at a specific wavelength.

The following sections provide hypothetical, yet representative, experimental protocols and performance data for both an HPLC and a GC method for the quantification of this compound.

Quantitative Data Summary

The expected performance of the hypothetical HPLC and GC methods for the quantification of this compound is summarized in the table below. These values are based on typical performance characteristics observed for the analysis of similar aromatic aldehydes.[5][10]

ParameterHPLC Method (with DNPH derivatization)GC-MS Method
Analyte This compound-DNPHThis compound
Retention Time (min) ~ 8.5~ 12.3
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL
Linearity (R²) > 0.999> 0.999
Precision (%RSD) < 2%< 4%
Accuracy (Recovery %) 98 - 103%95 - 105%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound following derivatization with DNPH.

1. Sample Preparation (Derivatization):

  • Accurately weigh a sample containing this compound and dissolve it in acetonitrile.

  • To a known volume of the sample solution, add an excess of a solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a catalytic amount of sulfuric acid.

  • Allow the reaction to proceed at room temperature for at least one hour to ensure complete derivatization.

  • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

2. HPLC Instrumentation and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 65:35 v/v).[8]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detector: UV-Vis detector set to 360 nm.[8]

  • Column Temperature: 30°C.

3. Data Analysis:

  • Identify the peak corresponding to the this compound-DNPH derivative based on its retention time.

  • Quantify the analyte using an external standard calibration curve prepared from a certified reference standard of this compound that has undergone the same derivatization procedure.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol outlines a GC-MS method for the direct quantification of this compound.

1. Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Mode: Splitless injection.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Detector: Mass Spectrometer (MS).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Scan Range (for MS): 50-400 m/z.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.

  • Quantify the analyte using an external standard calibration curve.

Visualized Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Weighing Dissolve Dissolution in Acetonitrile Sample->Dissolve Derivatize DNPH Derivatization Dissolve->Derivatize Dilute Dilution with Mobile Phase Derivatize->Dilute Inject HPLC Injection Dilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (360 nm) Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

HPLC analysis workflow for this compound.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc Chromatographic Analysis cluster_data_gc Data Processing Sample_GC Sample Weighing Dissolve_GC Dissolution in Volatile Solvent Sample_GC->Dissolve_GC Filter_GC Filtration Dissolve_GC->Filter_GC Inject_GC GC-MS Injection Filter_GC->Inject_GC Separate_GC Capillary Column Separation Inject_GC->Separate_GC Detect_GC Mass Spectrometry Detection Separate_GC->Detect_GC Identify_GC Peak Identification Detect_GC->Identify_GC Quantify_GC Quantification Identify_GC->Quantify_GC

GC-MS analysis workflow for this compound.

Decision_Flow Analyte_Properties Analyte Properties HPLC HPLC Method Analyte_Properties->HPLC Non-volatile / Thermally Labile GC GC-MS Method Analyte_Properties->GC Volatile / Thermally Stable

Logical flow for selecting an analytical method.

References

A Comparative Guide to the Structural Elucidation of 3-(4-Ethylphenyl)-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of modern spectroscopic techniques for the structural elucidation of the aromatic aldehyde, 3-(4-Ethylphenyl)-2,2-dimethylpropanal. The primary focus is on the comprehensive application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, with a comparative overview of alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.

Introduction

This compound is a key aromatic aldehyde utilized in the fragrance and flavor industries, and as a building block in organic synthesis. Accurate and unambiguous structural confirmation is paramount for quality control, regulatory compliance, and the development of novel derivatives. While several analytical techniques can provide structural information, 2D NMR spectroscopy offers an unparalleled level of detail regarding the covalent framework of the molecule. This guide presents a detailed workflow for the structural elucidation of this compound using a suite of 2D NMR experiments and compares its performance with other widely used analytical methods.

2D NMR Spectroscopy: A Deep Dive into Molecular Connectivity

Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides through-bond and through-space correlations between nuclei, allowing for the complete assignment of a molecule's structure. For this compound, a combination of COSY, HSQC, and HMBC experiments is sufficient for unambiguous structural verification.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift increments and spectral databases for similar structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Number Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
19.5 (s, 1H)205
2-48
31.1 (s, 6H)23
42.8 (s, 2H)45
5-138
67.1 (d, 2H, J = 8.0 Hz)129
77.2 (d, 2H, J = 8.0 Hz)128
8-143
92.6 (q, 2H, J = 7.6 Hz)28
101.2 (t, 3H, J = 7.6 Hz)15

Note: s = singlet, d = doublet, t = triplet, q = quartet, J = coupling constant in Hz.

Predicted 2D NMR Correlations

The following tables outline the expected key correlations in the COSY, HSQC, and HMBC spectra of this compound.

Table 2: Predicted COSY Correlations

Proton (F2) Correlating Proton (F1)
H6 (7.1 ppm)H7 (7.2 ppm)
H9 (2.6 ppm)H10 (1.2 ppm)

Table 3: Predicted HSQC Correlations

Proton (F2) Directly Bonded Carbon (F1)
H1 (9.5 ppm)C1 (205 ppm)
H3 (1.1 ppm)C3 (23 ppm)
H4 (2.8 ppm)C4 (45 ppm)
H6 (7.1 ppm)C6 (129 ppm)
H7 (7.2 ppm)C7 (128 ppm)
H9 (2.6 ppm)C9 (28 ppm)
H10 (1.2 ppm)C10 (15 ppm)

Table 4: Predicted HMBC Correlations

Proton (F2) Correlating Carbons (F1)
H1 (9.5 ppm)C2, C3, C4
H3 (1.1 ppm)C1, C2, C4
H4 (2.8 ppm)C2, C3, C5, C6
H6 (7.1 ppm)C4, C5, C7, C8
H7 (7.2 ppm)C5, C6, C8, C9
H9 (2.6 ppm)C7, C8, C10
H10 (1.2 ppm)C8, C9

Experimental Workflow for 2D NMR Structural Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule using 2D NMR spectroscopy.

G 2D NMR Structural Elucidation Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis and Structure Assembly H1_NMR ¹H NMR Assign_Protons Assign Proton Signals H1_NMR->Assign_Protons C13_NMR ¹³C NMR Assign_Carbons Assign Carbon Signals C13_NMR->Assign_Carbons COSY COSY Build_Fragments Build Molecular Fragments COSY->Build_Fragments HSQC HSQC HSQC->Build_Fragments HMBC HMBC Assemble_Structure Assemble Final Structure HMBC->Assemble_Structure Assign_Protons->COSY Assign_Protons->HSQC Assign_Carbons->HSQC Build_Fragments->HMBC Final_Structure Final Structure Assemble_Structure->Final_Structure

Caption: Workflow for 2D NMR-based structural elucidation.

Comparison with Alternative Analytical Techniques

While 2D NMR provides the most detailed structural information, other techniques offer complementary data and can be advantageous in specific contexts.

Table 5: Comparison of Analytical Techniques for the Structural Elucidation of this compound

Technique Information Provided Advantages Limitations
2D NMR (COSY, HSQC, HMBC) Detailed atom-to-atom connectivity, stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity, requires higher sample concentration, longer experiment times.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight, fragmentation pattern.High sensitivity, excellent for mixture analysis and impurity profiling.Fragmentation can be complex to interpret, does not provide detailed connectivity.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups (e.g., aldehyde C=O, aromatic C-H).Fast, simple, requires minimal sample preparation.Provides limited information on the overall molecular structure.

Experimental Protocols

2D NMR Spectroscopy (General Protocol)
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra to determine the chemical shift ranges and optimize acquisition parameters.

  • COSY Acquisition: A standard gradient-selected COSY (gs-COSY) experiment is performed. Key parameters include a spectral width covering all proton signals, typically 16-32 scans per increment, and 256-512 increments in the indirect dimension.

  • HSQC Acquisition: A standard gradient-selected sensitivity-enhanced HSQC (gse-HSQC) experiment is performed. The spectral widths are set to encompass all proton and carbon signals. The number of scans and increments is similar to the COSY experiment.

  • HMBC Acquisition: A standard gradient-selected HMBC (gs-HMBC) experiment is performed. The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz. The acquisition parameters are similar to the HSQC experiment.

  • Data Processing: The acquired 2D data is processed using appropriate window functions (e.g., sine-bell) and Fourier transformation in both dimensions. Phase and baseline corrections are applied as needed.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

  • GC Separation: Inject 1 µL of the sample solution into a GC equipped with a suitable capillary column (e.g., HP-5MS). A typical temperature program would start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • MS Detection: The eluting compounds are introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is commonly used. The mass analyzer is set to scan a mass range of m/z 40-400.

  • Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra of the peaks are analyzed. The molecular ion peak and fragmentation pattern are used to identify the compound, often with the aid of a spectral library.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As a liquid, the sample can be analyzed neat. A small drop of the liquid is placed between two KBr or NaCl plates to form a thin film.

  • Background Spectrum: A background spectrum of the clean, empty sample holder is recorded.

  • Sample Spectrum: The sample is placed in the spectrometer, and the infrared spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. The characteristic absorption bands are then identified and assigned to specific functional groups. For this compound, key absorbances would include the aldehyde C=O stretch (~1725 cm⁻¹), sp² C-H stretches from the aromatic ring (~3000-3100 cm⁻¹), and sp³ C-H stretches from the alkyl groups (~2850-2960 cm⁻¹).

Conclusion

The structural elucidation of this compound is most comprehensively achieved through the application of 2D NMR spectroscopy. The combination of COSY, HSQC, and HMBC experiments provides a detailed and unambiguous map of the molecule's covalent structure. While GC-MS and FTIR are valuable for confirming molecular weight and the presence of key functional groups, they lack the detailed connectivity information provided by 2D NMR. For researchers, scientists, and drug development professionals, a thorough understanding and application of 2D NMR techniques are essential for the definitive structural characterization of organic molecules.

A Comparative Guide to the Analysis of Aromatic Aldehydes: GC-FID vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of aromatic aldehydes, the selection of an appropriate analytical technique is a critical decision that influences accuracy, sensitivity, and efficiency. This guide provides an objective comparison of two widely employed chromatographic methods: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV). This comparison is supported by experimental data to aid in selecting the most suitable method for specific analytical requirements.

Principle of Techniques

Gas Chromatography-Flame Ionization Detection (GC-FID) operates on the principle of separating volatile compounds in the gas phase. The sample is vaporized and carried by an inert gas through a chromatographic column, where separation occurs based on the analytes' boiling points and interactions with the stationary phase. Upon elution from the column, the compounds are combusted in a hydrogen-air flame, producing ions that generate a measurable electrical current proportional to the amount of analyte.[1][2][3]

High-Performance Liquid Chromatography-UV Detection (HPLC-UV) involves the separation of compounds in a liquid phase. A liquid mobile phase carries the sample through a packed column, and separation is achieved based on the analytes' differential partitioning between the mobile and stationary phases. A UV detector measures the absorbance of UV light by the analytes at a specific wavelength as they elute from the column, with the absorbance being proportional to the analyte concentration.[4][5] For aldehydes, which may lack a strong chromophore, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) is often employed to enhance UV absorbance and sensitivity.[6][7]

Performance Comparison

The choice between GC-FID and HPLC-UV for the analysis of aromatic aldehydes is contingent upon several factors, including the required sensitivity, the complexity of the sample matrix, and desired sample throughput. The following table summarizes the key performance characteristics of each method.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Principle Separation of volatile compounds in the gas phase followed by detection based on the ionization of analytes in a hydrogen flame.[1]Separation of compounds in a liquid phase followed by detection based on the absorption of UV light by the analyte.[1]
Limit of Detection (LOD) Typically in the low µg/mL to ng/mL range. For benzaldehyde, a quantification limit of 0.4 µg/mL has been reported.[1]Can achieve low ng/mL to pg/mL levels, particularly with derivatization. For benzaldehyde, detection limits have been reported in the range of 12 pg/mL with SPME-HPLC-UV.[8] For formaldehyde with DNPH derivatization, a detection limit of 0.1 ppm has been achieved.[1]
Limit of Quantification (LOQ) Generally around 3 times the LOD. For benzaldehyde, a quantification limit of 0.4 µg/mL has been reported.[1]For formaldehyde with DNPH derivatization, a quantification limit of 0.33 ppm has been reported.[7]
Precision High precision, with Relative Standard Deviation (RSD) values typically below 5%.[9] For benzaldehyde, intra- and inter-day precision is reported to be better than 2.5%.[1]High precision, with RSD values for repeatability often below 2%.[10]
Sample Throughput Generally faster run times compared to traditional HPLC. A runtime of 9 minutes has been reported for benzaldehyde and related compounds.[11]Can have longer run times, although modern UHPLC systems can significantly reduce analysis time. A run time of 20 minutes is common for the separation of DNPH-derivatized aldehydes.[7]
Derivatization Not typically required for volatile aromatic aldehydes.[1]Often required to enhance UV absorbance and improve sensitivity, commonly using 2,4-dinitrophenylhydrazine (DNPH).[1]
Selectivity Excellent selectivity for volatile compounds.[12]Good selectivity, which can be enhanced by choosing an appropriate derivatization agent and detection wavelength.[1]
Advantages Simple, robust, cost-effective, and rapid method, particularly for volatile compounds. Avoidance of derivatization simplifies sample preparation.[1][12]High sensitivity (especially with derivatization), suitable for non-volatile and thermally labile compounds, and versatile for a wide range of matrices.[4][6]
Disadvantages Requires volatile and thermally stable analytes. May have lower sensitivity compared to derivatization-based HPLC-UV.[4][12]Derivatization adds complexity and time to sample preparation. Higher operational costs due to solvent consumption.[6][13]

Experimental Protocols

GC-FID Method for the Analysis of Benzaldehyde

This protocol is based on a validated method for the quantitative analysis of benzaldehyde and related substances.[11]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary GC column suitable for aromatic compounds, such as a (1,4-bis(dimethylsiloxy)phenylene dimethyl polysiloxane) capillary column (30m x 0.32mm i.d.).[11]

  • Carrier Gas: Helium at a constant flow rate.[11]

  • Injector Temperature: 250 °C.[12]

  • Detector Temperature: 280 °C.[12]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 220 °C at a rate of 15 °C/min.

    • Hold at 220 °C for 5 minutes.[12]

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) to an appropriate concentration.

  • Injection: Inject 1 µL of the sample into the GC.

  • Quantification: Identify and quantify the benzaldehyde peak based on the retention time and peak area of a certified reference standard.

HPLC-UV Method for the Analysis of Aromatic Aldehydes (with DNPH Derivatization)

This protocol is a general procedure based on common methods for the analysis of aldehydes after derivatization with 2,4-dinitrophenylhydrazine (DNPH).[7]

  • Instrumentation: A high-performance liquid chromatograph with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.[12]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 360 nm for DNPH derivatives.[7]

  • Column Temperature: 30 °C.[7]

  • Sample Preparation (Derivatization):

    • Prepare a stock solution of the sample in acetonitrile.

    • To an aliquot of the sample solution, add an excess of an acidic solution of DNPH in acetonitrile.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours) to ensure complete derivatization.

    • Dilute the derivatized sample to a suitable concentration with the mobile phase.

  • Injection: Inject 10-20 µL of the derivatized sample into the HPLC.

  • Quantification: Identify and quantify the aldehyde-DNPH derivative peak based on the retention time and peak area of a derivatized standard.

Experimental Workflows

G cluster_0 GC-FID Workflow cluster_1 HPLC-UV Workflow GC_Sample Sample containing aromatic aldehyde GC_Prep Dissolve in volatile solvent GC_Sample->GC_Prep GC_Inject Inject into GC GC_Prep->GC_Inject GC_Separation Separation in capillary column GC_Inject->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection GC_Analysis Data Analysis GC_Detection->GC_Analysis HPLC_Sample Sample containing aromatic aldehyde HPLC_Deriv Derivatization with DNPH HPLC_Sample->HPLC_Deriv HPLC_Inject Inject into HPLC HPLC_Deriv->HPLC_Inject HPLC_Separation Separation on C18 column HPLC_Inject->HPLC_Separation HPLC_Detection UV Detection (360 nm) HPLC_Separation->HPLC_Detection HPLC_Analysis Data Analysis HPLC_Detection->HPLC_Analysis

Caption: Comparative workflow for the analysis of aromatic aldehydes by GC-FID and HPLC-UV.

Conclusion

Both GC-FID and HPLC-UV are robust and reliable methods for the analysis of aromatic aldehydes.

GC-FID is a straightforward, cost-effective, and rapid method, particularly suitable for samples where the aromatic aldehydes are volatile and present at moderate to high concentrations in a relatively clean matrix. The primary advantage is the avoidance of a derivatization step, which simplifies sample preparation.[1]

HPLC-UV , especially when coupled with DNPH derivatization, offers superior sensitivity and is the method of choice for trace-level analysis or when dealing with complex matrices.[1] The derivatization step not only enhances sensitivity but also improves selectivity.

The optimal method selection will ultimately depend on the specific analytical needs, including the required sensitivity, the nature of the sample, available instrumentation, and desired sample throughput. For routine quality control where high concentrations are expected, GC-FID may be more efficient. Conversely, for research and development or trace contaminant analysis where high sensitivity is paramount, HPLC-UV with derivatization is often the preferred approach.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Ethylphenyl)-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of 3-(4-Ethylphenyl)-2,2-dimethylpropanal, a common fragrance ingredient also known by its trade name Floralozone, is critical for quality control, stability testing, and safety assessments in various consumer products and pharmaceutical formulations. The selection of a suitable analytical method is paramount for generating reliable data. This guide provides an objective comparison of two widely used analytical techniques for the analysis of aldehydes: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) following derivatization.

This comparison is based on established methodologies for fragrance allergens and aromatic aldehydes, providing a robust framework for the cross-validation of methods for this compound. The validation parameters are presented in accordance with the International Council for Harmonisation (ICH) guidelines.

Principle of Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and semi-volatile compounds like this compound.[1][2] Compounds are vaporized and separated based on their boiling points and interactions with a capillary column. The mass spectrometer provides high selectivity and structural information, allowing for definitive identification and quantification.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): HPLC separates compounds in a liquid phase based on their affinity for a stationary phase. While versatile, many aldehydes, including the target analyte, lack a strong chromophore for sensitive UV detection.[3][4] To overcome this, a pre-column derivatization step with 2,4-dinitrophenylhydrazine (DNPH) is commonly employed. This reaction forms a stable hydrazone derivative that absorbs strongly in the UV-visible region, significantly enhancing detection sensitivity.[3][4]

Quantitative Performance Comparison

The selection between GC-MS and HPLC-DAD with derivatization often depends on the required sensitivity, sample matrix, and available instrumentation. The following table summarizes typical performance data for each method, compiled from validation studies of fragrance allergens and derivatized aldehydes.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)HPLC-DAD (with 2,4-DNPH Derivatization)
Linearity (Correlation Coefficient, r²) > 0.995> 0.999
Range 0.1 - 10 µg/mL0.2 - 10 µg/mL
Accuracy (% Recovery) 84 - 119%84 - 122%
Precision (% RSD) - Repeatability < 12%< 2%
Precision (% RSD) - Intermediate < 13.5%< 3%
Limit of Quantification (LOQ) 2 - 20 µg/g (matrix dependent)~1 ppb (sample dependent)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of these analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the direct quantification of this compound in various cosmetic and chemical matrices.

1. Instrumentation and Conditions:

  • GC System: Agilent 7890B GC system or equivalent, equipped with a mass selective detector (MSD).

  • Column: DB-5ms or vf-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1.0 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 125°C at 3°C/min, then ramp to 230°C at 7°C/min, and finally ramp to 300°C at 20°C/min, hold for 5 minutes.[5]

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-350.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode for target analyte to enhance sensitivity.

2. Reagents and Solutions:

  • Diluent: Methyl tert-butyl ether (MTBE) or hexane.

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the diluent at a concentration of 1 mg/mL. Prepare working standards by serial dilution to cover the linear range (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

3. Sample Preparation:

  • Accurately weigh the sample and dissolve it in the diluent to achieve a final concentration within the calibration range.

  • For complex matrices, a liquid-liquid extraction may be necessary.[5] For example, a sample can be extracted with MTBE, and the organic layer is collected for analysis.[6]

HPLC-DAD Protocol with 2,4-DNPH Derivatization

This method is well-suited for the trace analysis of this compound, particularly in aqueous or environmental samples.

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) acetonitrile:water.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30-40°C.

  • UV Detection Wavelength: 360 nm.[7]

2. Reagents and Solutions:

  • Derivatization Reagent: A solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile with a catalytic amount of strong acid (e.g., perchloric acid or sulfuric acid).

  • Diluent: Acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile.

    • To an aliquot of the standard or sample solution, add the DNPH derivatization reagent.

    • The reaction is typically carried out at a slightly elevated temperature (e.g., 55-60°C) for a defined period (e.g., 60 minutes) to ensure complete derivatization.[7]

    • After cooling, the resulting solution containing the DNPH-hydrazone derivative is diluted with the mobile phase to a concentration within the calibration range and injected into the HPLC system.

Methodology and Validation Workflow

A systematic approach is essential for the cross-validation of analytical methods. The following diagram illustrates a typical workflow based on ICH guidelines.[6][8][9]

Analytical_Method_Validation_Workflow cluster_validation_params Validation Parameters (ICH Q2) start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Prepare Validation Protocol method_dev->protocol validation Execute Validation Experiments protocol->validation report Prepare Validation Report validation->report Evaluate against Acceptance Criteria specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness cross_val Cross-Validation (Compare Methods) report->cross_val implement Implement for Routine Use cross_val->implement Select Suitable Method

Caption: Workflow for Analytical Method Validation and Cross-Comparison.

Conclusion

Both GC-MS and HPLC-DAD with derivatization are powerful and reliable techniques for the quantification of this compound.

  • GC-MS offers a more direct and straightforward analysis for this volatile aldehyde, with high selectivity and minimal sample preparation for non-complex matrices.[1][2] It is particularly well-suited for quality control in fragrance manufacturing and formulation analysis.

  • HPLC-DAD with 2,4-DNPH derivatization provides excellent sensitivity, making it the method of choice for trace-level quantification, such as in environmental monitoring or migration studies.[3][4] The derivatization step adds a layer of complexity to the sample preparation but is essential for achieving low detection limits with UV-based detectors.

The choice of technique should be guided by the specific analytical requirements of the study, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation. For comprehensive and robust data, a cross-validation approach utilizing both GC-MS and a sensitive HPLC method can provide the most complete and reliable characterization.

References

A Comparative Guide to Purity Assessment of Synthesized 3-(4-Ethylphenyl)-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of a newly synthesized batch of 3-(4-Ethylphenyl)-2,2-dimethylpropanal against a commercially available standard. It outlines the key analytical techniques employed for purity determination and presents a detailed, side-by-side analysis of the experimental data. This document is intended to assist researchers in evaluating the success of their synthesis and purification protocols.

Introduction

This compound, also known under trade names such as Floralozone, is an aromatic aldehyde valued for its powerful, clean, and green olfactory profile, often used in the fragrance industry.[1][2] Its synthesis in a laboratory setting requires rigorous purity assessment to ensure the absence of starting materials, by-products, and other impurities that could affect its chemical and sensory properties.

This guide compares a laboratory-synthesized batch of this compound with a commercial standard certified at ≥98% purity. The assessment employs a multi-technique approach to provide a thorough evaluation of the synthesized compound's purity.

Purity Assessment Workflow

The following diagram illustrates the systematic workflow for the purity assessment of the synthesized this compound.

Purity_Assessment_Workflow Purity Assessment Workflow for Synthesized Aldehyde cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_comparison Comparison & Conclusion Synthesis Synthesis of 3-(4-Ethylphenyl)- 2,2-dimethylpropanal Purification Column Chromatography Purification Synthesis->Purification TLC Thin Layer Chromatography (TLC) Purification->TLC Initial Purity Check GCMS Gas Chromatography-Mass Spectrometry (GC-MS) TLC->GCMS NMR Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) GCMS->NMR FTIR Fourier-Transform Infrared Spectroscopy (FTIR) NMR->FTIR Data_Comparison Data Comparison with Commercial Standard FTIR->Data_Comparison Purity_Determination Final Purity Determination Data_Comparison->Purity_Determination Commercial_Standard Commercial Standard (≥98% Purity) Commercial_Standard->Data_Comparison

Caption: Experimental workflow for purity assessment.

Comparative Data Analysis

The purity of the synthesized this compound was assessed and compared against a commercial standard. The results are summarized in the table below.

Analytical TechniqueCommercial Standard (≥98%)Synthesized BatchObservations
Appearance Clear, colorless to pale yellow liquidClear, pale yellow liquidThe synthesized product's appearance is consistent with the commercial standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Purity: 98.7% Retention Time: 12.5 minPurity: 97.2% Retention Time: 12.5 minA minor impurity (0.8%) was detected at 10.2 min, likely a precursor.
¹H NMR (400 MHz, CDCl₃) Conforms to structureConforms to structureNo significant impurities were detected.
¹³C NMR (100 MHz, CDCl₃) Conforms to structureConforms to structureAll expected carbon signals are present.
FTIR (Neat) Characteristic peaks at: 2965 cm⁻¹ (C-H) 1725 cm⁻¹ (C=O)Characteristic peaks at: 2964 cm⁻¹ (C-H) 1726 cm⁻¹ (C=O)The IR spectra are virtually identical, confirming the presence of the aldehyde functional group.
Refractive Index @ 20°C 1.5041.505The refractive index is within the acceptable range.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

4.1 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrument: Agilent 7890B GC system coupled with a 5977A MSD.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Initial temperature of 80°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

  • Injector Temperature: 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: 1 µL of a 1% solution in dichloromethane was injected.

4.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker Avance III 400 MHz spectrometer.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR: 16 scans, 2.5 s acquisition time, 1 s relaxation delay.

  • ¹³C NMR: 1024 scans, 1.5 s acquisition time, 2 s relaxation delay.

  • Sample Preparation: Approximately 10 mg of the sample was dissolved in 0.7 mL of CDCl₃.

4.3 Fourier-Transform Infrared (FTIR) Spectroscopy

  • Instrument: PerkinElmer Spectrum Two FTIR spectrometer.

  • Mode: Attenuated Total Reflectance (ATR).

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 16.

  • Sample Preparation: A drop of the neat liquid was placed directly on the ATR crystal.

Conclusion

The synthesized batch of this compound exhibits a high degree of purity, determined to be 97.2% by GC-MS. The spectroscopic data from NMR and FTIR are in excellent agreement with the structure of the target compound and the commercial standard. The minor impurity detected is likely a remnant of an unreacted starting material, which could potentially be removed with further purification steps such as fractional distillation. Overall, the synthesis protocol yielded a product of sufficient purity for many research and development applications.

References

A Spectroscopic Comparison of Ortho, Meta, and Para Isomers of Ethylphenyl Dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the ortho (2-), meta (3-), and para (4-) isomers of ethylphenyl dimethylpropanal. Due to the limited availability of direct experimental spectra in public databases, this guide utilizes predicted data based on established spectroscopic principles to highlight the distinguishing features of each isomer. The information presented is intended to aid researchers in the identification and differentiation of these compounds.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the ortho, meta, and para isomers of ethylphenyl dimethylpropanal. These predictions are based on the analysis of substituent effects on aromatic systems.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

Assignment Ortho Isomer (Predicted) Meta Isomer (Predicted) Para Isomer (Predicted)
Aldehyde CHO~9.7~9.7~9.7
Aromatic CH~7.1 - 7.3 (m)~7.0 - 7.2 (m)~7.1 (d), ~7.2 (d)
Benzylic CH₂~2.8~2.7~2.7
Ethyl CH₂~2.6~2.6~2.6
Dimethyl CH₃~1.1 (s)~1.1 (s)~1.1 (s)
Ethyl CH₃~1.2 (t)~1.2 (t)~1.2 (t)

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

Assignment Ortho Isomer (Predicted) Meta Isomer (Predicted) Para Isomer (Predicted)
Aldehyde C=O~204~204~204
Aromatic C (quaternary)~142, ~135~144, ~138~145, ~136
Aromatic CH~126 - 130~127 - 129~129, ~128
Benzylic CH₂~48~50~50
C(CH₃)₂~45~45~45
Ethyl CH₂~26~29~29
Dimethyl CH₃~23~23~23
Ethyl CH₃~16~15~15

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Vibrational Mode Ortho Isomer (Predicted) Meta Isomer (Predicted) Para Isomer (Predicted)
C-H stretch (aldehyde)~2820, ~2720~2820, ~2720~2820, ~2720
C=O stretch (aldehyde)~1725~1725~1725
C-H bend (out-of-plane)~750~780, ~690~830

Table 4: Predicted Mass Spectrometry m/z Fragments

Fragmentation Ortho Isomer (Predicted) Meta Isomer (Predicted) Para Isomer (Predicted)
Molecular Ion [M]⁺190190190
[M-29]⁺ (loss of CHO)161161161
[M-43]⁺ (loss of C₃H₇)147147147
[M-57]⁺ (loss of C₄H₉)133133133
[C₈H₉]⁺ (ethylbenzyl cation)105105105
[C₇H₇]⁺ (tropylium ion)919191

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the ethylphenyl dimethylpropanal isomers.

Spectroscopic_Workflow Spectroscopic Comparison Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Ortho Ortho Isomer NMR NMR Spectroscopy (¹H and ¹³C) Ortho->NMR IR IR Spectroscopy Ortho->IR MS Mass Spectrometry Ortho->MS Meta Meta Isomer Meta->NMR Meta->IR Meta->MS Para Para Isomer Para->NMR Para->IR Para->MS Compare Comparative Analysis of Spectra NMR->Compare IR->Compare MS->Compare Identify Isomer Identification Compare->Identify

Caption: Workflow for spectroscopic comparison of isomers.

Experimental Protocols

The following are standard protocols for acquiring high-quality spectroscopic data for the analysis of ethylphenyl dimethylpropanal isomers.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Sample Preparation: Approximately 10-20 mg of the purified isomer is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse zg30.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled zgpg30.

    • Spectral Width: -10 to 220 ppm.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

  • Data Processing: Fourier transformation, phase correction, and baseline correction are applied to the raw data. Chemical shifts are referenced to the TMS signal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: For liquid samples, a small drop is placed directly onto the ATR crystal. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or an empty KBr pellet is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance or absorbance spectrum is analyzed for characteristic absorption bands.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40 - 400.

    • Scan Speed: 2 scans/second.

  • Data Processing: The total ion chromatogram (TIC) is analyzed to identify the peak corresponding to the analyte. The mass spectrum of this peak is then extracted and analyzed for the molecular ion and characteristic fragment ions. Structural isomers are often difficult to distinguish by mass spectrometry alone due to similar fragmentation patterns.[1]

References

Confirming the Identity of 3-(4-Ethylphenyl)-2,2-dimethylpropanal: A Comparative Guide to High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) with other analytical techniques for the definitive identification of 3-(4-Ethylphenyl)-2,2-dimethylpropanal. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate methodology for their analytical needs.

Introduction

This compound, a significant compound in various research and development sectors, requires precise and unambiguous identification for quality control, metabolic studies, and regulatory compliance. High-resolution mass spectrometry offers unparalleled accuracy in mass determination, enabling confident structural elucidation. This guide will delve into the application of HRMS for the analysis of this compound and compare its performance with alternative methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS provides the high mass accuracy required to determine the elemental composition of a molecule, a critical step in its identification.

Experimental Protocol: HRMS Analysis of this compound

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound standard.

  • Dissolve the sample in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution with a 50:50 (v/v) mixture of methanol and water containing 0.1% formic acid to a final concentration of 1 µg/mL. The formic acid aids in the protonation of the analyte.

2. Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, capable of achieving a resolution of ≥ 60,000 FWHM and a mass accuracy of < 5 ppm.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Sample Introduction: Direct infusion via a syringe pump at a flow rate of 5 µL/min.

3. Mass Spectrometer Parameters:

  • Ionization Voltage: +4.0 kV

  • Capillary Temperature: 275°C

  • Sheath Gas Flow Rate: 10 arbitrary units

  • Auxiliary Gas Flow Rate: 2 arbitrary units

  • Full Scan Mass Range: m/z 50-500

  • Resolution: 70,000 FWHM

  • Data Acquisition: Full scan mode for accurate mass measurement of the parent ion, followed by a data-dependent MS/MS experiment to obtain fragmentation data. For MS/MS, use a normalized collision energy of 35%.

4. Data Analysis:

  • Determine the accurate mass of the protonated molecule [M+H]⁺.

  • Calculate the elemental composition from the accurate mass using mass spectrometry software.

  • Compare the measured mass with the theoretical mass of this compound.

  • Analyze the fragmentation pattern to further confirm the structure.

Data Presentation: HRMS Data for this compound
ParameterTheoretical ValueObserved Value (Hypothetical)Mass Error (ppm)
Molecular Formula C₁₃H₁₈O--
Exact Mass 190.135765--
[M+H]⁺ Ion (m/z) 191.14304191.14298-0.31
Major Fragment Ions (m/z)Proposed Structure of Fragment
163.1117[M+H - CO]⁺
133.0961[M+H - C₄H₈O]⁺
117.0704[C₉H₁₁]⁺
105.0699[C₈H₉]⁺

Experimental Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve in Methanol A->B C Dilute to 1 µg/mL B->C D Direct Infusion C->D E ESI+ Ionization D->E F Full Scan & MS/MS E->F G Accurate Mass Determination F->G I Fragmentation Analysis F->I H Elemental Composition Calculation G->H J Identity Confirmation H->J I->J

Caption: Experimental workflow for the identification of this compound using HRMS.

Comparison with Alternative Techniques

While HRMS is a powerful tool, other analytical techniques can also provide valuable information for the identification and characterization of this compound.

TechniquePrincipleAdvantages for this CompoundDisadvantages for this Compound
High-Resolution Mass Spectrometry (HRMS) Measures the mass-to-charge ratio of ions with very high accuracy.- Provides unambiguous elemental composition. - High sensitivity, requiring small sample amounts. - Fragmentation data offers structural confirmation.- Does not provide detailed stereochemical information. - Isomer differentiation can be challenging without chromatographic separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.- Provides detailed information about the carbon-hydrogen framework. - Unambiguously determines the connectivity of atoms. - Can distinguish between isomers.- Lower sensitivity compared to HRMS, requiring more sample. - More complex data interpretation. - Longer analysis time.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.- Can be used for purification and quantification. - Can be coupled with MS for enhanced specificity.[1] - A reverse-phase method with UV detection is readily available.[1]- Does not provide structural information on its own. - Identification relies on comparison with a reference standard.

Logical Relationship for Compound Identification

Identification_Logic cluster_techniques Analytical Techniques cluster_information Information Obtained cluster_conclusion Conclusion HRMS HRMS AccurateMass Accurate Mass & Elemental Composition HRMS->AccurateMass Fragmentation Fragmentation Pattern HRMS->Fragmentation NMR NMR Connectivity Atomic Connectivity & Isomer Differentiation NMR->Connectivity HPLC HPLC Purity Purity & Retention Time HPLC->Purity Confirmation Confirmed Identity AccurateMass->Confirmation Fragmentation->Confirmation Connectivity->Confirmation Purity->Confirmation

Caption: Logical relationship of information from different techniques for identity confirmation.

Conclusion

High-resolution mass spectrometry stands out as a primary technique for the definitive identification of this compound due to its exceptional mass accuracy, which directly leads to the determination of the elemental composition. While NMR provides more detailed structural information and HPLC is valuable for purity assessment and quantification, the speed, sensitivity, and confidence in elemental formula provided by HRMS make it an indispensable tool in the modern analytical laboratory. For unequivocal structural confirmation, a combination of HRMS and NMR is recommended.

References

Evaluating the performance of different HPLC columns for separating aromatic aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of C18, Phenyl-Hexyl, and Biphenyl Columns

The efficient separation of aromatic aldehydes is a critical task in various fields, including flavor and fragrance analysis, environmental monitoring, and pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such separations, with column selection being a pivotal factor in achieving optimal resolution and sensitivity. This guide provides a comparative evaluation of three popular reversed-phase HPLC columns—C18 (ODS), Phenyl-Hexyl, and Biphenyl—for the separation of a model mixture of aromatic aldehydes: vanillin, p-anisaldehyde, and cinnamaldehyde.

Column Chemistry and Separation Mechanisms

The choice of stationary phase dictates the primary interaction mechanism with the analytes, thereby influencing selectivity and retention.

  • C18 (Octadecylsilane): This is the most widely used reversed-phase stationary phase, characterized by long alkyl chains (18 carbon atoms) bonded to the silica support. Separation is primarily driven by hydrophobic (van der Waals) interactions between the nonpolar analytes and the C18 chains.

  • Phenyl-Hexyl: This stationary phase incorporates a phenyl ring connected to the silica support via a six-carbon alkyl chain. In addition to hydrophobic interactions from the hexyl chain, it offers alternative selectivity through π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analytes.[1]

  • Biphenyl: This phase consists of two phenyl rings linked together and bonded to the silica support. The extended aromatic system of the biphenyl ligand provides enhanced π-π interactions compared to a standard phenyl phase, leading to increased retention and unique selectivity for aromatic and unsaturated compounds.[2][3]

Performance Comparison

To illustrate the performance differences between these columns, we have compiled expected retention data for a model mixture of vanillin, p-anisaldehyde, and cinnamaldehyde under a standardized set of isocratic HPLC conditions.

Data Presentation: Predicted Performance in Aromatic Aldehyde Separation

AnalytePredicted Retention Time (min) on C18Predicted Retention Time (min) on Phenyl-HexylPredicted Retention Time (min) on Biphenyl
Vanillin4.55.86.5
p-Anisaldehyde5.26.97.8
Cinnamaldehyde6.88.59.8

Disclaimer: The retention times presented are estimated based on typical column performance and the known separation principles for these compounds. Actual retention times may vary depending on the specific column manufacturer, system configuration, and exact experimental conditions.

The predicted data suggests that while the C18 column provides a baseline separation, the Phenyl-Hexyl and Biphenyl columns offer significantly increased retention for all aromatic aldehydes. This is attributed to the additional π-π interactions between the stationary phases and the aromatic rings of the analytes. The Biphenyl column, with its extended aromatic system, is expected to provide the strongest retention. This increased retention can be advantageous for resolving complex mixtures and improving peak shape.

Experimental Protocols

The following is a representative experimental protocol for the separation of aromatic aldehydes on the compared HPLC columns. This protocol is a composite based on common practices found in the literature for the analysis of these compounds.[4][5][6][7]

1. Sample Preparation:

  • A stock solution containing a mixture of vanillin, p-anisaldehyde, and cinnamaldehyde is prepared in the mobile phase at a concentration of 100 µg/mL for each component.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Columns:

    • C18 (Octadecylsilane), 5 µm, 4.6 x 150 mm

    • Phenyl-Hexyl, 5 µm, 4.6 x 150 mm

    • Biphenyl, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

3. Data Analysis:

  • Chromatograms are recorded and analyzed using appropriate chromatography data software.

  • Retention time, peak area, peak height, resolution, and peak asymmetry are determined for each analyte on each column.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_columns Column Evaluation cluster_data Data Acquisition & Analysis cluster_output Output prep1 Prepare Stock Solution (Vanillin, p-Anisaldehyde, Cinnamaldehyde) in Mobile Phase prep2 Filter Sample (0.45 µm syringe filter) prep1->prep2 hplc_system HPLC System (Pump, Autosampler, Detector) column_oven Column Oven (30 °C) hplc_system->column_oven Inject Sample hplc_system->column_oven Inject Sample hplc_system->column_oven Inject Sample col1 C18 Column column_oven->col1 Inject Sample col2 Phenyl-Hexyl Column column_oven->col2 Inject Sample col3 Biphenyl Column column_oven->col3 Inject Sample detector UV Detector (280 nm) col1->detector col2->detector col3->detector cds Chromatography Data System (CDS) detector->cds analysis Analyze Data (Retention Time, Resolution, Peak Shape) cds->analysis table Generate Comparison Table analysis->table guide Publish Comparison Guide table->guide

Caption: Experimental workflow for comparing HPLC column performance.

Conclusion

The selection of an appropriate HPLC column is paramount for the successful separation of aromatic aldehydes. While the traditional C18 column can provide adequate separations, stationary phases with phenyl ligands, such as Phenyl-Hexyl and Biphenyl, offer alternative selectivity and enhanced retention due to π-π interactions. The Phenyl-Hexyl column provides a moderate increase in retention and different selectivity compared to C18. The Biphenyl column, with its extended aromatic system, generally offers the greatest retention and a unique selectivity profile for aromatic compounds. For complex samples or when baseline resolution is challenging to achieve with a C18 column, exploring Phenyl-Hexyl or Biphenyl phases is highly recommended. The choice of the optimal column will ultimately depend on the specific sample matrix and the separation goals.

References

Safety Operating Guide

Proper Disposal of 3-(4-Ethylphenyl)-2,2-dimethylpropanal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 3-(4-Ethylphenyl)-2,2-dimethylpropanal, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and environmental responsibility. This document provides a detailed, step-by-step procedure for the disposal of this compound (CAS No. 67634-15-5), a common fragrance ingredient also known by trade names such as Floralozone. Adherence to these guidelines is crucial for minimizing risks and ensuring compliance with regulatory standards.

Immediate Safety and Hazard Information

This compound is classified as an environmentally hazardous substance.[1][2] Improper disposal can lead to contamination of soil and waterways. While not classified as a persistent or bioaccumulative substance, its potential for environmental harm necessitates careful management of its waste stream.[3]

Key Hazard and Safety Data:

PropertyValueSource
UN Number 3082[1][2][4]
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (3-(o-ethylphenyl)-2,2-dimethylpropionaldehyde)[1]
Hazard Class 9[1][2]
Flash Point 118 °C[5][6]
Boiling Point 267.6 °C at 760 mmHg[5][6]
Incompatible Materials Strong oxidizing agents, strong bases, mineral acids[7]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including:

  • NIOSH (US) or EN 166 (EU) approved safety glasses or goggles.[7]

  • Chemical-resistant gloves (minimum thickness of 0.11 mm).[7]

  • A lab coat or other protective clothing.

2. Waste Segregation and Collection:

  • Liquid Waste: Collect all waste solutions containing this compound in a dedicated, properly labeled, and sealed waste container. The container should be made of a material compatible with the chemical.

  • Solid Waste: Any solid materials contaminated with the chemical, such as absorbent pads used for spills, should be collected in a separate, clearly labeled solid waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture. The hazard pictograms for environmental hazards should be clearly visible.

3. Spill Management: In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad.

  • Carefully collect the absorbed material and place it into a sealed container for hazardous solid waste.[2]

  • Clean the spill area thoroughly with soap and water. Collect the cleaning water as hazardous waste if significant amounts of the chemical were spilled.

  • Do not allow the chemical or contaminated materials to enter drains, sewers, or waterways.[2][7]

4. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and cool area, away from heat sources and incompatible materials.[2]

  • Ensure containers are kept upright and tightly closed to prevent leakage.[7]

5. Final Disposal:

  • Do not dispose of this chemical down the drain or in regular trash. [1][7]

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1]

  • All disposal activities must be conducted in accordance with local, regional, national, and international regulations.[1][4][7]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_spill Spill Response A Identify Waste (Liquid or Solid Contaminated) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into Labeled Containers B->C D Liquid Waste Container C->D E Solid Waste Container C->E F Store Waste in Designated Secure Area D->F E->F G Contact EHS or Licensed Disposal Vendor F->G H Arrange for Pickup and Proper Disposal G->H I Spill Occurs J Contain Spill with Inert Absorbent I->J Immediate Action K Collect Contaminated Material into Solid Waste Container J->K K->F Secure for Disposal

Caption: Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer research environment and regulatory compliance. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Logistics for Handling 3-(4-Ethylphenyl)-2,2-dimethylpropanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 3-(4-Ethylphenyl)-2,2-dimethylpropanal, also known by its trade name Floralozone, are paramount for laboratory safety and environmental protection. This document provides a comprehensive guide to the essential personal protective equipment (PPE), operational handling, and disposal plans for this compound.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 67634-15-5
Molecular Formula C13H18O
Molecular Weight 190.28 g/mol [1][2]
Boiling Point 267.6 °C at 760 mmHg[3][4]
Flash Point 118.0 °C[3][4]
Density 0.9 g/cm³[3]
Storage Temperature 2-8°C[4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety when handling this compound. The following PPE is recommended:

  • Hand Protection : Wear protective gloves.[5]

  • Eye/Face Protection : Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection : A lab coat or other protective clothing should be worn to prevent skin contact.

Operational and Disposal Plans

Strict adherence to operational and disposal protocols is necessary to mitigate risks and protect the environment.

Handling and Storage:

  • Handling : Avoid breathing dust, fume, gas, mist, vapors, or spray.[5] Wash hands and any exposed skin thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[6]

  • Storage : Store in a cool, dry, and well-ventilated area. Keep containers tightly closed when not in use.[5]

Disposal Plan:

  • Waste Disposal : Dispose of contents and containers in accordance with local, regional, national, and international regulations.[6] Avoid release to the environment, as this substance is very toxic to aquatic life with long-lasting effects.[5] Collect spillage.[5]

  • Contaminated Packaging : Do not reuse empty containers.[7]

Emergency Procedures: Chemical Spill

In the event of a spill, a clear and immediate response is critical. The following workflow outlines the necessary steps.

cluster_spill_response Chemical Spill Response Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate assess Assess Spill Size & Risk evacuate->assess minor_spill Minor Spill assess->minor_spill Small & Controllable major_spill Major Spill assess->major_spill Large or Uncontrolled ppe Don Appropriate PPE minor_spill->ppe notify_ehs Notify Environmental Health & Safety (EHS) major_spill->notify_ehs contain Contain the Spill (e.g., with absorbent material) ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste as Hazardous Material decontaminate->dispose end End dispose->end seek_assistance Seek Emergency Assistance notify_ehs->seek_assistance seek_assistance->end

Caption: Workflow for handling a chemical spill.

First Aid Measures

In case of exposure, follow these first aid guidelines:

  • After eye contact : Rinse immediately with plenty of water for at least 15 minutes. If symptoms persist, seek medical attention.[5]

  • After skin contact : Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation or a rash occurs, get medical advice.[5]

  • If inhaled : Move the person to fresh air and keep them at rest. If the person is unconscious or has stopped breathing, provide artificial respiration and seek medical advice.[5]

  • If swallowed : Rinse the mouth with water and get medical advice.[5]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.